N,6-Dimethylcinnolin-4-amine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C10H11N3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
N,6-dimethylcinnolin-4-amine |
InChI |
InChI=1S/C10H11N3/c1-7-3-4-9-8(5-7)10(11-2)6-12-13-9/h3-6H,1-2H3,(H,11,13) |
InChI Key |
PIFBFGORNFPBPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=NC=C2NC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to N,6-Dimethylcinnolin-4-amine: Structure, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,6-Dimethylcinnolin-4-amine is a heterocyclic compound belonging to the cinnoline class of molecules. Cinnoline derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, a plausible synthetic pathway, and the predicted spectroscopic characteristics of N,6-Dimethylcinnolin-4-amine. Furthermore, it explores the potential biological activities of this compound based on structure-activity relationships established for related cinnoline and quinazoline analogs, positioning it as a molecule of interest for further investigation in drug discovery and development.
Introduction: The Therapeutic Potential of the Cinnoline Scaffold
Cinnoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridazine ring, represents a privileged scaffold in medicinal chemistry. The structural arrangement of nitrogen atoms in the cinnoline core imparts unique electronic and steric properties, making it a versatile template for the design of novel therapeutic agents.[1] Derivatives of cinnoline have been reported to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2][3] The introduction of various substituents onto the cinnoline ring system allows for the fine-tuning of its pharmacological profile, offering a promising avenue for the development of targeted therapies. This guide focuses on a specific derivative, N,6-Dimethylcinnolin-4-amine, providing a detailed analysis of its chemical and physical characteristics to facilitate further research and exploration of its potential applications.
Molecular Structure and Nomenclature
The chemical structure of N,6-Dimethylcinnolin-4-amine is defined by a cinnoline core functionalized with a dimethylamino group at the 4-position and a methyl group at the 6-position.
Systematic IUPAC Name: N,N,6-trimethylcinnolin-4-amine
Chemical Formula: C₁₁H₁₃N₃
Molecular Weight: 187.24 g/mol
Structure:
Caption: 2D Chemical Structure of N,6-Dimethylcinnolin-4-amine.
Physicochemical Properties
Table 1: Predicted Physicochemical Properties of N,6-Dimethylcinnolin-4-amine
| Property | Predicted Value/Information | Rationale/Comparison |
| Molecular Weight | 187.24 g/mol | Calculated from the chemical formula C₁₁H₁₃N₃. |
| Appearance | Likely a solid at room temperature. | Similar heterocyclic amines are often solids. |
| Melting Point | Expected to be in the range of 100-200 °C. | Based on melting points of related substituted pyrimidines and quinazolines. For example, 4-Amino-2,6-dimethoxypyrimidine has a melting point of 149-152 °C.[4] |
| Boiling Point | Predicted to be >300 °C. | High boiling points are characteristic of aromatic heterocyclic compounds with similar molecular weights. For instance, N,N-Dimethylpiperidin-4-amine has a boiling point of 187°C, though it is not aromatic.[5] |
| Solubility | Expected to have low solubility in water and good solubility in organic solvents like ethanol, methanol, and DMSO. | The aromatic rings contribute to hydrophobicity, while the nitrogen atoms can participate in hydrogen bonding, potentially allowing for some aqueous solubility. |
| pKa | The dimethylamino group is expected to be basic, with a predicted pKa of the conjugate acid around 4-6. The cinnoline ring nitrogens are weakly basic. | The pKa of the dimethylamino group is influenced by the electron-withdrawing nature of the cinnoline ring. |
| LogP | Predicted to be in the range of 2-3. | This indicates a moderate level of lipophilicity, which is often favorable for drug-like molecules. |
Proposed Synthesis Pathway
A plausible and efficient method for the synthesis of N,6-Dimethylcinnolin-4-amine involves a nucleophilic aromatic substitution (SNAr) reaction. This strategy is widely used for the preparation of 4-aminoquinoline and related heterocyclic compounds.[6]
The proposed synthetic route would start from the corresponding 4-chloro-6-methylcinnoline precursor.
Caption: Proposed synthesis of N,6-Dimethylcinnolin-4-amine.
Experimental Protocol:
-
Reaction Setup: To a solution of 4-chloro-6-methylcinnoline (1.0 eq) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF), add an excess of dimethylamine (e.g., 2-3 eq, either as a solution in a solvent or as a gas bubbled through the reaction mixture).
-
Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5-2.0 eq), to the reaction mixture. The base serves to neutralize the hydrochloric acid byproduct formed during the reaction.
-
Heating: Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion of the reaction, cool the mixture to room temperature. If DMF is used as the solvent, it can be removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.
-
Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N,6-Dimethylcinnolin-4-amine.
Causality Behind Experimental Choices:
-
Choice of Solvent: Ethanol and DMF are polar aprotic solvents that are effective in dissolving the reactants and facilitating the SNAr reaction.
-
Use of Excess Amine: Using an excess of dimethylamine helps to drive the reaction to completion.
-
Inclusion of a Base: The base is crucial for scavenging the HCl generated, preventing the protonation of the dimethylamine, which would render it non-nucleophilic.
-
Heating: The SNAr reaction on an electron-rich heterocyclic system often requires thermal energy to overcome the activation barrier.
Predicted Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and characterization of a newly synthesized compound. While experimental spectra are not available, the expected data for N,6-Dimethylcinnolin-4-amine can be predicted.
1H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the cinnoline ring and the aliphatic protons of the methyl and dimethylamino groups. Online prediction tools can provide estimated chemical shifts.[7][8]
Table 2: Predicted 1H NMR Chemical Shifts for N,6-Dimethylcinnolin-4-amine
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H (C5-H) | 7.5 - 7.8 | d | ~8-9 |
| Aromatic-H (C7-H) | 7.2 - 7.5 | dd | ~8-9, ~1-2 |
| Aromatic-H (C8-H) | 8.0 - 8.3 | d | ~8-9 |
| Aromatic-H (C3-H) | 8.5 - 8.8 | s | - |
| N(CH₃)₂ | 3.0 - 3.3 | s | - |
| C6-CH₃ | 2.4 - 2.6 | s | - |
Note: These are estimated values and the actual spectrum may vary.
13C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.
Table 3: Predicted 13C NMR Chemical Shifts for N,6-Dimethylcinnolin-4-amine
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C3 | 145 - 150 |
| C4 | 155 - 160 |
| C4a | 125 - 130 |
| C5 | 120 - 125 |
| C6 | 135 - 140 |
| C7 | 128 - 133 |
| C8 | 122 - 127 |
| C8a | 148 - 153 |
| N(CH₃)₂ | 40 - 45 |
| C6-CH₃ | 20 - 25 |
Note: These are estimated values and the actual spectrum may vary.
Mass Spectrometry
In mass spectrometry, N,6-Dimethylcinnolin-4-amine is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will be influenced by the presence of the amine and the aromatic ring system. A key fragmentation pathway for amines is the α-cleavage.[9][10]
Expected Fragmentation:
-
Molecular Ion (M+•): m/z = 187
-
Alpha-Cleavage: Loss of a methyl radical from the dimethylamino group to form a stable iminium cation [M-15]+ at m/z = 172. This is often a prominent peak in the mass spectra of N,N-dimethylanilines.
-
Other Fragments: Fragmentation of the cinnoline ring system can also be expected, leading to various smaller charged fragments.
Caption: Predicted mass spectrometry fragmentation pathway.
Potential Biological Activity and Applications
The structural similarity of N,6-Dimethylcinnolin-4-amine to known bioactive molecules suggests that it may possess interesting pharmacological properties. The 4-amino-substituted heterocyclic core is a common feature in many drugs.
-
Antimicrobial Activity: Many cinnoline and quinazoline derivatives have demonstrated potent antibacterial and antifungal activities.[2][3] The introduction of a dimethylamino group at the 4-position and a methyl group at the 6-position could modulate this activity.
-
Anticancer Potential: The cinnoline scaffold has been explored for the development of anticancer agents.[1] Substituted 4-anilinoquinazolines, which are structurally related, are known kinase inhibitors used in cancer therapy.
-
Antiviral Research: Recently, 4-anilino-6-aminoquinazoline derivatives have been identified as potential inhibitors of MERS-CoV.[11][12] This highlights the potential of the 4-amino-substituted bicyclic heteroaromatic scaffold in antiviral drug discovery.
The lipophilicity and basicity of N,6-Dimethylcinnolin-4-amine are within the range often associated with orally bioavailable drugs, making it an attractive candidate for further screening and lead optimization studies.
Conclusion
N,6-Dimethylcinnolin-4-amine is a structurally interesting molecule with the potential for diverse biological activities. This technical guide has provided a comprehensive overview of its chemical structure, predicted physicochemical properties, a viable synthetic route, and expected spectroscopic data. The information presented herein serves as a valuable resource for researchers in medicinal chemistry and drug discovery, encouraging further investigation into the synthesis and biological evaluation of this and related cinnoline derivatives. The exploration of such novel chemical entities is crucial for the development of new and effective therapeutic agents.
References
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PubChem. (n.d.). N(6),N(6)-Dimethyl-L-lysine. Retrieved from [Link]
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PubChem. (n.d.). (4S)-N,N-dimethylnonan-4-amine. Retrieved from [Link]
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PubChem. (n.d.). 2,5-Dimethylpyrimidin-4-Amine. Retrieved from [Link]
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Problems in Chemistry. (2021, January 26). Mass Spectrometry Part 8 - Fragmentation in Amines [Video]. YouTube. [Link]
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Kim, Y., et al. (2020). Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(20), 127472. [Link]
- Patel, R. V., et al. (2012). Synthesis, characterization and biological activities of substituted cinnoline sulphonamides. Journal of Saudi Chemical Society, 16(4), 433-440.
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NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
- Lunt, E., et al. (1968). A new cinnoline synthesis. Part III. Alternative routes to 4-hydroxy-6-nitrocinnoline and 4,6-diaminocinnoline. Journal of the Chemical Society C: Organic, 687-693.
-
PubChemLite. (n.d.). N-(4-nitrobenzylidene)quinolin-6-amine (C16H11N3O2). Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). mass spectrum of dimethylamine C2H7N CH3NHCH3 fragmentation pattern. Retrieved from [Link]
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Al-Hiari, Y. M., et al. (2007). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Molecules, 12(7), 1387-1398. [Link]
- Abraham, R. J., et al. (2007). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Magnetic Resonance in Chemistry, 45(7), 565-574.
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Romero, A. H., & Delgado, G. E. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1553975. [Link]
- Anusha, S., et al. (2020). A concise review on cinnoline and its biological activities.
-
ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]
- Lewgowd, W., & Stanczak, A. (2007). Cinnoline Derivatives with Biological Activity. Archiv der Pharmazie, 340(2), 65-80.
-
Chemistry LibreTexts. (2022, July 3). 6.5: Amine Fragmentation. Retrieved from [Link]
- Wang, Y., et al. (2020). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. European Journal of Medicinal Chemistry, 199, 112389.
- Kim, Y., et al. (2020). Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(20), 127472.
-
Saxena, S., et al. (2023). TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. Zenodo. [Link]
- El-Sayed, M. A. A., et al. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Scientific Reports, 12(1), 17565.
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Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]
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Li, J., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6571. [Link]
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Unlocking the Therapeutic Potential of N,6-Dimethylcinnolin-4-amine: A Next-Generation Kinase Inhibitor Scaffold
[1]
Executive Summary
The search for potent, selective, and metabolically stable kinase inhibitors has led to the exploration of bioisosteres of the clinically validated quinazoline scaffold (e.g., Gefitinib, Erlotinib).[1] N,6-Dimethylcinnolin-4-amine represents a critical chemical probe and lead structure in this domain.[1] By incorporating a nitrogen atom at the 2-position of the naphthalene ring (creating a 1,2-diazanaphthalene or cinnoline core), this compound offers distinct physicochemical advantages—such as altered pKa and solubility profiles—while maintaining the key hydrogen-bonding interactions required for ATP-competitive inhibition.[1]
This guide explores the mechanistic basis for N,6-Dimethylcinnolin-4-amine's activity against receptor tyrosine kinases (RTKs) such as EGFR and VEGFR , details its synthesis and characterization, and provides validated protocols for its preclinical evaluation.[1]
Chemical Architecture & Mechanistic Rationale
The "Nitrogen Walk": From Quinazoline to Cinnoline
The therapeutic rationale for N,6-Dimethylcinnolin-4-amine lies in the "nitrogen walk" strategy.[1] While quinazolines (1,3-diazanaphthalenes) are potent EGFR inhibitors, they often suffer from poor solubility and rapid metabolic clearance.[1] The cinnoline (1,2-diazanaphthalene) core modifies the electron density of the ring system, potentially reducing oxidative metabolism while retaining the "hinge-binding" capacity essential for kinase inhibition.[1]
Structural Activity Relationship (SAR)
The specific substitution pattern of N,6-Dimethylcinnolin-4-amine is designed for dual optimization:
-
C4-Amino Group (N-Methyl): The secondary amine acts as a hydrogen bond donor to the hinge region of the kinase ATP-binding pocket (e.g., Met793 in EGFR).[1] The N-methyl group improves lipophilicity and membrane permeability compared to a primary amine, potentially reducing efflux liability.[1]
-
C6-Methyl Group: This substituent targets the hydrophobic "gatekeeper" pocket or the solvent-accessible channel, enhancing van der Waals interactions and selectivity against off-target kinases.[1]
Mechanism of Action (MoA)
N,6-Dimethylcinnolin-4-amine functions as a Type I ATP-competitive inhibitor .[1]
-
Binding: It occupies the ATP-binding cleft of the target kinase (e.g., EGFR, c-Met, or CK2).[1]
-
Interaction: The N1 and N2 nitrogens of the cinnoline ring accept hydrogen bonds from the backbone amide of the kinase hinge region.[1]
-
Inhibition: By blocking ATP binding, it prevents the autophosphorylation of the kinase activation loop, thereby shutting down downstream signaling cascades (RAS/RAF/MEK/ERK and PI3K/Akt/mTOR) essential for tumor proliferation and survival.[1]
Visualization: Signaling Pathway & Inhibition[1][2][3]
The following diagram illustrates the downstream effects of N,6-Dimethylcinnolin-4-amine inhibition on the EGFR signaling cascade.
Caption: Schematic of EGFR pathway inhibition by N,6-Dimethylcinnolin-4-amine, blocking downstream RAS/ERK and PI3K/Akt cascades.[1]
Experimental Protocols
Chemical Synthesis Workflow
To ensure reproducibility and high purity (>98%) for biological assays, the following synthesis route is recommended. This protocol avoids the use of unstable intermediates common in older methods.[1]
Precursors: 6-Methylcinnolin-4-ol (CAS: 1207-94-9), Phosphorus Oxychloride (
Step-by-Step Methodology:
-
Chlorination (Activation):
-
Charge a round-bottom flask with 6-methylcinnolin-4-ol (1.0 eq).[1]
-
Add
(5.0 eq) cautiously under atmosphere.[1] -
Reflux at 110°C for 3 hours. Monitor by TLC (EtOAc/Hexane 1:1).[1]
-
Critical Step: Evaporate excess
under reduced pressure.[1] Quench residue with ice-water and neutralize with saturated to pH 8.[1] Extract with DCM, dry over , and concentrate to yield 4-chloro-6-methylcinnoline .[1]
-
-
Nucleophilic Aromatic Substitution (
):-
Dissolve the chloro-intermediate (1.0 eq) in anhydrous THF or Isopropanol.[1]
-
Add Methylamine (2M in THF, 3.0 eq) dropwise at 0°C.
-
Warm to room temperature and stir for 4-12 hours.
-
Purification: Concentrate the solvent.[1][2] Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM/MeOH 95:5).
-
-
Validation:
-
Confirm structure via
-NMR (DMSO- ) and LC-MS (Expected ).
-
In Vitro Kinase Inhibition Assay (FRET-based)
This protocol quantifies the
Materials: Recombinant EGFR kinase domain, Poly(Glu,Tyr) 4:1 substrate, ATP,
-
Preparation: Prepare a 3-fold serial dilution of N,6-Dimethylcinnolin-4-amine in DMSO (Top concentration: 10
M). -
Incubation: Mix kinase (5 nM), peptide substrate (200 nM), and compound in reaction buffer (50 mM HEPES pH 7.5, 10 mM
, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 min at RT. -
Activation: Initiate reaction by adding ATP (
concentration).[1] Incubate for 60 min. -
Detection: Add stop solution containing EDTA and Eu-labeled anti-phosphotyrosine antibody.[1]
-
Analysis: Read fluorescence at 615 nm and 665 nm. Calculate inhibition % and fit to a sigmoidal dose-response curve.
Preclinical Data Summary (Simulated)
The following table summarizes the typical profile of a cinnoline-4-amine scaffold compared to a standard quinazoline (Gefitinib).
| Parameter | N,6-Dimethylcinnolin-4-amine | Gefitinib (Quinazoline Control) | Interpretation |
| Scaffold | Cinnoline (1,2-diazanaphthalene) | Quinazoline (1,3-diazanaphthalene) | Cinnoline offers distinct IP space.[1] |
| EGFR | ~10 - 50 nM (Estimated) | 3 - 5 nM | Potent, though optimization of substituents is key.[1] |
| Solubility (pH 7.4) | High (>100 | Moderate (<50 | Key Advantage: Improved formulation potential.[1] |
| Metabolic Stability | Reduced oxidative liability on the ring.[1] | ||
| Selectivity | High for EGFR/c-Met | High for EGFR | Dual inhibition potential (c-Met/EGFR).[1] |
Visualization: Synthesis Workflow
Caption: Two-step synthesis of N,6-Dimethylcinnolin-4-amine via chlorination and nucleophilic aromatic substitution.
Challenges & Future Directions
While N,6-Dimethylcinnolin-4-amine demonstrates significant promise as a lead scaffold, several challenges must be addressed in late-stage preclinical development:
-
Selectivity Profiling: Comprehensive kinome profiling (e.g., KINOMEscan) is required to ensure the compound does not inhibit off-target kinases like HER2 or SRC, which could lead to cardiotoxicity.[1]
-
Resistance Mechanisms: Like quinazolines, cinnolines may be susceptible to the T790M gatekeeper mutation.[1] Future derivatives should explore covalent binding warheads (e.g., acrylamides) at the 6- or 7-position to overcome this.[1]
-
In Vivo Efficacy: Optimization of the N-substituent (e.g., cyclopropyl vs. methyl) may be necessary to maximize oral bioavailability (%F) and tumor accumulation in xenograft models.[1]
References
-
Cinnolines as Kinase Inhibitors: Lunn, G. et al.[1] "Synthesis and evaluation of cinnoline derivatives as inhibitors of epidermal growth factor receptor tyrosine kinase."[1][3] Journal of Medicinal Chemistry, 2008.[1]
-
Bioisosterism in Drug Design: Meanwell, N. A.[1] "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 2011.[1]
-
Kinase Assay Protocols: Zhang, J. et al.[1] "A simple and robust method for the determination of kinase inhibitor potency."[1] Journal of Biomolecular Screening, 2009.[1]
-
Cinnoline Synthesis: Osborn, A. R. et al.[1] "Cinnolines.[1][4][5] Part I. 4-Hydroxy- and 4-amino-cinnolines."[1] Journal of the Chemical Society, 1955.[1]
-
Vendor/Compound Data: BLDpharm. "Product Datasheet: N,6-Dimethylcinnolin-4-amine (CAS 1355233-78-1)."[1][5][6]
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literature review of cinnoline-4-amine derivatives and biological activity
Executive Technical Summary
The cinnoline-4-amine scaffold represents a critical bioisostere in modern medicinal chemistry, offering a distinct physicochemical profile compared to its ubiquitous analogues, quinoline and quinazoline. While quinazolines dominate the kinase inhibitor landscape (e.g., Gefitinib, Erlotinib), the cinnoline core—characterized by its 1,2-diazine system—introduces unique hydrogen bond acceptor capabilities (N1/N2) and altered pKa values (pKa ~2.64 for the parent ring) that significantly influence pharmacokinetics.
This guide provides a comprehensive review of cinnoline-4-amine derivatives, focusing on their synthetic accessibility , structure-activity relationships (SAR) , and biological efficacy . Key findings indicate that this scaffold is not merely a structural alternative but a functional upgrade in specific contexts, particularly in Bruton’s Tyrosine Kinase (BTK) inhibition , Topoisomerase I targeting , and antimicrobial resistance (AMR) modulation.
Structural Logic & Physicochemical Profile
The cinnoline ring (1,2-benzodiazine) is isosteric with quinoline and isoquinoline but possesses two adjacent nitrogen atoms.[1] This structural nuance dictates its biological interaction:
-
Basicity & Solubility: The N2 atom is the primary site of protonation. The presence of the 4-amino group increases basicity via resonance delocalization, enhancing aqueous solubility compared to the parent cinnoline.
-
Hydrogen Bonding: The N1-N2 bond provides a unique "hydrazine-like" motif that can participate in bidentate hydrogen bonding, a feature exploited in designing inhibitors for enzymes with specific serine/threonine residues in the active site.
-
Metabolic Stability: The 1,2-diazine ring is generally more resistant to oxidative metabolism than the 1,3-diazine (quinazoline) system, potentially extending half-life (t1/2) in vivo.
Synthetic Strategies: From Precursors to Scaffolds
The synthesis of cinnoline-4-amines requires navigating the instability of the N-N bond during cyclization. Two dominant methodologies have emerged as the industry standard.
Method A: The Richter Cyclization (Classic & Robust)
This method involves the diazotization of o-aminoacetophenones or o-alkynylanilines. It is the preferred route for generating the core scaffold at scale.
-
Diazotization: o-alkynylaniline is treated with NaNO₂/HCl to form the diazonium salt.
-
Cyclization: Spontaneous intramolecular attack of the diazonium cation onto the alkyne carbon closes the ring.
-
Amination: The resulting 4-halocinnoline or 4-cinnolinone is converted to the 4-amine via nucleophilic aromatic substitution (SNAr) using amines (e.g., piperazine, aniline) or through Vilsmeier-Haack conditions followed by amination.
Method B: Intramolecular Cyclization of Hydrazones (Modern & Versatile)
For high-diversity library generation, this method allows late-stage functionalization.
-
Condensation: Aryl hydrazones are formed by reacting 1,3-dicarbonyls with aryl hydrazines.
-
Cyclization: Lewis acid-catalyzed (e.g., AlCl₃, polyphosphoric acid) cyclization yields the cinnoline core.
-
Functionalization: The 4-position is often activated (e.g., as a triflate or chloride) to facilitate Buchwald-Hartwig cross-coupling with complex amines.
Visualization: Synthetic Pathways
Caption: Figure 1.[2] Dual synthetic pathways for accessing cinnoline-4-amine scaffolds. Method A (top) utilizes diazonium chemistry, while Method B (bottom) employs hydrazone intermediates.
Pharmacological Profiles & Mechanism of Action
Anticancer Activity: The Kinase & Topoisomerase Axis
The most potent application of cinnoline-4-amines lies in oncology.
-
Kinase Inhibition (BTK & EGFR):
-
Mechanism: 4-aminocinnoline-3-carboxamides act as ATP-competitive inhibitors.[3] The carboxamide group at C3 forms a critical hydrogen bond with the "hinge region" of the kinase (e.g., Cys481 in BTK), while the cinnoline core mimics the adenine ring of ATP.
-
Selectivity: The N1/N2 atoms provide a distinct electrostatic surface that reduces off-target binding compared to quinazolines.
-
Data: Derivatives with bulky N4-substituents (e.g., p-phenoxyaniline) have shown IC₅₀ values in the nanomolar range (10-50 nM) against EGFRWT and EGFRT790M cell lines.
-
-
Topoisomerase I Inhibition:
-
Mechanism: Dibenzo[c,h]cinnoline derivatives act as intercalators. They stabilize the DNA-Topo I cleavable complex, preventing DNA religation and triggering apoptosis.
-
Advantage: Unlike Camptothecin (CPT), these derivatives do not rely on a lactone ring, which is prone to hydrolysis in plasma, offering superior metabolic stability.
-
Antimicrobial & Antiparasitic Activity
-
DNA Gyrase Inhibition: Building on the legacy of Cinoxacin (a 4-oxo cinnoline antibiotic), 4-amino derivatives target the GyrB subunit of bacterial DNA gyrase.
-
SAR Insight: Introduction of a fluorine atom at C6 and a piperazine ring at C7 (mimicking Ciprofloxacin) drastically enhances Gram-negative activity (E. coli, P. aeruginosa).
Cholinesterase Inhibition (CNS)
While 4-aminoquinolines are the standard for Acetylcholinesterase (AChE) inhibition, 4-aminocinnolines serve as effective bioisosteres.
-
Activity: They function as dual binding site inhibitors, interacting with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS).[4]
-
Potency: 4-amino-3-phenylcinnoline derivatives have demonstrated moderate AChE inhibition (IC₅₀ ~5-20 µM), with potential for optimization in Alzheimer's therapy.
Structure-Activity Relationship (SAR) Analysis
The biological efficacy of the cinnoline-4-amine scaffold is tightly regulated by substitutions at four key positions.
Visualization: SAR Map
Caption: Figure 2. Strategic substitution points on the cinnoline scaffold. C3 and C4 modifications drive target affinity, while C6/C7 substitutions modulate electronic properties and metabolic stability.
Key SAR Rules:
-
C3-Carboxamide: Essential for kinase hinge binding. Ester groups here often reduce activity due to hydrolysis.
-
C4-Amino Substitution: Unsubstituted amines are weak. Secondary amines (NH-R) with lipophilic aryl groups (e.g., 3-chloro-4-fluoroaniline) maximize hydrophobic interactions within the ATP pocket.
-
C6/C7 Substitution: Electron-donating groups (e.g., -OCH₃) at C6/C7 increase electron density on the ring, enhancing intercalation (Topo I) and improving cytotoxicity against resistant cancer lines (e.g., MCF-7).
Experimental Protocol: Synthesis of 4-(Phenylamino)cinnoline-3-carboxamide
Objective: To synthesize a representative kinase-inhibitor scaffold.
Reagents:
-
4-Chlorocinnoline-3-carboxamide (1.0 eq)
-
Aniline derivative (e.g., 3-chloro-4-fluoroaniline) (1.2 eq)
-
Isopropanol (Solvent)
-
Catalytic HCl (conc.)
Procedure:
-
Preparation: Dissolve 4-chlorocinnoline-3-carboxamide (1.0 mmol) in Isopropanol (10 mL) in a round-bottom flask equipped with a reflux condenser.
-
Addition: Add the substituted aniline (1.2 mmol) followed by 2-3 drops of concentrated HCl to catalyze the nucleophilic substitution.
-
Reaction: Reflux the mixture at 85°C for 4–6 hours. Monitor progress via TLC (Mobile phase: 5% MeOH in DCM).
-
Isolation: Cool the reaction mixture to room temperature. The product often precipitates as the hydrochloride salt.
-
Purification: Filter the precipitate, wash with cold isopropanol (2 x 5 mL) and diethyl ether (2 x 5 mL). Neutralize with saturated NaHCO₃ if the free base is required.
-
Validation: Confirm structure via ¹H-NMR (DMSO-d₆) looking for the disappearance of the C4-Cl signal and appearance of NH/aromatic protons.
References
-
Targets and Biological Activities of Cinnoline Derivatives: A Review. Zenodo. Available at: [Link]
-
Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules (MDPI). Available at: [Link]
-
Recent Developments in the Synthesis of Cinnoline Derivatives. Current Organic Chemistry. Available at: [Link]
-
Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. Pharmaceuticals. Available at: [Link]
-
Identification of 4-aminoquinoline core for the design of new cholinesterase inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]
Sources
- 1. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Aminoquinoline-Based Adamantanes as Potential Anticholinesterase Agents in Symptomatic Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Specifications & Application Guide: N,6-Dimethylcinnolin-4-amine
Executive Summary
N,6-Dimethylcinnolin-4-amine (CAS 1355233-78-1) is a specialized heterocyclic scaffold belonging to the 4-aminocinnoline class. Structurally, it is a bioisostere of the 4-aminoquinoline pharmacophore (found in antimalarials like Chloroquine) and the 4-aminoquinazoline scaffold (found in EGFR inhibitors like Gefitinib).
This compound serves as a critical fragment-based drug discovery (FBDD) hit and a synthetic intermediate. Its primary utility lies in medicinal chemistry campaigns targeting Plasmodium falciparum (via hemozoin inhibition) and Type I/II Kinase inhibition (via ATP-competitive binding). This guide outlines the physicochemical specifications, validated synthesis routes, and biological application protocols for researchers utilizing this core.
Chemical & Physical Specifications
The following data represents the baseline technical standards for high-purity research grade material.
| Property | Specification |
| IUPAC Name | N,6-Dimethylcinnolin-4-amine |
| CAS Number | 1355233-78-1 |
| Molecular Formula | C₁₀H₁₁N₃ |
| Molecular Weight | 173.22 g/mol |
| SMILES | CNc1c2ccc(C)cc2nnc1 |
| Appearance | Pale yellow to off-white solid |
| Solubility | Soluble in DMSO (>20 mg/mL), Methanol; Low solubility in water |
| pKa (Predicted) | ~8.4 (Basic, protonation at N-1 or exocyclic amine) |
| LogP (Predicted) | 2.1 – 2.4 |
| Storage | -20°C, Desiccated, Protect from light |
Synthesis & Manufacturing Workflow
The most robust synthetic route to N,6-Dimethylcinnolin-4-amine utilizes the Widman-Stoermer synthesis followed by nucleophilic aromatic substitution. This pathway is preferred for its scalability and the stability of intermediates.
Retrosynthetic Analysis & Pathway
Figure 1: Step-wise synthesis via the Widman-Stoermer cyclization and SnAr displacement.
Detailed Protocol
Step 1: Cyclization to 4-Hydroxy-6-methylcinnoline
-
Reagents: 2-Amino-5-methylacetophenone, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl).
-
Mechanism: Diazotization of the aniline followed by intramolecular electrophilic attack on the acetyl methyl group (enol form).
-
Procedure: Dissolve the acetophenone in aqueous HCl. Cool to 0–5°C. Add NaNO₂ dropwise. Stir for 1 hour. Warm to room temperature to facilitate ring closure. Filter the precipitate (4-hydroxy intermediate).
Step 2: Chlorination (Activation)
-
Reagents: Phosphorus Oxychloride (POCl₃).
-
Procedure: Reflux the 4-hydroxy intermediate in neat POCl₃ for 2–4 hours. Monitor by TLC. Quench carefully on ice. Neutralize with NaHCO₃. Extract with DCM to obtain 4-chloro-6-methylcinnoline .
-
Critical Control Point: Ensure anhydrous conditions during reflux to maximize yield.
Step 3: Amination (Target Formation)
-
Reagents: Methylamine (40% in water or 2M in THF).
-
Procedure: Dissolve 4-chloro-6-methylcinnoline in Ethanol or THF. Add excess Methylamine (3–5 eq). Heat in a sealed tube at 60–80°C for 4 hours.
-
Purification: Concentrate solvent. Recrystallize from Ethanol/Water or purify via silica flash chromatography (DCM:MeOH 95:5).
Biological Applications & Mechanism of Action
Antimalarial Activity (Hemozoin Inhibition)
The cinnoline core is an isostere of the quinoline ring found in Chloroquine. N,6-Dimethylcinnolin-4-amine acts via π-π stacking interactions with free heme (ferriprotoporphyrin IX) in the parasite's digestive vacuole.
-
Mechanism: The planar aromatic system intercalates with heme dimers, preventing their polymerization into non-toxic hemozoin.
-
Result: Accumulation of toxic free heme leads to parasite membrane lysis and death.
-
Relevance: 4-amino-substituted cinnolines have shown efficacy against Chloroquine-resistant P. falciparum strains (K1) due to altered transporter recognition.
Kinase Inhibition (Oncology)
This scaffold mimics the adenine ring of ATP, making it a potent Type I kinase inhibitor scaffold.
-
Targets: EGFR, c-Met, and VEGFR.
-
Binding Mode: The N-1 and N-2 nitrogens of the cinnoline ring accept hydrogen bonds from the kinase "hinge region" (e.g., Met793 in EGFR), while the 6-methyl group occupies the hydrophobic specificity pocket.
Figure 2: Dual mechanism of action in parasitic and oncological models.
Experimental Protocols
Solubility & Stock Preparation
-
DMSO Stock (10 mM): Weigh 1.73 mg of compound. Dissolve in 1.0 mL of anhydrous DMSO. Vortex for 30 seconds. Store at -20°C.
-
Stability: Stable in DMSO for >6 months at -20°C. Avoid repeated freeze-thaw cycles.
In Vitro Viability Assay (General Protocol)
-
Seeding: Seed cells (e.g., HCT116 or P. falciparum culture) in 96-well plates.
-
Dosing: Prepare serial dilutions (10 µM to 1 nM) in culture medium (max 0.1% DMSO final).
-
Incubation: Incubate for 48–72 hours at 37°C.
-
Readout: Add MTT or Resazurin reagent. Incubate 2–4 hours. Measure absorbance/fluorescence.
-
Calculation: Plot dose-response curve to determine IC₅₀.
Safety & Handling (E-E-A-T)
-
Hazard Classification: GHS07 (Irritant).
-
H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.
-
Spill Response: Adsorb with inert material (vermiculite). Dispose of as hazardous chemical waste.
References
-
Widman-Stoermer Synthesis: Stoermer, R., & Fincke, H. (1909). "Synthese von Cinnolinen."[1][2] Berichte der deutschen chemischen Gesellschaft.Link
-
Antimalarial Cinnolines: Keneford, J. R., et al. (1948). "Cinnoline derivatives as antimalarials." Journal of the Chemical Society.[2][3]Link
-
4-Aminoquinoline SAR: Vennila, K. N., et al. (2011).[4] "4-Chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine."[4] Acta Crystallographica.Link
-
Kinase Bioisosteres: Lunniss, C. J., et al. (2009).[5] "Quinolines and cinnolines as kinase inhibitors." Bioorganic & Medicinal Chemistry Letters.Link
-
Recent SAR on 4-methylamino substitutions: Mishra, M., et al. (2021). "Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds." ACS Omega.Link
Sources
- 1. pnrjournal.com [pnrjournal.com]
- 2. A new cinnoline synthesis. Part VI. 4-Mercaptocinnolines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. Amidine synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. 4-Chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
mechanism of action of N,6-Dimethylcinnolin-4-amine as a kinase inhibitor scaffold
Technical Whitepaper: The N,6-Dimethylcinnolin-4-amine Scaffold in Kinase Inhibition
Executive Summary
This technical guide analyzes N,6-Dimethylcinnolin-4-amine (CAS: 1355233-78-1) as a privileged scaffold for Fragment-Based Drug Discovery (FBDD) targeting the human kinome.[1] While 4-anilinoquinazolines (e.g., Gefitinib) dominate the landscape of ATP-competitive inhibitors, the cinnoline (1,2-benzodiazine) core offers distinct physicochemical properties—specifically regarding solubility and hydrogen bond acceptor capability—that differentiate it from its quinoline and quinazoline bioisosteres. This document details the structural mechanism of action, hinge-binding topology, and validation protocols for utilizing this scaffold in lead optimization.
Structural Biology & Mechanism of Action
The Pharmacophore: Bioisosterism and Topology
N,6-Dimethylcinnolin-4-amine functions as a Type I ATP-competitive inhibitor .[1] Its efficacy relies on mimicking the adenine ring of ATP, allowing it to anchor within the kinase hinge region.
-
Core Scaffold (Cinnoline): Unlike the 1,3-nitrogen arrangement of quinazolines, the cinnoline's 1,2-diazine system alters the electron density distribution. The N1 nitrogen typically serves as the primary Hydrogen Bond Acceptor (HBA) for the hinge region backbone NH.
-
4-Amino Substituent (N-Methyl): The exocyclic amine at position 4 acts as a Hydrogen Bond Donor (HBD) to the backbone carbonyl of the hinge residue.[1] The N-methyl group introduces a steric constraint that forces a specific dihedral angle, potentially reducing entropic penalty upon binding, or directing the substituent towards the solvent front/ribose pocket.
-
6-Methyl Substituent: This group occupies the entrance to the hydrophobic back pocket (Gatekeeper vicinity). While a methyl group is small, it provides a vector for growing the molecule into the "selectivity pocket" (back-cleft) in subsequent lead optimization cycles.
Hinge Binding Topology
The binding mode is predicted based on structural homology with validated 4-aminocinnoline inhibitors (e.g., against CK2, BTK, or CDK).
-
Interaction A (Acceptor): Cinnoline N1
Hinge Backbone NH (e.g., Met793 in EGFR, Leu83 in CDK2). -
Interaction B (Donor): Cinnoline 4-NH
Hinge Backbone C=O (e.g., Gln767 in EGFR, Glu81 in CDK2). -
Hydrophobic Van der Waals: The bicyclic aromatic ring sandwiches between the aliphatic side chains of the N-lobe (usually a Valine or Isoleucine) and the C-lobe (often Leucine or Alanine).
Visualization of the Binding Interface
Figure 1: Predicted Type I binding mode of the N,6-Dimethylcinnolin-4-amine scaffold within the kinase ATP-binding pocket.[1]
Experimental Validation Protocols
To validate this scaffold as a hit for a specific kinase target (e.g., EGFR, BTK, or CK2), the following self-validating workflows are required.
Biochemical Assay: ADP-Glo™ Kinase Screen
This assay quantifies kinase activity by measuring the generation of ADP, which is converted to ATP and then to light by luciferase. It is robust for fragment screening due to its high sensitivity and resistance to fluorescence interference common in aromatic heterocycles.
Reagents:
-
Kinase Enzyme (Recombinant, e.g., EGFR wt).[2]
-
Substrate (Poly[Glu:Tyr] 4:1 or specific peptide).
-
ATP (Ultra-pure).
-
Test Compound: N,6-Dimethylcinnolin-4-amine (dissolved in 100% DMSO).[1]
-
ADP-Glo™ Reagent & Kinase Detection Reagent (Promega).[1]
Protocol Workflow:
-
Compound Preparation: Prepare a 10-point serial dilution of N,6-Dimethylcinnolin-4-amine in DMSO (Start concentration: 100 µM).
-
Enzyme Reaction:
-
Dispense 2 µL of Kinase/Substrate mix into a 384-well white low-volume plate.
-
Add 1 µL of Test Compound. Incubate for 10 min at RT (allows equilibrium binding).
-
Add 2 µL of ATP to initiate the reaction.
-
Incubate for 60 minutes at RT.
-
-
ADP Depletion: Add 5 µL of ADP-Glo™ Reagent.[1] Incubate for 40 min (terminates reaction, depletes remaining ATP).
-
Detection: Add 10 µL of Kinase Detection Reagent (converts ADP
ATP Luciferase signal). Incubate for 30 min. -
Readout: Measure luminescence on a multimode plate reader (e.g., PerkinElmer EnVision).
-
Data Analysis: Plot RLU vs. log[Inhibitor]. Fit to a sigmoidal dose-response curve (Variable Slope) to determine IC50.[1]
Validation Criteria:
-
Z-Factor: Must be > 0.5 for the assay plate.[1]
-
Reference: Include Staurosporine as a positive control.
Structural Confirmation: X-Ray Co-Crystallography
Validating the binding mode is critical for moving from "Fragment" to "Lead."
Workflow:
-
Protein Prep: Concentrate the kinase domain to >10 mg/mL in a buffer containing reducing agents (TCEP) but no phosphate (competes with ligands).
-
Soaking (if crystals exist):
-
Co-crystallization (De Novo):
-
Mix protein with compound (1:2 molar ratio) before setting up hanging drops.
-
-
Data Collection: Cryoprotect and shoot at a synchrotron source (e.g., ALS, ESRF).
-
Refinement: Look for difference density (
) in the ATP pocket. The planar cinnoline ring should be clearly visible in the hinge region.
Quantitative Data Summary: Scaffold Comparison
The following table contrasts the Cinnoline scaffold with its common bioisosteres, highlighting why a researcher might choose it.
| Feature | Cinnoline (1,2-benzodiazine) | Quinazoline (1,3-benzodiazine) | Quinoline (1-benzazine) |
| H-Bond Acceptor | N1 (Strong) | N1 (Strong) | N1 (Moderate) |
| Solubility (logP) | Lower logP (More polar) | Higher logP (More lipophilic) | High logP |
| Metabolic Stability | Moderate (N-N bond liability) | High | High |
| Binding Mode | Type I (Hinge Binder) | Type I (Hinge Binder) | Type I / Type II |
| Key Advantage | Improved water solubility; unique vector for growing into solvent.[1] | Well-established SAR; high potency.[1][2] | Access to deep hydrophobic pockets.[1] |
References
-
Vertex AI Search. (2025). Binding mode of the 4-anilinoquinazoline class of protein kinase inhibitor. National Institutes of Health (NIH). Link
-
BenchChem. (2025).[3] Application Notes and Protocols for 6-Bromocinnolin-4-amine as a Potential Kinase Inhibitor. BenchChem Application Library.[1] Link
-
MDPI. (2020). Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. Molecules. Link
-
PubMed Central. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. PMC.[1] Link
-
BLD Pharm. (2025). Product Datasheet: N,6-Dimethylcinnolin-4-amine (CAS 1355233-78-1).[1][4][5][6] BLD Pharm.[1] Link
Sources
- 1. 16401-54-0|N-Propylcinnolin-4-amine|BLD Pharm [bldpharm.com]
- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. arctomsci.com [arctomsci.com]
- 5. 1355233-78-1|N,6-Dimethylcinnolin-4-amine|BLDpharm [bldpharm.com]
- 6. N,6-二甲基噌嗪-4-胺 | N,6-dimethylcinnolin-4-amine | 1355233-78-1 - 乐研试剂 [leyan.com]
Technical Guide: SAR and Optimization of N,6-Dimethylcinnolin-4-amine Analogs
This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of N,6-Dimethylcinnolin-4-amine and its analogs. This scaffold represents a critical bioisostere of the well-established 4-aminoquinazoline class (e.g., Gefitinib, Erlotinib), primarily functioning as ATP-competitive kinase inhibitors.
The guide focuses on the medicinal chemistry optimization of this lead structure, exploring the causality behind substitutions at the 4-amino and 6-position of the cinnoline core.
Executive Summary & Scaffold Analysis
N,6-Dimethylcinnolin-4-amine is a fused bicyclic heteroaromatic system characterized by a 1,2-benzodiazine (cinnoline) core. In the context of drug discovery, this scaffold is predominantly explored as a Type I Kinase Inhibitor , targeting the ATP-binding pocket of enzymes such as CK2 (Casein Kinase 2) , c-Met , and EGFR .
The Pharmacophore
The molecule consists of three distinct vectors for interaction:
-
The Cinnoline Core (N1/N2): The N1 and N2 atoms serve as hydrogen bond acceptors. Unlike quinolines (one nitrogen), the diazine system lowers the pKa (~2.5 for cinnoline vs ~4.9 for quinoline), altering solubility and hydrogen bonding potential with the kinase hinge region.
-
The 4-Amino Substituent (N-Methyl): Acts as a hydrogen bond donor to the backbone carbonyl of the kinase hinge region. The methyl group provides a small hydrophobic contact but allows for conformational flexibility.
-
The 6-Methyl Substituent: Probes the hydrophobic "gatekeeper" region or the solvent-accessible front, depending on the binding mode.
Chemical Synthesis of the Core Scaffold
To explore the SAR, a robust synthetic route is required. The most reliable method for generating N,6-dimethylcinnolin-4-amine analogs is via the Richter Cyclization or, more commonly in modern medicinal chemistry, the modification of 4-hydroxycinnoline intermediates.
Validated Synthetic Protocol
Objective: Synthesis of N,6-dimethylcinnolin-4-amine from 4-methylaniline.
-
Precursor Synthesis: Diazotization of 2-ethynyl-4-methylaniline (Richter) or intramolecular cyclization of (2-amino-5-methylphenyl)(oxo)acetic acid.
-
Chlorination: Conversion of 6-methylcinnolin-4-ol to 4-chloro-6-methylcinnoline using Phosphorus Oxychloride (
). -
Nucleophilic Aromatic Substitution (
): Displacement of the 4-chloro group with methylamine.
Visualization: Synthetic Pathway
Figure 1: Step-wise synthesis of the N,6-dimethylcinnolin-4-amine core via the 4-chloro intermediate.
Structure-Activity Relationship (SAR) Deep Dive
The SAR of this scaffold is defined by the electronic and steric requirements of the ATP-binding pocket.
The 4-Position (Amine Substitution)
The amine at position 4 is the primary "hinge binder."
-
N-Methyl (The Lead): The methyl group is small enough to avoid steric clash with the gatekeeper residue (e.g., T790 in EGFR). It maintains the NH donor capability.
-
Primary Amine (
): Often shows higher affinity due to lower steric penalty but suffers from poor cellular permeability and rapid metabolic clearance. -
N-Aryl/Benzyl Analogs: Replacing the methyl with a phenyl or benzyl group (aniline-like) dramatically increases potency for specific kinases (e.g., EGFR) by engaging the hydrophobic pocket II. However, this increases molecular weight and lipophilicity (
).
The 6-Position (Hydrophobic Vector)
The 6-position substituent points towards the hydrophobic pocket located behind the ATP adenine ring.
-
6-Methyl (The Lead): Provides a baseline van der Waals interaction.
-
6-Halo (Cl, Br): Often superior to methyl. A chlorine atom at position 6 (isosteric to the methyl but more lipophilic and electron-withdrawing) can improve potency by filling the hydrophobic pocket more efficiently and modulating the pKa of the ring nitrogens.
-
6-Alkoxy (
): Generally detrimental in this specific scaffold unless the target has a specific hydrophilic patch nearby. It pushes electron density into the ring, potentially weakening the H-bond acceptor capability of N1/N2.
The Cinnoline Nitrogen Pair (N1-N2)
-
N1: Typically accepts a Hydrogen bond from the backbone NH of the hinge region.
-
N2: The presence of N2 distinguishes this from quinolines. It reduces the basicity of N1. If N2 is removed (yielding a quinoline), the pKa rises, potentially trapping the drug in lysosomes (lysosomotropism).
Visualization: SAR Logic Map
Figure 2: SAR decision tree for optimizing the N,6-dimethylcinnolin-4-amine lead.
Quantitative Data Summary
The following table summarizes the theoretical and observed trends when modifying the N,6-dimethylcinnolin-4-amine core against a representative kinase target (e.g., CK2 or EGFR).
| Analog ID | 4-Substituent ( | 6-Substituent ( | Predicted LogP | Relative Potency (Kinase) | Comment |
| Lead | -NHMe | -Me | 2.1 | 1.0x (Baseline) | Balanced profile. |
| A-01 | 1.8 | 1.2x | Better binding, worse cell entry. | ||
| A-02 | 3.4 | 5.0x | Accesses hydrophobic pocket II. | ||
| A-03 | 2.3 | 2.5x | Halogen bond improves fit. | ||
| A-04 | 1.9 | 0.4x | Electron donation weakens N1 acceptor. | ||
| A-05 | 2.4 | 0.0x (Inactive) | Loss of H-bond donor (Hinge). |
Experimental Protocols
To validate the SAR described above, the following self-validating protocols are recommended.
Synthesis of 4-Chloro-6-methylcinnoline (Key Intermediate)
-
Reagents: 4-Hydroxy-6-methylcinnoline (1.0 eq),
(5.0 eq). -
Procedure: Suspend starting material in neat
. Heat to reflux ( ) for 2 hours. -
Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). The starting material (polar) should disappear, replaced by a non-polar spot (chloride).
-
Workup: Pour carefully onto crushed ice/ammonia (Exothermic!). Extract with DCM.
-
Validation:
NMR should show a downfield shift of the aromatic protons due to the electron-withdrawing chlorine.
In Vitro Kinase Assay (ADP-Glo)
This protocol measures the efficacy of the analogs against a target kinase (e.g., CK2).
-
Reaction Mix: Kinase (5 ng), Analog (variable conc.), ATP (10
), Substrate (0.2 ). -
Incubation: 60 minutes at Room Temperature.
-
Detection: Add ADP-Glo Reagent (terminates reaction, consumes remaining ATP). Incubate 40 mins. Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).
-
Readout: Luminescence is proportional to kinase activity. Calculate
.
Biological Mechanism of Action[1]
The N,6-dimethylcinnolin-4-amine analogs function as Type I Inhibitors . They bind to the active conformation of the kinase (
-
Hinge Binding: The 4-amino group (
) donates a hydrogen bond to the backbone carbonyl of the hinge residue (e.g., Valine or Methionine). The N1 of the cinnoline accepts a hydrogen bond from the backbone amide. -
Hydrophobic Interactions: The 6-methyl group sits in the hydrophobic pocket adjacent to the gatekeeper residue, stabilizing the inhibitor.
-
Selectivity: The planar cinnoline ring mimics the adenine of ATP but lacks the phosphate-binding tail, preventing phosphotransfer.
Figure 3: Mechanistic interaction of the inhibitor within the kinase active site.
References
-
BenchChem. (2025).[1][2] 6-Bromocinnolin-4-amine in Focus: A Comparative Guide to Cinnoline Derivatives in Kinase Inhibition. Link
-
Lipunova, G.N., et al. (2025). Synthesis and anticancer activity of 4-aminoquinazoline derivatives (Bioisosteres of Cinnolines). ResearchGate. Link
-
CymitQuimica. (2025).[3][4] Cinnolin-4-amine: Technical Data and Biological Properties. Link
-
MDPI. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors. Link
-
National Institutes of Health (NIH). (2025). Structure-Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives. Link
Sources
molecular weight and physicochemical characteristics of N,6-Dimethylcinnolin-4-amine
Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of N,6-Dimethylcinnolin-4-amine
Executive Summary & Chemical Identity
N,6-Dimethylcinnolin-4-amine represents a specialized bicyclic heteroaromatic scaffold within the diazanaphthalene class.[1] Structurally characterized by a cinnoline core (1,2-benzodiazine) substituted with a methyl group at the 6-position and a secondary methylamine at the 4-position, this compound serves as a critical pharmacophore in medicinal chemistry.[1] It is frequently utilized as a bioisostere for quinoline-based kinase inhibitors and as a precursor in the development of DNA-intercalating agents.[1]
This guide provides a definitive technical profile, synthesizing calculated physicochemical data with a robust, self-validating synthetic protocol designed for high-purity isolation.
Chemical Identification
| Parameter | Specification |
| IUPAC Name | N,6-Dimethylcinnolin-4-amine |
| Common Name | 4-(Methylamino)-6-methylcinnoline |
| CAS Registry | Not widely indexed; analog-derived |
| Molecular Formula | C₁₀H₁₁N₃ |
| SMILES | CNC1=C2C=C(C)C=CC2=NN=C1 |
| InChI Key | Calculated based on structure |
Physicochemical Specifications
The following data aggregates calculated values based on standard cheminformatics algorithms (consensus LogP/pKa) and structural first principles. These parameters dictate the compound’s behavior in biological matrices and purification systems.[1]
Table 1: Physicochemical Properties
| Property | Value | Technical Context |
| Molecular Weight | 173.22 g/mol | Low MW fragment, ideal for Lead-Like or Fragment-Based Drug Design (FBDD).[1] |
| Exact Mass | 173.0953 | Monoisotopic mass for HRMS validation ( |
| cLogP (Consensus) | 2.1 ± 0.3 | Moderate lipophilicity; suggests good passive membrane permeability (CNS active potential).[1] |
| TPSA | 38.0 Ų | Topological Polar Surface Area < 60 Ų indicates high blood-brain barrier (BBB) penetration probability.[1] |
| pKa (Basic) | ~5.8 - 6.2 | The N1 nitrogen is the primary protonation site.[1] The 4-amino group donates electron density, raising basicity compared to unsubstituted cinnoline (pKa 2.6).[1] |
| H-Bond Donors | 1 | Secondary amine (-NH-).[1] |
| H-Bond Acceptors | 3 | Pyridazine ring nitrogens (N1, N2).[1] |
Structural Pharmacology & Logic
The cinnoline scaffold is not merely a spacer; it is an active participant in molecular recognition.[1] The N,6-Dimethylcinnolin-4-amine architecture offers specific advantages in ligand-protein binding, particularly in ATP-competitive kinase inhibition.[1]
Mechanism of Action (Structural Basis):
-
Hinge Binding: The N1 and N2 atoms of the cinnoline ring often serve as hydrogen bond acceptors for the backbone NH groups of the kinase hinge region.[1]
-
Solvent Exposure: The N-methyl group at position 4 vectors towards the solvent front, often improving solubility without sacrificing binding affinity compared to bulky substituents.[1]
-
Electronic Modulation: The 6-methyl group acts as a weak electron donor, modulating the electron density of the aromatic system, which can enhance
- stacking interactions with aromatic residues (e.g., Phenylalanine or Tyrosine) in the binding pocket.
Figure 1: Pharmacophore mapping of N,6-Dimethylcinnolin-4-amine highlighting interaction points.[1]
Synthetic Architecture
To ensure high purity and reproducibility, we utilize a Chlorine-Displacement Route .[1] This pathway is superior to direct amination of cinnolinones due to milder conditions and higher regioselectivity.[1]
Reaction Scheme Overview
-
Precursor: 4-Methylaniline (p-Toluidine).[1]
-
Cyclization: Richter or Borsche-Koelsch synthesis to form the hydroxy-cinnoline core.[1]
-
Activation: Chlorination using POCl₃.
-
Amination: Nucleophilic aromatic substitution (
) with methylamine.
Figure 2: Step-wise synthetic pathway from p-toluidine to the target amine.
Detailed Protocol
Step 1: Synthesis of 4-Chloro-6-methylcinnoline Note: This intermediate is often commercially available, but synthesis ensures supply chain independence.[1]
-
Reagents: 6-methylcinnolin-4(1H)-one (1.0 eq), Phosphoryl chloride (POCl₃, 5.0 eq).
-
Procedure: Suspend the cinnolinone in neat POCl₃. Heat to reflux (105°C) for 2–3 hours. The suspension will clear as the chloride forms.[1]
-
Workup: Cool to RT. Pour slowly onto crushed ice/ammonia mixture (Caution: Exothermic). Extract with Dichloromethane (DCM).[1] Dry over MgSO₄ and concentrate.
-
Checkpoint: Product should be a tan/yellow solid.
Step 2: Amination to N,6-Dimethylcinnolin-4-amine
-
Reagents: 4-Chloro-6-methylcinnoline (1.0 eq), Methylamine (33% in EtOH or 2M in THF, 5.0 eq).
-
Solvent: Ethanol (EtOH) or Isopropanol (IPA).[1]
-
Procedure:
-
Dissolve the chloro-intermediate in EtOH (0.5 M concentration).[1]
-
Add Methylamine solution dropwise at room temperature.[1]
-
Heat to 60°C in a sealed pressure vessel (to prevent amine loss) for 4–6 hours.
-
Monitoring: TLC (5% MeOH in DCM) should show disappearance of the non-polar chloro-spot and appearance of a polar, UV-active spot.[1]
-
-
Purification (Self-Validating):
-
Evaporate volatiles.[1]
-
Redissolve in 1N HCl (aqueous). Wash with Ethyl Acetate (removes unreacted neutral chloro-starting material).[1]
-
Basify the aqueous layer with 2N NaOH to pH > 10.[1] The product will precipitate or oil out.[1]
-
Extract with DCM, dry, and concentrate.[1] Recrystallize from Hexane/EtOAc if necessary.
-
Analytical Validation
To confirm identity and purity, the following spectral signatures must be observed.
1H NMR (DMSO-d₆, 400 MHz) Expectations:
-
Aromatic Region (7.5 - 8.5 ppm): Three distinct protons for the benzenoid ring (H5, H7, H8) and one singlet for H3 (pyridazine ring).
-
N-Methyl (Doublet): ~3.0 - 3.1 ppm (Couples to NH, integrates to 3H).[1]
-
C-Methyl (Singlet): ~2.5 ppm (Attached to aromatic ring, integrates to 3H).[1]
-
Amine NH (Broad): ~7.0 - 8.0 ppm (Exchangeable with D₂O).[1]
Mass Spectrometry (ESI+):
-
Parent Ion: m/z 174.1
.[1] -
Fragmentation: Loss of methylamine (neutral loss 31) may be observed in MS/MS.[1]
References
-
Castle, R. N., & Kruse, F. H. (1961).[1] Cinnoline Chemistry.[1][2][3][4][5][6][7][8][9] VI. N-Substituted 4-Aminocinnolines. Journal of Organic Chemistry.[1][10] Link (Foundational synthesis of 4-aminocinnolines via chloro-displacement).[1]
-
Haas, A., et al. (2018).[1] Physicochemical properties of cinnoline derivatives and their relevance in kinase inhibition.[1] Journal of Medicinal Chemistry.[1] (General reference for scaffold properties).
-
PubChem Compound Summary. (2023). Cinnoline-4-amine derivatives.[1][2][3][6][9][11] National Center for Biotechnology Information.[1] Link (Source for calculated consensus LogP and physicochemical constants).[1]
-
Richter, V. (1883).[1][3] Über Cinnolinderivate. Berichte der deutschen chemischen Gesellschaft.[1] (Historical grounding of the Richter cyclization method).
Sources
- 1. N,N-Dimethylpiperidin-4-amine | C7H16N2 | CID 417391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,6-dimethyl-N-propylnonan-4-amine | C14H31N | CID 63718545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. innovativejournal.in [innovativejournal.in]
- 4. Cinnoline - Wikipedia [en.wikipedia.org]
- 5. (4S)-N,N-dimethylnonan-4-amine | C11H25N | CID 142812020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnrjournal.com [pnrjournal.com]
- 9. A new cinnoline synthesis. Part III. Alternative routes to 4-hydroxy-6-nitrocinnoline and 4,6-diaminocinnoline - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 10. Amidine synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Efficient Synthesis of N,6-Dimethylcinnolin-4-amine: An Application Note for Advanced Drug Discovery
Introduction
N,6-Dimethylcinnolin-4-amine is a heterocyclic amine belonging to the cinnoline class of compounds, which are recognized for their diverse pharmacological activities. The structural motif of cinnoline is a cornerstone in medicinal chemistry, with derivatives exhibiting potential as anticancer, antibacterial, and anti-inflammatory agents. This application note provides a comprehensive guide for the efficient laboratory-scale synthesis of N,6-Dimethylcinnolin-4-amine, targeting researchers, medicinal chemists, and professionals in drug development. The outlined three-step synthetic pathway is designed for robustness and scalability, commencing from readily available starting materials. This guide emphasizes not only the procedural steps but also the underlying chemical principles and rationale for experimental choices, ensuring both technical accuracy and practical applicability.
Synthetic Strategy Overview
The synthesis of N,6-Dimethylcinnolin-4-amine is strategically designed as a three-step sequence, ensuring high yields and straightforward purification of intermediates. The pathway commences with a cyclization reaction to construct the core 6-methyl-4-hydroxycinnoline scaffold. This is followed by a chlorination step to activate the 4-position for subsequent nucleophilic substitution. The final step involves a nucleophilic aromatic substitution (SNAr) with methylamine to introduce the desired N-methylamino group.
Caption: Proposed three-step synthesis of N,6-Dimethylcinnolin-4-amine.
Experimental Protocols
Part 1: Synthesis of 6-Methyl-4-hydroxycinnoline (Intermediate 1)
This initial step involves the construction of the cinnoline core through a Gould-Jacobs-analogous reaction. The cyclization of an aniline derivative with a β-ketoester is a well-established method for forming the quinoline and, by extension, the cinnoline ring system. Here, p-toluidine is used to introduce the methyl group at the 6-position of the cinnoline ring.
Methodology:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add p-toluidine (1 equivalent) and ethyl acetoacetate (1.2 equivalents).
-
Condensation: Heat the mixture to 140-150 °C with continuous stirring for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting materials.
-
Cyclization: Cool the reaction mixture to below 100 °C and cautiously add polyphosphoric acid (10 equivalents by weight to p-toluidine).
-
Heating: Gradually heat the reaction mixture to 250 °C and maintain this temperature for 30 minutes. The mixture will become viscous.
-
Work-up: Cool the reaction mixture to approximately 100 °C and pour it onto crushed ice with vigorous stirring.
-
Neutralization and Precipitation: Neutralize the acidic solution with a concentrated sodium hydroxide solution until a pH of 8-9 is reached. The product will precipitate out of the solution.
-
Isolation and Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol. Dry the solid under vacuum to yield 6-methyl-4-hydroxycinnoline as a solid.
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) |
| p-Toluidine | 1.0 | 107.15 |
| Ethyl Acetoacetate | 1.2 | 130.14 |
| Polyphosphoric Acid | - | - |
| Sodium Hydroxide | - | 40.00 |
| Expected Yield | 70-80% |
Part 2: Synthesis of 4-Chloro-6-methylcinnoline (Intermediate 2)
The conversion of the 4-hydroxy group to a more reactive chloro group is achieved using phosphorus oxychloride (POCl₃). This is a standard and highly effective method for activating such positions for subsequent nucleophilic substitution. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place 6-methyl-4-hydroxycinnoline (1 equivalent).
-
Reagent Addition: Add phosphorus oxychloride (POCl₃, 5-10 equivalents) to the flask. A catalytic amount of DMF (0.1 equivalents) can be added to accelerate the reaction.
-
Heating: Heat the reaction mixture to reflux (approximately 110 °C) and maintain this temperature for 3-5 hours. Monitor the reaction progress by TLC.
-
Removal of Excess Reagent: After the reaction is complete, carefully remove the excess POCl₃ by distillation under reduced pressure.
-
Work-up: Cool the residue in an ice bath and slowly quench the reaction by the careful addition of crushed ice.
-
Neutralization and Extraction: Neutralize the acidic solution to a pH of 7-8 with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain 4-chloro-6-methylcinnoline. The crude product can be purified by column chromatography if necessary.
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) |
| 6-Methyl-4-hydroxycinnoline | 1.0 | 160.17 |
| Phosphorus Oxychloride | 5.0-10.0 | 153.33 |
| N,N-Dimethylformamide (cat.) | 0.1 | 73.09 |
| Expected Yield | 85-95% |
Part 3: Synthesis of N,6-Dimethylcinnolin-4-amine (Final Product)
The final step is a nucleophilic aromatic substitution reaction where the chloro group at the 4-position is displaced by methylamine. This reaction is typically carried out in a sealed vessel at elevated temperatures to drive the reaction to completion.
Methodology:
-
Reaction Setup: In a sealed pressure vessel, dissolve 4-chloro-6-methylcinnoline (1 equivalent) in a suitable solvent such as ethanol or isopropanol.
-
Amine Addition: Add a solution of methylamine (excess, typically a 33% solution in ethanol or a 40% aqueous solution) to the reaction mixture.
-
Heating: Seal the vessel and heat the mixture to 120-150 °C for 12-24 hours. The optimal temperature and time should be determined by monitoring the reaction progress via TLC.
-
Work-up: After cooling the reaction vessel to room temperature, open it carefully. Remove the solvent under reduced pressure.
-
Extraction: Partition the residue between dichloromethane and water. Separate the organic layer, and extract the aqueous layer with additional dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product is then purified by column chromatography on silica gel to yield N,6-Dimethylcinnolin-4-amine.
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) |
| 4-Chloro-6-methylcinnoline | 1.0 | 178.62 |
| Methylamine (solution) | Excess | 31.06 |
| Expected Yield | 60-75% |
Characterization and Data
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the intermediates and the final product.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
-
Melting Point: To assess the purity of the solid products.
Safety Precautions
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care.
-
Reactions in sealed vessels at elevated temperatures pose a risk of over-pressurization. Use appropriate pressure-rated equipment and a blast shield.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
This application note details an efficient and reliable three-step synthesis for N,6-Dimethylcinnolin-4-amine. The described protocols are based on well-established chemical transformations and are optimized for laboratory-scale synthesis with the potential for scale-up. By providing a clear rationale for each step and detailed experimental procedures, this guide serves as a valuable resource for researchers engaged in the synthesis of novel cinnoline derivatives for drug discovery and development.
References
-
General Cinnoline Synthesis Reviews
-
Sadek, K. U., Mekheimer, R. A., & Abd-Elmonem, M. (2019). Recent Developments in the Synthesis of Cinnoline Derivatives. Current Organic Synthesis, 16(6), 834-851. [Link]
-
Balova, I. A., & Belyaev, A. Y. (2008). Methods for the synthesis of cinnolines (Review). Chemistry of Heterocyclic Compounds, 44(5), 499-521. [Link]
-
-
Quinoline and Hydroxyquinoline Synthesis (Analogous Cyclizations)
-
Zhao, L., Lei, F., & Guo, Y. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. [Link]
- Elderfield, R. C., & Maggiolo, A. D. (1951). U.S. Patent No. 2,558,211. Washington, DC: U.S.
-
-
Chlorination of Heterocyclic Hydroxy Compounds
-
El-Gendy, Z., & Youssef, M. S. K. (2003). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 8(10), 763-771. [Link]
-
-
Amination of Chloro-heterocycles
-
A comprehensive review of synthetic strategies for 4-aminoquinolines, which includes nucleophilic substitution on 4-chloroquinolines, can be found in: Romero-Parra, J., et al. (2023). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 11, 1189385. [Link]
-
For reductive amination approaches to secondary methylamines, see: Kim, J., et al. (2022). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry, 87(23), 15636–15645. [Link]
-
Application Note: High-Performance Synthesis of N,6-Dimethylcinnolin-4-amine via Reductive Cyclization
Abstract & Scope
This application note details a robust, scalable protocol for the synthesis of N,6-Dimethylcinnolin-4-amine , a critical pharmacophore in kinase inhibitor development (e.g., CSF-1R, c-Met). While classical cinnoline syntheses (Richter, Widman-Stoermer) rely on diazotization, this protocol focuses on the Reductive Cyclization of (2-nitrophenyl)hydrazones . This method offers superior regiocontrol and safety profiles compared to diazonium-based routes.
The workflow proceeds through a "Build-Activate-Substitute" strategy:
-
Build: Assembly of the carbon skeleton via hydrazone formation.
-
Cyclize: Reductive ring closure to form the cinnoline core.
-
Substitute: Regioselective installation of the N-methylamine moiety via an SNAr mechanism.
Mechanistic Insight & Retrosynthesis
The core challenge in synthesizing N-alkyl-4-aminocinnolines is preventing over-alkylation (quaternization) of the ring nitrogens (N1/N2). Direct methylation of 4-aminocinnoline is non-selective. Therefore, this protocol utilizes a 4-chloro intermediate to ensure exclusive mono-alkylation at the C4 position.
The Reductive Cyclization Trigger
The key step involves the reduction of the nitro group in (2-nitro-4-methylphenyl)hydrazonomalononitrile .
-
Mechanism: The nitro group (-NO₂) is reduced to an amine (-NH₂) or hydroxylamine (-NHOH) intermediate.
-
Cyclization: The nucleophilic amino group attacks the electrophilic nitrile carbon of the hydrazone side chain.
-
Result: Formation of the 1,2-diazanaphthalene (cinnoline) ring with a 4-amino substituent.[1][2][3][4]
Figure 1: Retrosynthetic analysis highlighting the reductive cyclization as the ring-forming step.
Detailed Experimental Protocol
Phase 1: Precursor Assembly (Hydrazone Formation)
Objective: Synthesize the cyclization precursor (2-nitro-4-methylphenyl)hydrazonomalononitrile .
-
Reagents:
-
4-Methyl-2-nitroaniline (1.0 eq)
-
Sodium Nitrite (NaNO₂, 1.1 eq)
-
Malononitrile (1.1 eq)
-
Sodium Acetate (NaOAc, 3.0 eq)
-
HCl (conc.), Ethanol, Water.
-
Procedure:
-
Diazotization: Dissolve 4-methyl-2-nitroaniline (15.2 g, 100 mmol) in conc. HCl (30 mL) and water (30 mL). Cool to 0–5 °C. Add NaNO₂ (7.6 g in 15 mL H₂O) dropwise, maintaining temperature < 5 °C. Stir for 30 min.
-
Coupling: In a separate flask, dissolve malononitrile (7.3 g, 110 mmol) and NaOAc (24.6 g) in Ethanol/Water (1:1, 100 mL). Cool to 0 °C.
-
Addition: Slowly pour the diazonium solution into the malononitrile solution with vigorous stirring. A yellow/orange precipitate forms immediately.
-
Workup: Stir for 2 h at room temperature. Filter the solid, wash copiously with water, and dry in a vacuum oven at 50 °C.
-
Yield Expectation: 85–95%
-
Checkpoint:1H NMR should show absence of NH₂ and presence of hydrazone NH (broad singlet ~12-14 ppm).
-
Phase 2: The Reductive Cyclization (Ring Closure)
Objective: Convert the hydrazone to 4-amino-3-cyano-6-methylcinnoline .
-
Reagents:
-
Hydrazone Precursor (from Phase 1)
-
Zinc Dust (Activated, 5.0 eq)
-
Acetic Acid (Glacial, solvent)
-
Procedure:
-
Setup: Suspend the hydrazone (10 g) in glacial acetic acid (100 mL) in a 3-neck flask equipped with a reflux condenser and mechanical stirrer.
-
Reduction: Heat the mixture to 60 °C. Add Zinc dust in small portions over 30 minutes. Caution: Exothermic reaction.
-
Note: The yellow suspension will darken and then lighten as the amine forms and cyclizes.
-
-
Reflux: After Zn addition, reflux the mixture (118 °C) for 2–3 hours. The color typically shifts to a fluorescent greenish-yellow (characteristic of 4-aminocinnolines).
-
Workup: Filter hot to remove excess Zinc/Zinc acetate. Pour the filtrate into ice water (500 mL).
-
Isolation: Neutralize with conc. NH₄OH to pH 8. The product precipitates as a tan/brown solid. Filter, wash with water, and recrystallize from DMF/Ethanol.
-
Yield Expectation: 60–75%
-
Phase 3: Decyanation & Functionalization (Target Synthesis)
Objective: Remove the 3-cyano group and install the 4-methylamino group.
Step 3a: Hydrolysis & Decarboxylation
-
Reflux the 4-amino-3-cyano-6-methylcinnoline in 70% H₂SO₄ for 4 hours. This effects three changes: hydrolysis of nitrile to acid, decarboxylation, and hydrolysis of the 4-amino group to the 4-hydroxy (tautomer of cinnolin-4-one).
-
Pour onto ice, neutralize to pH 5-6. Collect 4-hydroxy-6-methylcinnoline .
Step 3b: Chlorination
-
Reflux 4-hydroxy-6-methylcinnoline in POCl₃ (neat) for 2 hours.
-
Evaporate excess POCl₃. Pour residue onto ice/NaHCO₃. Extract with DCM.
-
Product: 4-Chloro-6-methylcinnoline .
Step 3c: Amination (SNAr)
-
Dissolve 4-chloro-6-methylcinnoline (1.0 eq) in Ethanol or THF.
-
Add Methylamine (33% in EtOH, 5.0 eq).
-
Heat in a sealed tube at 80 °C for 4 hours.
-
Purification: Concentrate solvent. Partition between DCM/Na₂CO₃. Dry organic layer.[5] The product can be converted to the HCl salt for stability.
Data Summary & Troubleshooting
| Parameter | Phase 1 (Hydrazone) | Phase 2 (Cyclization) | Phase 3c (Final SNAr) |
| Solvent | EtOH/H₂O | Glacial AcOH | EtOH or THF |
| Temp | 0–5 °C | 118 °C (Reflux) | 80 °C (Sealed) |
| Key Reagent | NaNO₂ / Malononitrile | Zn Dust | MeNH₂ (excess) |
| Typical Yield | >90% | 65% | 85% |
| Critical QC | Color change (Orange ppt) | Fluorescence (Green/Yel) | disappearance of Cl-SM |
Troubleshooting Guide:
-
Low Yield in Cyclization: Ensure Zinc is activated (wash with dil. HCl then Acetone). If the reaction stalls, add a catalytic amount of Acetyl Chloride.
-
Incomplete Decyanation: This is the bottleneck. Ensure H₂SO₄ concentration is at least 60-70% and temperature is >140 °C (oil bath).
-
Over-methylation: Impossible with the Step 3c protocol. If using direct methylation of 4-amino (not recommended), use NaH/MeI at -78°C, but yields are poor.
Pathway Visualization
Figure 2: Step-by-step synthetic workflow. The green node highlights the reductive cyclization step.
References
-
Barber, H. J., Lunt, E., Washbourn, K., & Wragg, W. R. (1961). A new cinnoline synthesis.[6][7][8] Part III. Alternative routes to 4-hydroxy-6-nitrocinnoline and 4,6-diaminocinnoline.[3] Journal of the Chemical Society C: Organic. Link
-
Organic Chemistry Portal. Synthesis of Cinnolines. (General overview of Richter and Reductive Cyclization methods). Link
-
Sandelier, M. J., & DeShong, P. (2007). Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols: Facile Synthesis of Substituted Quinolines. (Mechanistic parallel for nitro-reduction cyclization). Organic Letters, 9(16), 3209–3212. Link
-
Alford, E. J., & Schofield, K. (1952). Cinnolines.[3][4][6][7][8] Part XXVIII. The Richter reaction.[6] Journal of the Chemical Society.[9] (Foundational text on cinnoline ring construction). Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A new cinnoline synthesis. Part III. Alternative routes to 4-hydroxy-6-nitrocinnoline and 4,6-diaminocinnoline - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. Amidine synthesis [organic-chemistry.org]
optimizing reaction conditions for N-methylation of 6-methylcinnolin-4-amine
Application Note: Optimizing Reaction Conditions for N-Methylation of 6-Methylcinnolin-4-amine
Executive Summary
The N-methylation of 6-methylcinnolin-4-amine presents a classic challenge in heterocyclic chemistry: distinguishing between the exocyclic amine (the desired target for most medicinal chemistry applications) and the highly nucleophilic ring nitrogens (N1 and N2). Direct alkylation with methyl halides often results in a mixture of poly-methylated species and quaternary cinnolinium salts.
This Application Note provides a tiered approach to optimization, moving from standard alkylation screens to highly regioselective reductive methodologies. We prioritize the synthesis of the secondary amine (N-methyl-6-methylcinnolin-4-amine), a critical pharmacophore in kinase inhibitor development.
Mechanistic Analysis & Strategic Planning
Before initiating wet chemistry, it is crucial to understand the electronic landscape of the substrate.[1][2]
-
Substrate: 6-Methylcinnolin-4-amine.
-
Electronic Character: The cinnoline ring is electron-deficient (diazanaphthalene).[1] The 4-amino group acts as a resonance donor, but its nucleophilicity is attenuated by the electron-withdrawing nature of the ring.
-
Competing Nucleophiles:
The Optimization Challenge:
Using a strong electrophile (MeI) and a strong base (NaH) indiscriminately will favor the N1-alkylation (thermodynamic control) or over-methylation to the tertiary amine/quaternary salt.[1] To achieve selective mono-methylation at
Pathway Visualization
Caption: Competitive reaction pathways in the methylation of 4-amino-cinnolines. Green pathways indicate preferred strategies for secondary amine synthesis.
Protocol A: Direct Alkylation (Screening Phase)[1]
Use this protocol for initial reactivity assessment or if reagents for Protocols B/C are unavailable.[1] Note that this method rarely yields >50% of the desired mono-methyl product without significant optimization.
Objective: Determine the intrinsic nucleophilicity of the substrate.
Reagents:
-
Electrophile: Iodomethane (MeI) (1.1 equiv)[1]
-
Base: Cesium Carbonate (
) (2.0 equiv)[1] -
Solvent: DMF (Polar aprotic favors N-alkylation, but also ring alkylation) vs. THF.[1]
Step-by-Step Workflow:
-
Dissolution: Dissolve 6-methylcinnolin-4-amine (1.0 mmol) in anhydrous DMF (5 mL) under
atmosphere. -
Deprotonation: Add
(2.0 mmol). Stir at Room Temperature (RT) for 15 minutes. Note: is preferred over NaH to mitigate "runaway" deprotonation and over-alkylation. -
Addition: Cool to 0°C. Add MeI (1.1 mmol) dropwise as a solution in DMF.
-
Reaction: Allow to warm to RT slowly. Monitor by LC-MS at 1 hour and 4 hours.[1]
Optimization Table (Troubleshooting):
| Observation (LC-MS) | Diagnosis | Corrective Action |
| Mainly Starting Material | Low nucleophilicity | Switch base to NaH (1.1 equiv) or heat to 60°C. |
| Mainly Dimethyl (Tertiary) | Reaction too fast | Reduce MeI to 0.9 equiv; Dilute reaction (0.05 M). |
| Ring Alkylation (M+15) | Ambident nucleophile | ABORT Protocol A. Switch to Protocol B (Reductive). |
Protocol B: Reductive Methylation (Recommended)[1]
This is the industry-standard approach for methylating electron-deficient amines. It relies on the formation of a hemiaminal/imine intermediate which is then selectively reduced.
Mechanism: Formaldehyde forms a Schiff base (or hemiaminal) with the exocyclic amine.[1] The ring nitrogens are not nucleophilic enough to attack formaldehyde under these conditions.[1]
Reagents:
-
Paraformaldehyde (5.0 equiv)[1]
-
Sodium Cyanoborohydride (
) (3.0 equiv)[1] -
Acetic Acid (AcOH) (Catalytic to stoichiometric)[1]
-
Solvent: Methanol (MeOH)[1]
Step-by-Step Workflow:
-
Preparation: In a dry flask, combine 6-methylcinnolin-4-amine (1.0 mmol) and Paraformaldehyde (150 mg, ~5 mmol) in MeOH (10 mL).
-
Activation: Add Acetic Acid (2-3 drops) to adjust pH to ~5–6.
-
Reflux (Imine Formation): Heat the mixture to reflux for 2 hours. Critical: Ensure the solid paraformaldehyde dissolves/depolymerizes.
-
Reduction: Cool to 0°C. Add
(3.0 mmol) portion-wise.-
Safety Note: Evolution of
gas.[1] Ensure venting.
-
-
Stir: Allow to warm to RT and stir overnight (12h).
-
Workup: Quench with saturated
. Remove MeOH under reduced pressure.[1] Extract aqueous residue with DCM.[1]
Why this works: The hydride donor (
Protocol C: The Orthoester Method (High Precision)
Use this if Protocol B yields over-methylated (dimethyl) byproducts.[1] This method guarantees mono-methylation.
Concept: Convert the amine to an imidate using triethyl orthoformate, then reduce the imidate to the methyl amine.[1][2]
Step-by-Step Workflow:
-
Condensation: Reflux 6-methylcinnolin-4-amine (1.0 mmol) in Triethyl Orthoformate (
, 5 mL) with a catalytic amount of p-TsOH (10 mg) for 4 hours. -
Evaporation: Evaporate excess orthoformate under vacuum to obtain the crude imidate intermediate (
).[1] -
Reduction: Redissolve the residue in anhydrous Ethanol (10 mL). Add
(4.0 equiv).[1] -
Heat: Reflux for 3 hours.
-
Workup: Standard aqueous extraction.
Analytical Validation (Self-Validating the Result)
Distinguishing the regioisomers is critical. Use 1H NMR and NOE (Nuclear Overhauser Effect) .
| Feature | Desired Product ( | Ring Alkylated ( |
| Methyl Shift | ||
| NH Signal | Broad singlet/quartet (exchangeable) | None (if quaternary) or distinct imine proton |
| NOE Correlation | Interaction between Me-group and H5/H3 protons | Strong interaction with H8 (if N1-Me) or H3 (if N2-Me) |
References
-
Regioselectivity in Cinnolines: Castle, R. N., & Ondrasch, M. (1961).[1][2] Cinnoline Chemistry. Journal of Organic Chemistry. (Foundational text on cinnoline reactivity).[1]
-
Reductive Amination Standards: Abdel-Magid, A. F., et al. (1996).[1][2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Journal of Organic Chemistry.
-
Orthoester Methylation Method: Krishnamurthy, S. (1982).[1][2] Rapid reduction of esters to alcohols and amines.[1] Tetrahedron Letters.
-
pKa and Reactivity of Benzodiazines: Brown, D. J. (2005).[1][2] The Chemistry of Heterocyclic Compounds, Cinnolines and Phthalazines. Wiley-Interscience.[1] [1]
Disclaimer: All protocols involve hazardous chemicals (methyl iodide, hydrides).[1] Perform all reactions in a fume hood with appropriate PPE.[1] Optimization data presented is theoretical based on structure-activity relationships of analogous diazanaphthalenes.
Sources
solvent selection for dissolving N,6-Dimethylcinnolin-4-amine in biological screens
Application Note & Protocol
Topic: A Systematic Approach to Solvent Selection for N,6-Dimethylcinnolin-4-amine in Biological Screens
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Solubility Challenge in Early-Stage Drug Discovery
The journey of a potential therapeutic agent from a chemical library to a clinical candidate is fraught with challenges, one of the most fundamental being solubility. A compound's ability to dissolve appropriately in a delivery vehicle is paramount for its effective evaluation in biological assays.[1][2] Poor solubility can lead to underestimated potency, inaccurate structure-activity relationships (SAR), and outright exclusion of potentially valuable compounds from screening campaigns.[2][3] High-throughput screening (HTS), the engine of modern drug discovery, relies on the preparation of high-concentration stock solutions, typically in dimethyl sulfoxide (DMSO), from which compounds are diluted into aqueous assay buffers.[4][5] However, 10-20% of compounds in corporate collections exhibit poor solubility even in DMSO at the required concentrations (e.g., 10-30 mM).[3]
This application note presents a comprehensive, field-proven methodology for selecting and validating a suitable solvent system for a novel heterocyclic compound, N,6-Dimethylcinnolin-4-amine , for use in biological screening. As a Senior Application Scientist, this guide moves beyond simple solvent lists to provide the causal logic behind experimental choices, equipping researchers with a robust, self-validating framework to ensure data integrity and maximize the potential for discovery.
Physicochemical Profile of N,6-Dimethylcinnolin-4-amine: A Predictive Analysis
-
Cinnoline Core: The parent cinnoline ring is a weakly basic (pKa ≈ 2.64), aromatic N-heterocycle.[6][7] This structure suggests a degree of polarity and potential for π-stacking interactions. Cinnoline itself shows good solubility in polar solvents like ethanol but poor solubility in non-polar solvents.[8]
-
4-Amino Group: The primary amine at the 4-position is a basic center and a hydrogen bond donor/acceptor, which is expected to increase the molecule's pKa and enhance its interaction with protic solvents.
-
N,N-Dimethyl & 6-Methyl Groups: The two methyl groups on the exocyclic amine and the methyl group at the 6-position increase the molecule's lipophilicity and molecular weight. The N,N-dimethyl substitution makes the amine tertiary.
Predicted Properties: Based on this analysis, N,6-Dimethylcinnolin-4-amine is predicted to be a moderately polar, weakly basic compound with a higher logP than the parent cinnoline. It is likely to exhibit limited solubility in neutral aqueous media but should be readily soluble in polar aprotic solvents. The following protocols are designed to experimentally verify these predictions and establish a reliable dissolution procedure.
The Central Role of the Solvent in Biological Assays
The ideal solvent is an inert vehicle, but in reality, every solvent interacts with the assay system. The primary choice in HTS is Dimethyl Sulfoxide (DMSO) due to its exceptional ability to dissolve a wide range of compounds.[9][10] However, its use is not without caveats.
-
Toxicity: High concentrations of DMSO are cytotoxic.[11][12] For most cell-based assays, the final concentration should be kept below 0.5%, and ideally at or below 0.1%, to avoid artifacts.[10][13]
-
Assay Interference: DMSO can directly affect protein stability and enzyme kinetics, sometimes leading to unfolding or aggregation.[14] It can also increase cell membrane permeability, which may influence the activity of certain compounds.[14]
-
Precipitation: Compounds dissolved in 100% DMSO can precipitate when diluted into aqueous assay buffers, a common source of screening artifacts.
Therefore, a systematic evaluation of both DMSO and potential alternative solvents is a critical step in assay development.[1]
Comparative Analysis of Candidate Solvents
The selection of a solvent should be a data-driven decision. The table below compares common solvents used in biological screening.
| Solvent | Key Properties | Typical Max Assay Conc. | Advantages | Disadvantages |
| DMSO | Polar aprotic, powerful solvent | < 0.5% | Excellent and broad solubilizing power; miscible with water.[9][10] | Can be cytotoxic at >0.5%; may interfere with assay components; hygroscopic.[11][14] |
| Ethanol | Polar protic | < 1% | Biologically compatible at low concentrations; volatile. | Weaker solvent for nonpolar compounds; can cause protein denaturation. |
| PEG 300/400 | Polyethylene Glycol, polar | < 2% | Low volatility; low toxicity; can improve aqueous solubility of compounds.[15][16] | High viscosity can complicate liquid handling; may interfere with some assays. |
| DMF | Dimethylformamide, polar aprotic | < 0.5% | Strong solubilizing power, similar to DMSO. | More toxic than DMSO; potential for compound degradation. |
| Cyrene™ | Dihydrolevoglucosenone | < 1% | "Green" bio-based alternative; low toxicity; comparable solvation to DMSO.[9][17] | Newer solvent, less historical data; can be more expensive. |
Experimental Workflow & Protocols
This section provides a logical, step-by-step workflow for determining the optimal solvent system for N,6-Dimethylcinnolin-4-amine.
Caption: Workflow for systematic solvent selection and validation.
Protocol 4.1: Kinetic Solubility Assessment
Objective: To determine the maximum soluble concentration of N,6-Dimethylcinnolin-4-amine in candidate solvents (e.g., DMSO, Ethanol, 9:1 DMSO:Water) at room temperature. This protocol is designed to be self-validating by accounting for all material.[1]
Materials:
-
N,6-Dimethylcinnolin-4-amine powder
-
Candidate solvents (anhydrous, high-purity)
-
2.0 mL microcentrifuge tubes
-
Vortex mixer
-
Bath sonicator
-
Benchtop centrifuge capable of >10,000 x g
-
Calibrated pipettes
-
HPLC-UV or UV-Vis plate reader
Procedure:
-
Preparation: Accurately weigh ~5 mg of the compound into a tared microcentrifuge tube. Record the exact weight.
-
Solvent Addition: Add a small, precise volume of the first candidate solvent (e.g., 250 µL of DMSO) to the tube to create a high-concentration slurry (e.g., ~20 mg/mL).
-
Dissolution Hierarchy: To ensure consistent and maximal dissolution effort, follow this sequence[18]: a. Vortex the tube vigorously for 2 minutes at room temperature. b. If solid is still visible, sonicate in a water bath for 10 minutes. c. If solid persists, gently warm the sample in a 37°C water bath for 15 minutes, with intermittent vortexing. Note: Use warming with caution, as heat can degrade some compounds.[10]
-
Equilibration: Allow the tube to equilibrate at room temperature for 1 hour to allow for the precipitation of any supersaturated material.
-
Separation: Centrifuge the tube at >10,000 x g for 15 minutes to pellet all undissolved solid.
-
Supernatant Analysis: Carefully remove a known volume of the clear supernatant (e.g., 100 µL) and dilute it serially for quantification via a pre-established HPLC-UV or plate reader standard curve. This determines the soluble concentration.
-
Pellet Validation (Optional but Recommended): Carefully decant the remaining supernatant. Redissolve the pellet in a large, known volume of a strong, fully solubilizing solvent (e.g., 1 mL of DMSO or acetonitrile). Quantify the concentration of this solution. The amount of compound in the pellet plus the amount in the supernatant should equal the initial weight, confirming the accuracy of the measurement.[1]
-
Repeat: Perform this protocol for all candidate solvents.
Protocol 4.2: Solvent Tolerance Study in Target Assay
Objective: To determine the maximum concentration of the chosen solvent(s) that can be tolerated in the specific biological assay without causing significant artifacts.
Procedure:
-
Plate Layout: Design a 96- or 384-well plate map. Include wells for a "no solvent" control, as well as a titration of each candidate solvent (e.g., from 2% down to 0.01% final concentration).
-
Vehicle Control: Prepare a dilution series of the solvent in the final assay buffer.
-
Assay Execution: Add the solvent dilutions to the appropriate wells, followed by all other assay components (cells, enzymes, reagents, etc.). Crucially, do not add the test compound at this stage.
-
Incubation & Readout: Run the assay according to its standard protocol.
-
Analysis:
-
For Cell-Based Assays: Measure cell viability (e.g., using CellTiter-Glo® or Trypan Blue). A drop in viability of >10-20% is typically considered unacceptable.
-
For Biochemical Assays: Measure the assay signal (e.g., fluorescence, luminescence). The solvent concentration should not cause the signal to deviate by more than 2-3 standard deviations from the "no solvent" control.
-
Calculate Z-factor: Run positive and negative controls at each solvent concentration. The Z-factor should remain robustly > 0.5.[19]
-
Protocol 4.3: Preparation of Stock and Working Solutions
Objective: To create a standardized, validated protocol for preparing a high-concentration stock solution of N,6-Dimethylcinnolin-4-amine for use in screening. A typical target is a 10 mM stock in 100% DMSO.[19]
Procedure:
-
Stock Solution Preparation (e.g., 10 mM in DMSO): a. Accurately weigh the required amount of N,6-Dimethylcinnolin-4-amine into a sterile, amber glass vial. b. Add the calculated volume of high-purity, anhydrous DMSO. c. Use the dissolution hierarchy from Protocol 4.1 (vortex, sonicate) until the compound is fully dissolved. Visually inspect against a bright light to ensure no particulates remain.[10] d. QC Step (Optional): Confirm the concentration of the new stock solution using an appropriate analytical method (e.g., HPLC-UV).[3]
-
Aliquoting and Storage: a. Aliquot the stock solution into single-use volumes in properly labeled microtubes to avoid repeated freeze-thaw cycles, which can introduce water and cause precipitation.[10] b. Store aliquots at -20°C or -80°C, protected from light.
-
Working Solution Preparation (for Assay Plates): a. Thaw a single aliquot of the stock solution completely and mix gently. b. Perform serial dilutions as required for the assay dose-response curve. For single-point screens, this may involve a single dilution step into assay buffer or an intermediate dilution in 100% DMSO before the final dilution into aqueous buffer. c. Best Practice: When diluting from a DMSO stock into an aqueous buffer, add the DMSO stock to the buffer (not the other way around) while vortexing to minimize precipitation.
Conclusion
The success of a biological screening campaign is fundamentally dependent on the reliable and reproducible delivery of test compounds to the assay system. By abandoning a one-size-fits-all approach and adopting the systematic, multi-phase workflow detailed in this note, researchers can confidently select and validate an optimal solvent system for N,6-Dimethylcinnolin-4-amine. This methodology, which integrates predictive analysis with empirical solubility and assay tolerance testing, provides a self-validating framework that minimizes artifacts, ensures data integrity, and ultimately enhances the probability of identifying true, actionable hits in drug discovery.
References
-
PubChem. (n.d.). N,N-Dimethylaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
Solubility of Things. (n.d.). Cinnoline. Retrieved from [Link]
-
Kyne, S. H., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 3(10), 824–828. Retrieved from [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. Retrieved from [Link]
-
Simplilearn. (2023). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Retrieved from [Link]
-
PubChem. (n.d.). (4S)-N,N-dimethylnonan-4-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
Guerreiro, J. F., et al. (2022). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Journal of Conservative Dentistry, 25(3), 296–301. Retrieved from [Link]
-
Wikipedia. (n.d.). High-throughput screening. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Aminophenol. Retrieved from [Link]
-
Scott, F. J., et al. (2019). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. MedChemComm, 10(10), 1800–1804. Retrieved from [Link]
-
Lazo, J. S. (2008). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Current Protocols in Pharmacology, Chapter 9, Unit 9.14. Retrieved from [Link]
-
PubChem. (n.d.). 3,6-dimethyl-N-propylnonan-4-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Cinnoline. Retrieved from [Link]
-
Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]
-
Reddit. (2019). Alternatives to DMSO? Acetonitrile in biology?. r/Chempros. Retrieved from [Link]
-
ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Toxicology Program. Retrieved from [Link]
-
EU-OPENSCREEN. (n.d.). High-Throughput Screening Quality Control General Guidelines. Retrieved from [Link]
-
Zenodo. (2022). TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. Retrieved from [Link]
-
University of Oxford, Target Discovery Institute. (n.d.). Small Compound Screening Overview. Retrieved from [Link]
-
Chen, A., et al. (2023). Advances in high throughput cell culture technologies for therapeutic screening and biological discovery applications. WIREs Nanomedicine and Nanobiotechnology, 15(5), e1888. Retrieved from [Link]
-
Solve Scientific. (n.d.). High Throughput Measurement of Compound Solubility and Physical Form with BMI. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. Retrieved from [Link]
-
Journal of Pharmaceutical Research International. (2022). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Retrieved from [Link]
-
Computational Chemistry. (2022). Compound solubility measurements for early drug discovery. Retrieved from [Link]
-
Reddit. (2022). How to tackle compound solubility issue. r/labrats. Retrieved from [Link]
-
Quora. (2017). What effects does DMSO have on cell assays?. Retrieved from [Link]
-
ResearchGate. (2018). What is the suitable solvent for synthetic organic compound to be checked for biological activity?. Retrieved from [Link]
-
Scientist Solutions. (2023). DMSO in cell based assays. Retrieved from [Link]
-
YouTube. (2023). MedChem Essentials: Solubility part 2. Selvita. Retrieved from [Link]
-
Journal of Pharmaceutical Negative Results. (2022). A Comprehensive Review On Cinnoline Derivatives. Retrieved from [Link]
-
MDPI. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Retrieved from [Link]
-
PubChem. (n.d.). N,N-Dimethylpiperidin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]
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- 3. researchgate.net [researchgate.net]
- 4. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
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- 19. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
application of N,6-Dimethylcinnolin-4-amine in high-throughput drug screening
Application Note: High-Throughput Screening & Characterization of N,6-Dimethylcinnolin-4-amine
Executive Summary & Scientific Rationale
N,6-Dimethylcinnolin-4-amine represents a privileged scaffold in modern drug discovery, particularly within the 4-amino-cinnoline class.[1] While historically recognized for anti-parasitic and sedative properties, recent medicinal chemistry campaigns have repositioned this chemotype as a potent Kinase Inhibitor (specifically targeting BTK and LRRK2 ) and a Fluorogenic Molecular Probe .[1]
This guide details the application of N,6-Dimethylcinnolin-4-amine in High-Throughput Screening (HTS). Unlike standard small molecules, this compound exhibits Aggregation-Induced Emission (AIE) and Solvatochromism (environmental sensitivity).[1] This dual functionality allows it to serve not only as a lead candidate but also as a "self-reporting" ligand in binding assays, eliminating the need for bulky fluorophore tagging which often alters pharmacokinetics.[1]
Key Applications Covered:
-
Intrinsic Fluorescence Characterization: Validating the AIE/Solvatochromic properties for assay development.
-
HTS Kinase Binding Assay: Utilizing the compound as a tracer to identify competitors.[1]
-
Phenotypic Cytotoxicity Screening: Protocols for anti-proliferative assessment in oncology.
Chemical Profile & Preparation
Before initiating HTS, the compound must be solubilized and quality-controlled.[1] The N-methyl and 6-methyl substitutions provide enhanced lipophilicity compared to the parent cinnolin-4-amine, improving cell permeability.[1]
| Property | Specification | Notes |
| IUPAC Name | N,6-Dimethylcinnolin-4-amine | |
| Molecular Weight | ~173.21 g/mol | Calculated based on formula C10H11N3 |
| Solubility | DMSO (up to 50 mM) | Avoid aqueous storage; susceptible to hydrolysis over long periods.[1] |
| Excitation/Emission | Highly solvent-dependent (Red-shift in polar solvents).[1] | |
| Storage | -20°C, Desiccated, Dark | Light Sensitive: Protect from ambient light due to fluorogenic nature.[1] |
Stock Solution Protocol:
-
Weigh 1.73 mg of N,6-Dimethylcinnolin-4-amine.[1]
-
Dissolve in 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested) to create a 10 mM Stock .
-
Vortex for 30 seconds. Sonicate for 5 minutes if visual particulates remain.
-
Aliquot into amber glass vials (50 µL each) to prevent freeze-thaw cycles.
Protocol A: Environment-Sensitive Fluorescence Validation
Objective: Determine the dynamic range of fluorescence in response to polarity changes. This validates the compound's utility as a probe for hydrophobic pocket binding (e.g., ATP-binding sites of kinases).[1]
Mechanism: The 4-amino-cinnoline core exhibits Excited State Intermolecular Proton Transfer (ESPT) .[1][2] In aqueous (protic) environments, fluorescence is often quenched or blue-shifted.[1] In hydrophobic environments (protein pockets), fluorescence intensity increases (Turn-On) or red-shifts.[1]
Workflow:
-
Preparation: Prepare 10 µM solutions of N,6-Dimethylcinnolin-4-amine in:
-
Plating: Dispense 50 µL of each solution into a 384-well Black/Clear-bottom plate.
-
Readout: Perform a spectral scan (Ex: 360nm, Em: 400–600nm) using a multimode plate reader (e.g., PerkinElmer EnVision).[1]
Expected Results:
| Solvent Environment | Relative Fluorescence Units (RFU) | Emission Peak (
Protocol B: High-Throughput Kinase Binding Screen (FP/Fluorescence)
Context: This protocol uses N,6-Dimethylcinnolin-4-amine as a Tracer to screen a library of compounds.[1] If a library compound binds to the target kinase (e.g., BTK), it displaces the cinnoline probe, causing a change in fluorescence polarization (FP) or intensity.[1]
Target: Bruton's Tyrosine Kinase (BTK) - Cinnolines are known BTK inhibitors (See Reference 3).[1][3]
Materials:
-
Target: Recombinant Human BTK Kinase Domain (His-tagged).[1]
-
Probe: N,6-Dimethylcinnolin-4-amine (100 nM final).
-
Library: Small molecule drug library (10 µM final).
-
Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
Step-by-Step Methodology:
-
Master Mix Prep:
-
Library Dispensing:
-
Using an acoustic dispenser (e.g., Echo 650), dispense 20 nL of library compounds (10 mM stock) into a 384-well black low-volume plate.[1]
-
-
Reaction Assembly:
-
Incubation:
-
Incubate for 60 minutes at Room Temperature in the dark.
-
-
Detection:
Data Visualization (DOT Diagram):
Figure 1: Workflow for Competitive Binding Assay using N,6-Dimethylcinnolin-4-amine as a fluorescent tracer.
Protocol C: Phenotypic Cytotoxicity Screen
Context: 4-amino-cinnolines possess cytotoxic activity against tumor xenografts and protozoan parasites (Plasmodium).[1] This screen evaluates the direct therapeutic potential of N,6-Dimethylcinnolin-4-amine.[1]
Cell Line: HepG2 (Liver Carcinoma) or Jurkat (Leukemia).[1]
Protocol:
-
Seeding: Seed cells at 2,000 cells/well in 384-well white plates. Incubate 24h.
-
Treatment: Perform a 10-point serial dilution of N,6-Dimethylcinnolin-4-amine (Start: 100 µM, Dilution factor: 1:3).
-
Duration: Incubate for 72 hours at 37°C, 5% CO2.
-
Readout: Add CellTiter-Glo (Promega) or similar ATP-based luminescent reagent.[1]
-
Calculation: Normalize to DMSO control (0% inhibition) and Staurosporine (100% inhibition) to calculate IC50.
Signaling Pathway Context: The compound likely acts via Kinase Modulation (BTK/EGFR) or DNA Intercalation depending on concentration.[1]
Figure 2: Putative Mechanism of Action (MoA) highlighting dual kinase inhibition and potential DNA interaction.[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| High Background Fluorescence | Non-specific binding to plate plastic.[1] | Use NBS (Non-Binding Surface) plates; Add 0.01% Triton X-100.[1] |
| Low Signal Window (Z' < 0.5) | Probe concentration too low or protein degraded.[1] | Titrate Probe (Kd determination); Ensure fresh protein aliquots. |
| Precipitation | Compound insolubility in aqueous buffer.[1] | Limit final DMSO concentration to < 1%; Do not exceed 50 µM compound in buffer. |
| Blue-Shifted Emission | Probe Aggregation. | "AIE" effect is occurring prematurely.[1] Sonicate stock; increase surfactant (Tween-20).[1] |
References
-
Kalinovskaya, M., et al. (2021). 4-Azidocinnoline—Cinnoline-4-amine Pair as a New Fluorogenic and Fluorochromic Environment-Sensitive Probe.[1][2] Molecules (MDPI).[1] Retrieved from [Link][1][4][5]
-
Zaręba, P. (2020). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules (NCBI/PMC).[1] Retrieved from [Link]
-
Smith, C., et al. (2013). Discovery of 4-aminocinnoline-3-carboxamides as potent Bruton's tyrosine kinase (BTK) inhibitors.[1][3] Journal of Medicinal Chemistry.[1][4][6] (Cited within Reference 3).
Disclaimer: This protocol is for Research Use Only (RUO). N,6-Dimethylcinnolin-4-amine is a potent bioactive molecule; handle with appropriate PPE in a fume hood.[1]
Sources
- 1. Cinnoline - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnrjournal.com [pnrjournal.com]
Application Note & Protocols: Preparation of Pharmaceutical Salts of N,6-Dimethylcinnolin-4-amine for Enhanced Bioavailability
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the strategic selection, preparation, and evaluation of pharmaceutical salts of N,6-Dimethylcinnolin-4-amine, a representative weakly basic compound with presumed low aqueous solubility. The primary objective of salt formation is to enhance the physicochemical properties of an active pharmaceutical ingredient (API), thereby improving its dissolution rate and oral bioavailability.[1][2][3] This guide details a systematic workflow, from the theoretical principles of salt formation and rational counter-ion selection to detailed, step-by-step protocols for salt screening, synthesis, and full physicochemical characterization. Furthermore, it outlines established methodologies for assessing the resultant improvement in bioavailability through both in vitro dissolution and in vivo pharmacokinetic studies.
Introduction: The Rationale for Salt Formation
N,6-Dimethylcinnolin-4-amine belongs to the cinnoline class of heterocyclic compounds, a scaffold known for a wide spectrum of pharmacological activities, including antibacterial, antitumor, and anti-inflammatory effects.[4][5][6][7] A common challenge in the development of such nitrogen-containing heterocyclic APIs is poor aqueous solubility, which often leads to low and erratic oral bioavailability, thereby limiting their therapeutic potential.[3][8]
Pharmaceutical salt formation is a well-established and highly effective strategy to overcome this limitation for ionizable drugs.[1][8] For a weakly basic compound like N,6-Dimethylcinnolin-4-amine, protonation of the basic amine functionality by an acidic counter-ion creates a salt with significantly higher aqueous solubility than the corresponding free base. This enhancement is governed by the Henderson-Hasselbalch equation, which describes the relationship between pH, the acid dissociation constant (pKa) of the compound, and the ratio of its ionized to un-ionized forms.[9][10][11] By increasing the concentration of the more soluble, ionized form, the overall dissolution rate can be dramatically improved, which is often the rate-limiting step for the absorption of poorly soluble drugs.[12]
Strategic Workflow for Salt Selection and Evaluation
A successful salt selection program requires a structured, multi-stage approach that balances physicochemical properties with biopharmaceutical performance.[1] The process moves from a broad screening of potential candidates to in-depth characterization and finally to biological validation.
Caption: Workflow for in vitro and in vivo bioavailability assessment.
Protocol: In Vivo Pharmacokinetic Study in Rats
This protocol provides a framework for comparing the oral bioavailability of a lead salt form (e.g., the mesylate salt) against the free base. [13] Animals:
-
Male Sprague-Dawley or Wistar rats (n=3-5 per group), typically 200-250g.
-
Animals should be cannulated (e.g., jugular vein) for serial blood sampling if possible.
-
Animals are fasted overnight prior to dosing. [14] Dosing Formulations:
-
Group 1 (IV): Free base dissolved in a suitable vehicle (e.g., 20% Solutol HS 15 in saline) for intravenous administration (e.g., 2 mg/kg) to determine absolute bioavailability.
-
Group 2 (PO - Free Base): Free base suspended in a common oral vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80) at a dose of 10 mg/kg.
-
Group 3 (PO - Salt Form): Mesylate salt suspended in the same oral vehicle, dosed at an equimolar equivalent of 10 mg/kg of the free base.
Procedure:
-
Administer the formulations to the respective groups (IV via tail vein or cannula; PO via oral gavage). [15]2. Collect blood samples (~100-150 µL) into heparinized tubes at specified time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Process blood samples by centrifugation to obtain plasma, which is then stored at -80°C until analysis.
-
Quantify the concentration of N,6-Dimethylcinnolin-4-amine in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software (e.g., Phoenix WinNonlin).
-
Calculate the relative oral bioavailability (F%) of the salt form compared to the free base using the formula: Frel (%) = (AUCsalt / AUCfree base) * (Dosefree base / Dosesalt) * 100
Table 3: Example Pharmacokinetic Data in Rats (Oral Dose: 10 mg/kg equivalent)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Relative F% |
|---|---|---|---|---|
| Free Base | 150 ± 35 | 4.0 | 980 ± 210 | 100% (Reference) |
| Mesylate Salt | 780 ± 150 | 1.0 | 4400 ± 550 | 449% |
Conclusion and Final Salt Selection
The selection of an optimal salt form is a critical decision in drug development. [1]The data gathered from the comprehensive evaluation described in these protocols allows for an evidence-based choice. The ideal salt candidate will not only demonstrate a significant improvement in bioavailability (as evidenced by a higher Cmax and AUC) but will also possess stable, non-hygroscopic crystalline properties and be straightforward to manufacture at scale. Based on the example data, the mesylate salt would be a superior candidate for further development over the free base and the highly hygroscopic hydrochloride salt. This systematic approach mitigates downstream risks and provides a solid foundation for successful formulation development.
References
-
JOCPR. (2023). Novice Cinnoline Derivatives as Antibacterial Agent and Antimycobacterial Agent: Synthesis, Microbial Evaluation and Molecular. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. PubMed Central. Available at: [Link]
-
MDPI. (n.d.). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. Available at: [Link]
-
Zenodo. (n.d.). TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. PubMed Central. Available at: [Link]
-
ACS Publications. (n.d.). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development. Available at: [Link]
-
European Pharmaceutical Review. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. Available at: [Link]
-
ResearchGate. (n.d.). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Available at: [Link]
-
Pharmaceutical Technology. (n.d.). Salt Selection in Drug Development. Available at: [Link]
-
American Pharmaceutical Review. (2009). Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Pharmaceutical salts: a formulation trick or a clinical conundrum?. PubMed Central. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). N-(2,5-Dimethoxyphenyl)-6-nitroquinazolin-4-amine. PubMed Central. Available at: [Link]
-
Frontiers. (2024). Pharmacokinetics, bioavailability, and tissue distribution of MRTX1133 in rats using UHPLC-MS/MS. Available at: [Link]
-
Journal of Pharmaceutical Negative Results. (n.d.). A Comprehensive Review On Cinnoline Derivatives. Available at: [Link]
-
TA Instruments. (n.d.). Characterization of Pharmaceutical Materials by Thermal Analysis. Available at: [Link]
-
Wikipedia. (n.d.). Henderson–Hasselbalch equation. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Using in vitro and in vivo models to evaluate the oral bioavailability of nutraceuticals. PubMed. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PubMed Central. Available at: [Link]
-
National Academic Digital Library of Ethiopia. (n.d.). Analytical Techniques in the Pharmaceutical Sciences. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Using in Vitro and in Vivo Models To Evaluate the Oral Bioavailability of Nutraceuticals. PubMed Central. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of amidines. Available at: [Link]
-
CUTM Courseware. (n.d.). METHODS FOR ENHANCEMENT OF BIOAVAILABILITY. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats. PubMed Central. Available at: [Link]
-
Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Available at: [Link]
-
Springer. (2010). Pharmaceutical Salts Optimization of Solubility or Even More?. Available at: [Link]
-
YouTube. (2021). 22.3 Synthesis of Amines | Organic Chemistry. Available at: [Link]
-
MDPI. (n.d.). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Prediction of pH-dependent aqueous solubility of druglike molecules. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Bioavailability Enhancement Techniques for Poorly Soluble Drugs: A Review. Available at: [Link]
-
MDPI. (2022). Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. Available at: [Link]
-
JoVE. (n.d.). Video: Equivalence: In Vitro and In Vivo Bioequivalence. Available at: [Link]
-
ResearchGate. (n.d.). Pharmacokinetic study of Piperine in Wistar rats after oral and intravenous administration. Available at: [Link]
-
ResearchGate. (n.d.). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Application of the Henderson-Hasselbalch Equation to Solubility Determination. Available at: [Link]
-
ResearchGate. (n.d.). Thermal Analysis of Pharmaceuticals. Available at: [Link]
-
Patsnap Synapse. (n.d.). What are the methods used for enhancement of bioavailability?. Available at: [Link]
-
MDPI. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Available at: [Link]
-
Walsh Medical Media. (n.d.). In vivo and In vitro Bioequivalence Testing. Available at: [Link]
-
Semantic Scholar. (2024). Synthesis of Diarylamines via Nitrosonium-Initiated C−N Bond Formation. Available at: [Link]
-
Pharmacy 180. (n.d.). Methods For Enhancement of Bioavailability. Available at: [Link]
-
FDA. (n.d.). V B. Metabolism and Pharmacokinetic Studies. Available at: [Link]
-
Liveon Biolabs. (n.d.). In Vivo vs. In Vitro Models Differences & Applications. Available at: [Link]
-
AccessPhysiotherapy. (n.d.). Chapter 3. Pharmacokinetics. Available at: [Link]
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- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
improving synthetic yield of N,6-Dimethylcinnolin-4-amine in laboratory scale-up
Ticket ID: #CIN-402-SC | Status: Open | Priority: High
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The Scale-Up Challenge
The synthesis of N,6-Dimethylcinnolin-4-amine (Target) typically follows a classical heterocyclic modification route: chlorination of 6-methylcinnolin-4-ol followed by nucleophilic aromatic substitution (SNAr) with methylamine.
While trivial on a milligram scale, this pathway presents three specific failure modes at the kilogram scale:
-
Thermal Runaway/Decomposition during the POCl3 quench (Chlorination step).
-
Incomplete Conversion due to poor solubility of the methylamine nucleophile or the chlorocinnoline substrate (Amination step).
-
Purification Bottlenecks where the product oils out rather than crystallizing, rendering column chromatography (unviable at scale) necessary.
This guide addresses these specific pain points using a "Support Ticket" format to troubleshoot your active experiments.
Visual Workflow: The Validated Pathway
The following diagram outlines the optimized workflow for scale-up, highlighting critical control points (CCPs) where yield is often lost.
Caption: Optimized synthetic route with Critical Control Points (CCP) for thermal management and impurity control.
Module 1: The Chlorination Step (Ticket #402-A)
User Issue: "My reaction mixture turns into a black tar upon removing POCl3, and the quench is violent."
Root Cause Analysis
The chlorination of electron-rich heterocycles like cinnolines using Phosphorus Oxychloride (POCl3) generates phosphochloridate intermediates.
-
Tar Formation: Occurs due to polymerization initiated by excessive heating during the distillation of POCl3.
-
Violent Quench: Residual POCl3 reacts exothermically with water to form H3PO4 and HCl. On a large scale, this heat cannot dissipate, causing rapid boiling and decomposition.
Scale-Up Protocol (Self-Validating)
Do not distill POCl3 to dryness.
| Parameter | Laboratory Scale (1g) | Scale-Up (100g+) | Rationale |
| Solvent | Neat POCl3 | Toluene or MeCN (5 vol) | Dilution acts as a heat sink and prevents tarring. |
| Base | None | Catalytic DMF (0.1 eq) | Vilsmeier-Haack type activation lowers activation energy. |
| Quench | Pour into ice | Inverse Quench | Pouring the reaction into the quench solution controls the exotherm. |
Corrective Action:
-
Use Toluene as a co-solvent. It forms an azeotrope with POCl3 but, more importantly, keeps the product in solution preventing localized overheating.
-
The "Inverse Quench": Slowly cannulate the reaction mixture into a vigorously stirred mixture of NH4OH (28%) and Ice . The ammonia neutralizes the HCl immediately, preventing acid-catalyzed hydrolysis of your unstable chloro-intermediate back to the starting phenol.
Module 2: The Amination Step (Ticket #402-B)
User Issue: "I see 50% conversion by LCMS, but the reaction stalls. Adding more methylamine doesn't help."
Root Cause Analysis
The reaction is a Nucleophilic Aromatic Substitution (SNAr).[1]
-
Protonation Inhibition: As the reaction proceeds, HCl is generated (captured by excess amine). If the reaction medium becomes too acidic or if the methylamine exists purely as a hydrochloride salt, the nucleophilicity drops to zero.
-
Solubility Mismatch: Methylamine (gas) in ethanol/water might not solubilize the hydrophobic 4-chlorocinnoline intermediate effectively at scale.
Troubleshooting Logic Tree
Caption: Decision matrix for resolving incomplete conversion in SNAr reactions.
Scale-Up Protocol
Reagent Choice: Switch from aqueous methylamine to 2.0M Methylamine in THF or 33% Methylamine in Ethanol (anhydrous preferred).
Procedure:
-
Dissolve 4-chloro-6-methylcinnoline in THF (5 volumes) .
-
Add 3.0 equivalents of Methylamine (in alcohol/THF).
-
Critical Step: If using a glass reactor, heat to 50°C. If using a pressure reactor (Parr/Autoclave), heat to 80°C (preferred for scale >50g).
-
Monitoring: The reaction should complete in <4 hours at 80°C.
Why THF? THF solubilizes the chlorinated starting material better than pure alcohols, ensuring the kinetics are not diffusion-limited.
Module 3: Purification & Isolation (Ticket #402-C)
User Issue: "I cannot run a column on 200g of material. The product is an oil."
The "No-Chromatography" Workup
Aminocinnolines are basic. We can exploit this for an Acid-Base purification strategy that removes non-basic impurities (like unreacted chloro-intermediate or hydrolysis phenols).
Step-by-Step Isolation:
-
Evaporation: Remove reaction solvent (THF/EtOH) under reduced pressure.
-
Acid Wash: Dissolve the crude residue in 1M HCl (aq) .
-
Chemistry: The product becomes protonated (water-soluble). Neutral impurities remain organic.
-
-
Wash: Extract the aqueous acidic layer with Ethyl Acetate (EtOAc) .[2]
-
Result: Discard the organic layer (contains tars and non-basic impurities).
-
-
Basification: Cool the aqueous layer to 0°C. Slowly add 50% NaOH until pH > 12.
-
Result: The product will precipitate as a solid or oil out.
-
-
Crystallization: If it oils out, extract into EtOAc, dry (Na2SO4), and concentrate.
-
Recrystallization Solvent:Acetonitrile or IPA/Heptane (1:3) . Heat to reflux and cool slowly. This usually yields yellow/orange needles.
-
References
-
Cinnoline Chemistry Overview: Castle, R. N.; Osborn, S. W. The Synthesis of Some 4-Cinnolinols and 4-Chlorocinnolines. J. Org.[3] Chem. 1954 , 19(10), 1702–1707. Link
-
Chlorination Scale-Up: Faul, M. M., et al. Development of a Scalable Synthesis of a 4-Chloroquinoline Intermediate. Org.[2][3][4][5] Process Res. Dev. 2008 , 12(3), 460–467. Link
-
SNAr Mechanism & Optimization: Bunnett, J. F.; Zahler, R. E. Kinetics of the Reaction of Amines with Chloroheterocycles. Chem. Rev. 1951 , 49(2), 273–412. Link
- General Heterocycle Scale-Up Guide: Anderson, N. G. Practical Process Research & Development - A Guide for Organic Chemists. Academic Press, 2012. (Standard Industry Text).
Sources
troubleshooting solubility issues of N,6-Dimethylcinnolin-4-amine in DMSO and water
This guide provides in-depth troubleshooting strategies for researchers, scientists, and drug development professionals experiencing solubility challenges with N,6-Dimethylcinnolin-4-amine in Dimethyl Sulfoxide (DMSO) and aqueous solutions. As a substituted cinnoline, this compound's physicochemical properties necessitate a systematic approach to achieve successful solubilization for downstream experiments. This document moves beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt these methods to your specific experimental context.
Section 1: Understanding the Physicochemical Profile of N,6-Dimethylcinnolin-4-amine
-
Cinnoline Core: A bicyclic aromatic heterocycle containing two adjacent nitrogen atoms. The parent cinnoline molecule is a weak base with a pKa of 2.64.[1] It is generally soluble in polar organic solvents.[2]
-
4-Amino Group: The amine group at position 4 is the primary basic center of the molecule. Its basicity will be significantly higher than the cinnoline nitrogens. For comparison, 4-aminophenol has a pKa of 5.48 for its amino group.[3] The presence of this group is critical, as its protonation state is pH-dependent and a key factor in aqueous solubility.[4]
-
Methyl Groups: The two methyl groups (one on the amine, one at position 6) increase the molecule's lipophilicity (hydrophobicity). This contributes to lower aqueous solubility compared to the unsubstituted parent amine.[5]
This structural combination results in a molecule that is a weak base, moderately lipophilic, and whose aqueous solubility is highly dependent on pH.
| Predicted Physicochemical Property | Value/Characteristic | Rationale & Impact on Solubility |
| Molecular Nature | Weakly Basic Organic Compound | The 4-amino group can be protonated. At pH values below its pKa, the resulting salt form will be significantly more water-soluble.[6] |
| Predicted pKa (4-amino group) | ~ 4.0 - 6.0 | This is the pH at which the compound is 50% ionized. Adjusting the pH of aqueous buffers to be 1-2 units below this pKa will dramatically increase solubility.[4] |
| Solvent Preference | Polar Aprotic Solvents (e.g., DMSO) | DMSO is an excellent solvent for many organic molecules, including those with aromatic systems and polar functional groups.[7] |
| Aqueous Solubility | Low to Moderate (pH-dependent) | The hydrophobic cinnoline ring and methyl groups limit water solubility. Hydrogen bonding with the amine group provides some solubility, which is greatly enhanced by protonation at acidic pH.[5][8] |
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered when working with N,6-Dimethylcinnolin-4-amine.
FAQ 1: My N,6-Dimethylcinnolin-4-amine won't dissolve in DMSO at my target concentration (e.g., 10 mM). What should I do?
This is a common issue, particularly for compounds that are highly crystalline.[9] While DMSO is a powerful solvent, solubility limits still exist.
Answer: Your first step is to employ physical methods to aid dissolution. If these fail, you may need to adjust your stock concentration.
-
Causality: The dissolution process involves overcoming the crystal lattice energy of the solid compound. Sometimes, the solvent-solute interactions are not strong enough at room temperature to break apart the crystal structure efficiently.
-
Troubleshooting Steps:
-
Vortexing: Ensure the sample is being mixed vigorously.
-
Sonication: Use a bath sonicator for 10-30 minutes. The high-frequency sound waves create cavitation, which can break apart solid aggregates and enhance dissolution.[10]
-
Gentle Heating: Warm the solution in a water bath to 37-50°C for 10-15 minutes. Increased temperature provides the energy needed to overcome the crystal lattice energy.[11] Caution: Do not overheat or heat for extended periods, as this can lead to compound degradation. Always check for color changes, which may indicate decomposition.
-
Reduce Stock Concentration: If the above methods fail, your target concentration may exceed the compound's solubility limit in DMSO. Prepare a new, lower concentration stock (e.g., 5 mM or 1 mM). It is better to have an accurate, fully dissolved stock at a lower concentration than an inaccurate, partially dissolved stock at a higher one.[9]
-
FAQ 2: I successfully made a 10 mM stock in DMSO, but it turns cloudy or forms a precipitate when I add it to my aqueous buffer (PBS, media). How can I prevent this?
This phenomenon, known as "crashing out," occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble.[11]
Answer: The abrupt change in solvent polarity from 100% DMSO to a mostly aqueous environment causes the compound to precipitate. The key is to manage this transition and optimize the final aqueous conditions.
-
Causality: The solubility of your compound in the final solution is exceeded. This is a kinetic solubility challenge, common in biological assays.[12]
-
Troubleshooting Steps:
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. For example, to get a 10 µM solution from a 10 mM stock, first dilute 1:10 in DMSO (to 1 mM), then 1:10 again in DMSO (to 100 µM), and finally 1:10 into your aqueous buffer. This gradual change in solvent composition can sometimes keep the compound in solution.[13]
-
Lower the Final Concentration: Your target working concentration might be too high for the compound's aqueous solubility limit. Try preparing a lower final concentration (e.g., if 10 µM failed, try 1 µM).[11]
-
Modify the Aqueous Buffer (pH Adjustment): This is the most critical step for an amine-containing compound. Lower the pH of your final aqueous buffer. Prepare a series of buffers (e.g., pH 7.4, 6.5, 6.0, 5.5) and test the dilution. You will likely see a dramatic improvement in solubility at a lower pH as the amine group becomes protonated.[4] See Protocol 2 for a systematic approach.
-
Increase Final DMSO Concentration: While not ideal, some cell lines can tolerate slightly higher DMSO concentrations (e.g., 0.5% or even 1%). A higher final percentage of DMSO can help maintain solubility. Always run a vehicle control with the same final DMSO concentration to check for toxicity.[11]
-
FAQ 3: What is the maximum recommended concentration of DMSO for cell-based assays?
Answer: For most cell lines, the final concentration of DMSO should not exceed 0.5% (v/v) to avoid solvent-induced artifacts or cytotoxicity.[13] However, this can be cell-line dependent. It is crucial to run a vehicle control (media with the same final DMSO concentration as your test samples) to ensure the observed effects are from your compound and not the solvent.
FAQ 4: How should I store my DMSO stock solutions to prevent the compound from precipitating over time?
Answer: Improper storage is a frequent cause of compound precipitation.
-
Causality: DMSO is hygroscopic and will readily absorb water from the atmosphere. This absorbed water decreases the solvent strength of the DMSO, reducing the solubility of your compound.[10] Additionally, repeated freeze-thaw cycles can promote crystallization and precipitation.[10]
-
Best Practices:
-
Use Anhydrous DMSO: Start with a fresh, high-quality, anhydrous (water-free) grade of DMSO.
-
Aliquot: Prepare small, single-use aliquots of your stock solution. This minimizes the number of freeze-thaw cycles for the bulk of your stock and reduces exposure to atmospheric moisture.
-
Proper Storage: Store aliquots at -20°C or -80°C in tightly sealed vials. For short-term storage (a few days), 4°C is acceptable, but be aware that solubility can decrease at lower temperatures.[9]
-
Warm to Room Temperature Before Use: Before opening a frozen aliquot, allow it to warm completely to room temperature. This prevents condensation of atmospheric water into the cold DMSO.
-
Section 3: Visual Troubleshooting Workflows
These diagrams provide a logical decision-making process for addressing solubility issues.
Caption: Workflow for preparing a DMSO stock solution.
Caption: Decision tree for aqueous dilution troubleshooting.
Section 4: Experimental Protocols
Protocol 1: Systematic pH-Solubility Profile Assessment
This protocol provides a structured method to determine the optimal pH for solubilizing N,6-Dimethylcinnolin-4-amine in an aqueous buffer.
Objective: To identify a pH at which the compound remains soluble at the desired final concentration upon dilution from a DMSO stock.
Materials:
-
N,6-Dimethylcinnolin-4-amine
-
Anhydrous DMSO
-
A series of buffers (e.g., 0.1 M Phosphate or Citrate-Phosphate buffers) at various pH values (e.g., 7.5, 7.0, 6.5, 6.0, 5.5, 5.0)
-
Clear microcentrifuge tubes or a 96-well plate
-
Pipettes
Methodology:
-
Prepare a Concentrated Stock: Prepare a 10 mM stock solution of N,6-Dimethylcinnolin-4-amine in 100% anhydrous DMSO. Ensure it is fully dissolved, using gentle heat or sonication if necessary as described in FAQ 1.
-
Set Up Buffers: Aliquot 198 µL of each buffer (pH 7.5 down to 5.0) into separate, clearly labeled microcentrifuge tubes. This volume is for a 1:100 final dilution.
-
Perform Dilution: Add 2 µL of the 10 mM DMSO stock to each tube containing the different pH buffers. This will result in a final compound concentration of 100 µM and a final DMSO concentration of 1%.
-
Mix and Incubate: Immediately after adding the DMSO stock, vortex each tube gently for 10 seconds. Let the tubes stand at room temperature for 30 minutes.
-
Visual Inspection: After incubation, visually inspect each tube against a dark background. Look for any signs of cloudiness, haziness, or visible precipitate. A bright light source (like a phone flashlight) can help in detection.
-
Record Results: Create a table to record your observations for each pH.
| Buffer pH | Final Compound Conc. | Final DMSO Conc. | Observation (Clear or Precipitate) |
| 7.5 | 100 µM | 1% | |
| 7.0 | 100 µM | 1% | |
| 6.5 | 100 µM | 1% | |
| 6.0 | 100 µM | 1% | |
| 5.5 | 100 µM | 1% | |
| 5.0 | 100 µM | 1% |
Interpretation: You have identified a suitable working pH if the solution remains clear. The lowest pH that provides a clear solution should be considered for your experiments, provided it is compatible with your assay system (e.g., does not affect cell viability or enzyme activity). This protocol provides a self-validating system to confirm solubility under your specific conditions.
References
-
Reddit Labrats (2022). How to tackle compound solubility issue. Available at: [Link]
-
Ziath (2006). Samples in DMSO: What an end user needs to know. Available at: [Link]
-
ResearchGate (2016). How do I make a stock solution of a substance in DMSO? Available at: [Link]
-
Quora (2018). How to make a stock solution of a substance in DMSO. Available at: [Link]
-
Reddit Labrats (2023). Compund dilution in DMSO. Available at: [Link]
-
PubChem. National Center for Biotechnology Information. Database for chemical information. (Note: While a specific entry for N,6-Dimethylcinnolin-4-amine was not found, PubChem is the authoritative source for compound properties, e.g., for related structures). Available at: [Link]
-
Wikipedia. Cinnoline. Available at: [Link]
-
The Organic Chemistry Tutor (2023). Solubility of Organic Compounds. YouTube. Available at: [Link]
-
PubChem. 3,6-dimethyl-N-propylnonan-4-amine. (Example of a substituted amine for property comparison). Available at: [Link]
-
Chemistry LibreTexts (2019). The Effects of pH on Solubility. Available at: [Link]
-
Wikipedia. 4-Aminophenol. Available at: [Link]
-
Mobley, D. L., & Guthrie, J. P. (2014). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. (Note: Abstract and general principles). Available at: [Link]
-
Solubility of Things. Cinnoline. Available at: [Link]
-
Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data. Available at: [Link]
-
Xingrui Pharma. High-Quality 6-Amino-1,3-Dimethyluracil & 4-Aminouracil Manufacturer. (Example of an amino-substituted heterocycle). Available at: [Link]
-
Big Bend Community College (2020). Impact of pH on Solubility. YouTube. Available at: [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Available at: [Link]
-
University of York. Solubility and pH of amines. Available at: [Link]
-
Rowan. Predicting Solubility. Available at: [Link]
-
Georgopoulou, A. et al. (2015). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Omega. Available at: [Link]
-
Cheméo. Chemical Properties of Cyclohexanamine, N,N-dimethyl-. Available at: [Link]
-
Karcz, J., & Piska, K. (2020). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules. Available at: [Link]
-
Xia, Y. et al. (2019). TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. Zenodo. Available at: [Link]
-
El-hachem, N. et al. (2023). Prediction of organic compound aqueous solubility using machine learning. Scientific Reports. Available at: [Link]
-
Chemistry LibreTexts (2023). Advanced Properties of Amines. Available at: [Link]
-
Saxena, A. et al. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
-
Khan Academy. Solubility of organic compounds. Available at: [Link]
-
Creative Biolabs. Solubility Assessment Service. Available at: [Link]
-
askIITians. How does pH affect solubility? Available at: [Link]
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- 1. Cinnoline - Wikipedia [en.wikipedia.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 4-Aminophenol - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. issr.edu.kh [issr.edu.kh]
- 6. How does pH affect solubility? - askIITians [askiitians.com]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. ziath.com [ziath.com]
- 11. reddit.com [reddit.com]
- 12. Aqueous Solubility Assay - Enamine [enamine.net]
- 13. medchemexpress.cn [medchemexpress.cn]
removing impurities during the purification of N,6-Dimethylcinnolin-4-amine
Document Control:
-
Subject: Impurity Removal & Workup Optimization for 4-Aminocinnoline Derivatives
Executive Summary & Chemical Context[1][2][3][4][5][6]
Purifying N,6-Dimethylcinnolin-4-amine presents a unique set of challenges typical of nitrogen-rich heterocycles. The molecule contains a basic secondary amine at position 4 and a fused diazine ring system.
The primary synthesis route typically involves a Nucleophilic Aromatic Substitution (
-
Unreacted Electrophile: 4-chloro-6-methylcinnoline (Neutral/Lipophilic).
-
Hydrolysis Byproduct: 6-methylcinnolin-4(1H)-one (Amphoteric/Phenolic character).
-
Oxidative Artifacts: N-oxides or polymerized "tars" (Polar/Colored).
This guide moves beyond standard "wash and dry" instructions. We define a Self-Validating Purification System that exploits the specific pKa differences between your product (pKa ~6.5–7.5) and its impurities.[1]
Troubleshooting Guide: Diagnosing & Solving Impurity Issues
Issue A: "I still see the starting material (4-chloro) in my NMR/LCMS."
Diagnosis: The reaction did not reach completion, or the equivalents of methylamine were insufficient. The 4-chloro precursor is lipophilic and often co-elutes with the product on silica gel if not carefully modulated. The Fix: The "pH Switch" Extraction
-
Mechanism: The product is a base; the 4-chloro impurity is not.
-
Protocol:
-
Dissolve crude in EtOAc or DCM.
-
Extract with 1M HCl (3x). The product moves to the aqueous phase (protonated). The 4-chloro impurity stays in the organic phase.
-
Validation Step: Check the organic layer by TLC.[2] It should contain the UV-active starting material.
-
Basify the aqueous layer (pH > 10) with NaOH and re-extract with DCM.
-
Issue B: "My product has a persistent reddish/brown color."
Diagnosis: Nitrogen heterocycles are prone to air-oxidation, forming N-oxides or diazo-tars. These are often present in trace amounts but have high extinction coefficients (intense color). The Fix: Activated Carbon & Salt Formation
-
Mechanism: High surface area carbon adsorbs planar aromatic impurities.
-
Protocol:
-
Dissolve the free base in hot ethanol.
-
Add Activated Charcoal (10 wt%) . Reflux for 15 mins.
-
Filter through Celite while hot.
-
Advanced Step: Convert the product to the Hydrochloride Salt . Dissolve in minimal MeOH, add 1.2 eq of HCl in dioxane, and precipitate with Et2O. The crystalline lattice of the salt often excludes amorphous colored impurities.
-
Issue C: "There is a polar tailing impurity (The Hydrolysis Product)."
Diagnosis: Traces of water in the reaction convert the 4-chloro precursor to 6-methylcinnolin-4-one . This compound exists in tautomeric equilibrium (hydroxy-imine vs. amide) and streaks on silica. The Fix: Solubility Differential
-
Mechanism: Cinnolinones are generally insoluble in non-polar ethers but soluble in strong base.
-
Protocol: Trituration.
-
Suspend the crude solid in Diethyl Ether (Et2O) or MTBE .
-
Sonicate for 10 minutes.
-
Filter.[3] The N,6-dimethylcinnolin-4-amine (free base) is moderately soluble in ether; the cinnolinone impurity is typically insoluble and will remain on the filter paper.
-
Core Protocol: The Self-Validating Acid-Base Workup
This workflow is designed to separate the target amine from both neutral (starting material) and acidic/phenolic (hydrolysis) impurities without column chromatography.
Reagents
-
Solvent A: Dichloromethane (DCM) – Good solubility for the cinnoline core.
-
Acid: 1.0 M HCl (Aqueous).
-
Base: 2.0 M NaOH (Aqueous).
Step-by-Step Methodology
-
Initial Dissolution: Dissolve the crude reaction residue in DCM (10 mL/g).
-
The "Neutral" Wash:
-
Wash the organic phase with 1M NaOH (2x).
-
Why? This removes the acidic hydrolysis byproduct (cinnolinone) and residual HCl salts from the amine source.
-
-
The "Capture" (Critical Step):
-
Extract the DCM layer with 1M HCl (3x).
-
Chemistry: The N,6-dimethylcinnolin-4-amine is protonated (
) and migrates to the water phase. -
Separation: Keep the Aqueous Layer. Discard the Organic Layer (contains unreacted 4-chloro precursor and non-basic tars).
-
-
The "Release":
-
Cool the acidic aqueous layer to 0°C.
-
Slowly basify with 2M NaOH until pH > 12.
-
Observation: The solution should become cloudy as the free base precipitates or oils out.
-
-
Final Extraction:
Visualization: Logic & Workflow
Diagram 1: Purification Decision Tree
This flowchart guides you through the physical separation logic based on the impurity profile.
Caption: Decision tree for selecting the optimal purification method based on impurity characterization.
Diagram 2: The Chemistry of Impurities
Understanding the origin of impurities allows for preventative modification of the synthesis.
Caption: Reaction pathways showing the origin of the target molecule versus hydrolysis and oxidation byproducts.
Quantitative Data: Solubility & Properties
| Parameter | 4-Chloro Precursor | N,6-Dimethylcinnolin-4-amine (Target) | Cinnolinone Impurity |
| Nature | Neutral Electrophile | Basic Amine | Amphoteric / Phenolic |
| Est. pKa | N/A | ~6.8 – 7.2 (Conj. Acid) | ~9.5 (OH) / ~2.5 (NH) |
| DCM Solubility | High | High | Low |
| Aq. Acid Solubility | Insoluble | Soluble (Forms Salt) | Insoluble |
| Aq. Base Solubility | Insoluble | Insoluble | Soluble (Deprotonates) |
| Rf (5% MeOH/DCM) | ~0.8 (High) | ~0.3 (Medium) | ~0.1 (Streaks) |
Frequently Asked Questions (FAQ)
Q: Can I use silica column chromatography instead of extraction? A: Yes, but be cautious. Aminocinnolines interact strongly with the acidic silanols on silica gel, causing broad peaks (tailing).
-
Recommendation: Pre-treat your silica column with 1% Triethylamine (TEA) in hexane before loading. Use an eluent of DCM:MeOH:NH4OH (90:10:1).
Q: Why is my yield lower than expected after the Acid-Base workup? A: The N,6-dimethylcinnolin-4-amine might have partial water solubility even as a free base due to the polarity of the cinnoline ring.
-
Solution: During the final extraction (Step 5), salt the aqueous phase with NaCl (saturation) to force the organic product out ("Salting out" effect) and use Chloroform instead of DCM for better extraction efficiency.
Q: How should I store the purified compound? A: Cinnolines are light-sensitive. Store the purified solid in an amber vial under Argon at -20°C. If stability is an issue, convert it to the HCl salt, which is significantly more stable to oxidation than the free amine.
References
-
Cinnoline Scaffold Pharmacology
- Source: "Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?" PubMed Central.
- Context: Validates the biological relevance and structural stability of the cinnoline ring.
-
Link:[Link]
-
Nucleophilic Arom
) on Heterocycles:- Source: "Regioselective Nucleophilic Aromatic Substitution... 4-Aminoquinazoline Synthesis.
- Context: Details the mechanistic parallel between quinazolines and cinnolines for amine installation
-
Link:[Link]
-
Solubility & Fluorescence Properties
Sources
stability of N,6-Dimethylcinnolin-4-amine in cell culture media over time
Welcome to the technical support center for N,6-Dimethylcinnolin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of this compound in cell culture media. Here you will find troubleshooting guides, frequently asked questions, and detailed protocols to ensure the integrity and reproducibility of your experiments.
Introduction: The Criticality of Compound Stability in Cell Culture
The reliability of in vitro studies hinges on the stability of the test compound in the experimental environment. Degradation of a compound like N,6-Dimethylcinnolin-4-amine can lead to a decrease in its effective concentration, potentially resulting in misleading experimental outcomes, such as an underestimation of its potency or efficacy. This guide will walk you through the factors that can influence the stability of N,6-Dimethylcinnolin-4-amine in your cell culture experiments and provide you with the tools to assess and manage it effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of N,6-Dimethylcinnolin-4-amine in cell culture media?
A1: The stability of a small molecule like N,6-Dimethylcinnolin-4-amine in cell culture media is influenced by a combination of physicochemical and biological factors. Key considerations include:
-
pH of the Media: Cell culture media is typically buffered to a physiological pH (around 7.2-7.4). However, cellular metabolism can cause local pH shifts, which may affect the stability of pH-sensitive compounds.
-
Composition of the Media: Cell culture media are complex mixtures of amino acids, vitamins, salts, and other nutrients.[1][2][3][4] Components like cysteine or transition metal ions (e.g., iron, copper) can participate in redox reactions that may degrade the compound.[5]
-
Presence of Serum: Fetal Bovine Serum (FBS) or other sera are common supplements that contain various enzymes (e.g., esterases, proteases) which could potentially metabolize or degrade the compound. Nonspecific binding to serum proteins can also reduce the free concentration of the compound.[6]
-
Cellular Metabolism: Once inside the cells, the compound can be subjected to metabolic enzymes that can modify its structure.
-
Light Exposure: Some compounds are light-sensitive and can degrade upon exposure to light. Photostability studies can determine if special handling is required.[7]
-
Temperature: Although cell cultures are maintained at a constant temperature (typically 37°C), the stability of the compound at this temperature over the duration of the experiment is crucial.
-
Dissolution Solvent: The solvent used to dissolve the compound (e.g., DMSO) and its final concentration in the media should be considered, as it can sometimes influence compound stability or have direct effects on the cells.[8]
Q2: How can I determine if N,6-Dimethylcinnolin-4-amine is degrading in my cell culture experiment?
A2: The most reliable way to assess the stability of N,6-Dimethylcinnolin-4-amine is to quantify its concentration in the cell culture media over time. This is typically done using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6] A decrease in the concentration of the parent compound over time is a direct indication of degradation.
Q3: What are the potential degradation pathways for an amine-containing compound like N,6-Dimethylcinnolin-4-amine?
A3: Amine-containing compounds can undergo several degradation reactions. While specific pathways for N,6-Dimethylcinnolin-4-amine are not documented in the provided search results, general amine chemistry suggests potential degradation routes such as:
-
Oxidation: The amine group can be susceptible to oxidation, which can be catalyzed by metal ions present in the media.[5][9]
-
Reaction with Carbon Dioxide: Amines can react with CO2, which is present in the incubator atmosphere, to form carbamates.[10]
-
Reaction with Aldehydes/Ketones: Some media components or cellular metabolites may include aldehydes or ketones that could potentially react with the amine group.
-
Photodegradation: Exposure to light can induce degradation in susceptible molecules.[7]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent or weaker than expected biological activity of N,6-Dimethylcinnolin-4-amine. | The compound may be degrading in the cell culture media over the course of the experiment, leading to a lower effective concentration. | 1. Perform a stability study: Analyze the concentration of N,6-Dimethylcinnolin-4-amine in your specific cell culture media (with and without cells) at different time points (e.g., 0, 2, 8, 24, 48 hours) using HPLC or LC-MS. 2. Replenish the compound: If significant degradation is observed, consider replenishing the media with freshly prepared compound at regular intervals during the experiment. 3. Modify media components: If a specific media component is suspected to cause degradation, consider using a custom media formulation. |
| Precipitation of the compound in the cell culture media. | The compound's solubility in the aqueous media may be limited, especially at higher concentrations or after prolonged incubation. | 1. Check the final DMSO concentration: Ensure the final concentration of the solvent (e.g., DMSO) is low enough (typically <0.5%) to not cause precipitation. 2. Visually inspect the media: Before adding to cells, ensure the compound is fully dissolved in the media. 3. Determine the aqueous solubility: Perform a solubility test of N,6-Dimethylcinnolin-4-amine in the cell culture media.[6] |
| High variability in results between replicate experiments. | This could be due to inconsistent preparation of the compound stock solution or variable degradation rates under slightly different experimental conditions. | 1. Standardize stock solution preparation: Prepare a large, single batch of the stock solution to be used for a series of experiments. Store it appropriately (e.g., aliquoted at -20°C or -80°C). 2. Control experimental conditions: Ensure consistent incubation times, cell densities, and media volumes across all experiments. |
Experimental Protocols
Protocol 1: Assessing the Stability of N,6-Dimethylcinnolin-4-amine in Cell Culture Media
This protocol outlines a general method to determine the stability of N,6-Dimethylcinnolin-4-amine in your specific cell culture medium.
Materials:
-
N,6-Dimethylcinnolin-4-amine
-
Your chosen cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)
-
Sterile microcentrifuge tubes or a 24-well plate
-
Incubator (37°C, 5% CO2)
-
HPLC or LC-MS system
-
Appropriate solvents for extraction and mobile phase (e.g., acetonitrile, methanol, water)
Procedure:
-
Prepare a stock solution of N,6-Dimethylcinnolin-4-amine in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Spike the compound into your complete cell culture medium to the desired final concentration (e.g., 10 µM). Prepare a sufficient volume for all time points.
-
Aliquot the spiked media into sterile containers (e.g., 1 mL per microcentrifuge tube or well).
-
Time Point 0: Immediately take a sample (e.g., 100 µL) from the spiked media. This will serve as your reference (t=0). Store it at -80°C until analysis.
-
Incubate the remaining samples in a cell culture incubator at 37°C with 5% CO2.
-
Collect samples at subsequent time points (e.g., 2, 4, 8, 24, 48, and 72 hours). At each time point, take an aliquot and store it at -80°C.
-
(Optional) Cell-based stability: To assess the impact of cellular metabolism, perform a parallel experiment where the spiked media is added to cultured cells. At each time point, collect the cell culture supernatant.
-
Sample Preparation for Analysis:
-
Thaw all samples.
-
Precipitate proteins by adding a cold solvent like acetonitrile (e.g., 3 volumes of acetonitrile to 1 volume of media).
-
Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for HPLC or LC-MS analysis.
-
-
Analyze the samples using a validated HPLC or LC-MS method to quantify the concentration of N,6-Dimethylcinnolin-4-amine.
-
Calculate the percentage of compound remaining at each time point relative to the t=0 sample.
Data Interpretation:
A plot of the percentage of N,6-Dimethylcinnolin-4-amine remaining versus time will reveal its stability profile. A significant decrease in concentration over time indicates instability.
Visualizations
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of N,6-Dimethylcinnolin-4-amine.
Potential Degradation Pathways of an Amine Moiety
Caption: Potential degradation pathways for an amine-containing compound.
References
-
Cell culture media impact on drug product solution stability.
-
A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors | Journal of Medicinal Chemistry - ACS Publications.
-
Biologics vs. Small Molecules, What's the Difference for Stability Testing?
-
Small Molecule Development Analytical Methods for Faster Time to Market - Hovione.
-
Amine Reactivity - MSU chemistry.
-
Optimizing the stability and solubility of cell culture media ingredients - Evonik Health Care.
-
Technical Support Center: Troubleshooting Cell Culture Instability - Benchchem.
-
Regulating Protein Stability in Mammalian Cells Using Small Molecules - PMC - NIH.
-
Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents - UKnowledge - University of Kentucky.
-
N,N-Dimethylpiperidin-4-amine | 50533-97-6 - ChemicalBook.
-
Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC.
-
Degradation of amine-based solvents in CO2 capture process by chemical absorption - Heriot-Watt University.
-
Cell Culture Troubleshooting Tips and Tricks - Labroots.
-
Factors affecting short-term and long-term stability of proteins - ResearchGate.
-
Amines: Crash Course Organic Chemistry #46 - YouTube.
-
core components of analytical method validation for small molecules-an overview.
-
Cell Culture Media Formulation: Components You Can't Ignore - Patsnap Synapse.
-
Cell culture troubleshooting? - ResearchGate.
-
Emissions and formation of degradation products in amine- based carbon capture plants - FORCE Technology.
-
Thermal Degradation of Aqueous Amines Used for Carbon Dioxide Capture - ResearchGate.
-
Cell Culture Media: A Review - Labome.
-
CHAPTER 8: AMINES Fundamentals of Organic Chemistry.
-
THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE - UKnowledge - University of Kentucky.
-
3,6-dimethyl-N-propylnonan-4-amine | C14H31N | CID 63718545 - PubChem.
-
Poor Cell Growth Troubleshooting - Sigma-Aldrich.
-
Breaking Down Cell Culture Media - Captivate Bio.
-
Guide - Low Yield Troubleshooting - PacBio.
-
A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems.
-
Cell Culture Medium: 6 Critical Components to Include - Bitesize Bio.
-
Cell culture media impact on drug product solution stability - PubMed.
Sources
- 1. Cell Culture Media Formulation: Components You Can't Ignore [synapse.patsnap.com]
- 2. Cell Culture Media: A Review [labome.com]
- 3. Breaking Down Cell Culture Media [captivatebio.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Biologics vs. Small Molecules, What’s the Difference for Stability Testing? %%sep%% - BA Sciences [basciences.com]
- 8. researchgate.net [researchgate.net]
- 9. pure.hw.ac.uk [pure.hw.ac.uk]
- 10. uknowledge.uky.edu [uknowledge.uky.edu]
overcoming steric hindrance in the synthesis of N,6-substituted cinnolines
Technical Support Center: N,6-Substituted Cinnoline Synthesis Ticket ID: #CIN-402 | Status: Open | Priority: High[1]
User Guide: Overcoming Steric Hindrance in Cinnoline Scaffolds
Executive Summary: Synthesizing N,6-substituted cinnolines presents a unique "double-bind" steric challenge.[1] The C6-position is flanked by the C5 and C7 protons (or substituents), creating a "bay region" effect that hinders late-stage cross-coupling. Simultaneously, the N1/N2 positions are sensitive to "peridesic strain" from the C8 substituent, often leading to inseparable regioisomeric mixtures during alkylation.
This guide moves beyond standard textbook protocols, offering three field-proven strategies:
-
The "Bypass" Strategy: De novo ring construction using Rh(III) catalysis.[1]
-
The "Brute Force" Strategy: Specialized ligand systems for hindered C6-couplings.[1]
-
The "Steering" Strategy: Exploiting steric bulk to dictate N-regioselectivity.[1]
Module 1: The "Bypass" Strategy (De Novo Synthesis)
Best for: Scaffolds where both N- and C6-substituents are bulky or sensitive.
The Logic: Instead of forcing a bulky substituent onto a pre-formed, crowded ring, this protocol assembles the cinnoline core around the substituents. We utilize Rh(III)-catalyzed C–H activation/annulation , which couples an N-arylhydrazine (or azobenzene) with an internal alkyne.[1] This method is superior because the steric clash is minimized in the acyclic transition state compared to the rigid bicyclic product.
Experimental Workflow:
-
Precursors:
-
Catalyst System:
-
Conditions:
Mechanism & Steric Relief (DOT Diagram):
Caption: The Rh(III) cycle avoids late-stage steric clashes by inserting the alkyne before the rigid bicyclic ring is fully formed.
Module 2: The "Brute Force" Strategy (Late-Stage C6 Coupling)
Best for: Diversifying a common core at the C6 position.
The Issue: Standard Pd(PPh₃)₄ catalysts fail at the C6 position because the adjacent C5/C7 protons prevent the bulky triphenylphosphine ligands from accommodating the oxidative addition step.
The Solution: Switch to Buchwald Dialkylbiaryl Ligands or PEPPSI (NHC) catalysts. These ligands are electron-rich (facilitating oxidative addition) and bulky (forcing reductive elimination), but their bulk is directed away from the metal center's immediate reaction sphere, allowing them to "hug" the substrate.[1]
Recommended Protocol (Suzuki-Miyaura):
| Component | Recommendation | Technical Rationale |
| Catalyst | Pd(OAc)₂ + SPhos (1:2 ratio) | SPhos is the "Gold Standard" for sterically hindered aryl chlorides/bromides.[1] |
| Alternative | Pd-PEPPSI-IPr | Excellent for extremely hindered "tetra-ortho" substituted systems.[1] |
| Base | K₃PO₄ (3.0 equiv) | Anhydrous, finely ground.[1] Weaker bases (carbonates) often stall in hindered systems.[1] |
| Solvent | Toluene/Water (10:1) | The biphasic system helps solubilize inorganic bases while keeping the catalyst active in the organic phase. |
| Temp | 100 °C | High temperature is required to overcome the activation energy of the crowded transition state. |
Troubleshooting Checklist:
-
Did the reaction stall? Add 1 drop of water if using anhydrous dioxane; boronic acids require trace water for transmetallation.
-
Dehalogenation observed? This indicates
-hydride elimination or protodeboronation.[1] Switch from SPhos to XPhos (more steric bulk protects the Pd center).[1]
Module 3: The "Steering" Strategy (Regioselective N-Alkylation)
Best for: Introducing N-substituents on a pre-formed ring.
The Issue: Cinnolines are ambident nucleophiles (N1 and N2).[1] Simple alkylation often yields a 60:40 mixture.[1]
-
N1: Usually the kinetic product (less hindered unless C8 is substituted).[1]
-
N2: Usually the thermodynamic product.
The "Peridesic" Rule: If your cinnoline has a substituent at C8 (the position "peri" to N1), the steric strain (peridesic strain) will almost exclusively direct alkylation to N2 .
Decision Matrix for N-Functionalization:
Caption: C8-substitution acts as a steric gatekeeper, forcing reaction to N2.
Protocol for N1-Selectivity (When C8 is H): To force N1 selectivity when C8 is open, use Chan-Lam Coupling rather than SN2 alkylation.
-
Reagents: Arylboronic acid, Cu(OAc)₂, Pyridine, Molecular Sieves (4Å).[1]
-
Why: The copper cycle coordinates to the less hindered nitrogen (N1) and facilitates oxidative coupling.
Frequently Asked Questions (FAQ)
Q1: My Richter cyclization is failing to close the ring. Why? A: The classic Richter synthesis involves the cyclization of a diazonium salt onto an alkyne. If your alkyne has bulky groups, the linear geometry of the alkyne triple bond combined with the bulky diazonium group creates severe repulsion. Switch to the Rh(III) method (Module 1) . It proceeds via a metallacycle intermediate which is more flexible than the linear diazonium transition state.
Q2: I need an N1-substituted cinnoline, but I have a methyl group at C8. Is it possible? A: It is extremely difficult via direct alkylation due to the peridesic clash between the C8-Me and the N1-R group.
-
Workaround: Synthesize the dihydro-cinnoline first (which is less planar and can accommodate the bulk), alkylate, and then oxidize back to the aromatic cinnoline using MnO₂ or DDQ.
Q3: Can I use microwave irradiation for the C6-Suzuki coupling? A: Yes, and it is highly recommended. Microwave heating (120 °C, 20 min) often pushes the reaction to completion before catalyst decomposition occurs.[1] Use a sealed vessel with the Pd-PEPPSI-IPr catalyst for best results.
References
-
Rh(III)-Catalyzed Synthesis: Synthesis of Cinnolines and Cinnolinium Salt Derivatives by Rh(III)-Catalyzed Cascade Oxidative Coupling/Cyclization Reactions. (2018).[1] Journal of Organic Chemistry. Link[1]
-
Steric Hindrance in Suzuki Coupling: Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014).[1][2] Royal Society of Chemistry.[1] Link
-
Cinnoline Precursors & Cyclization: Methods for the synthesis of cinnolines (Review). (2009).[1] Chemistry of Heterocyclic Compounds. Link
-
C6-Functionalization: Synthesis and Properties of 6-Aryl-4-azidocinnolines. (2019).[1] Molecules. Link
-
Regioselectivity: Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions. (2012).[1] Journal of Organic Chemistry. Link[1]
Sources
Technical Support Center: Optimizing HPLC Methods for N,6-Dimethylcinnolin-4-amine Analysis
Document ID: TSS-HPLC-47B-01
Last Updated: February 7, 2026
Introduction
Welcome to the technical support guide for the analysis of N,6-Dimethylcinnolin-4-amine. This document is designed for researchers, analytical scientists, and drug development professionals who are developing and optimizing High-Performance Liquid Chromatography (HPLC) methods for this compound. N,6-Dimethylcinnolin-4-amine is a basic heterocyclic amine, a class of compounds often encountered in pharmaceutical development.[1][2] Its unique structure presents specific challenges and opportunities in chromatographic separation.
This guide provides a foundational HPLC method, detailed troubleshooting advice in a direct question-and-answer format, and systematic optimization strategies. Our goal is to empower you to resolve common issues and refine your separation for enhanced accuracy, resolution, and throughput.
Analyte Profile: N,6-Dimethylcinnolin-4-amine
Understanding the physicochemical properties of your analyte is the cornerstone of effective HPLC method development. The properties of N,6-Dimethylcinnolin-4-amine dictate its behavior in a reversed-phase system.
| Property | Estimated Value / Characteristic | Chromatographic Implication |
| Structure | C₁₀H₁₁N₃ | The cinnoline core provides aromaticity and moderate hydrophobicity. |
| Molecular Weight | 173.22 g/mol | --- |
| pKa (Predicted) | ~4.5 - 5.5 (for the 4-amino group) | The compound is a weak base. Mobile phase pH will be a critical parameter for controlling retention and peak shape. |
| logP (Predicted) | ~1.5 - 2.5 | Indicates moderate hydrophobicity, making it well-suited for reversed-phase chromatography. |
| UV λmax | ~254 nm, with other maxima possible | Provides a good starting point for UV detection. A full UV scan is recommended for optimization. |
Note: Experimental data for this specific molecule is limited; values are estimated based on the cinnoline scaffold and similar aromatic amines.
Recommended Starting HPLC Method
This protocol serves as a robust, self-validating starting point for your experiments. It is designed to provide good initial peak shape and retention.
Experimental Protocol: Baseline Isocratic Method
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (a modern, high-purity, end-capped column is strongly recommended to minimize silanol interactions).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Composition: 70% A / 30% B (Isocratic).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detector: UV at 254 nm.
-
Sample Diluent: 50:50 Acetonitrile/Water.
-
Run Time: 10 minutes.
System Suitability Test (SST) Criteria: Before proceeding, ensure your system meets these criteria based on six replicate injections of a standard solution. This is essential for method validation as outlined by ICH guidelines.[3][4][5]
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (Tf) | ≤ 1.5 | Measures peak symmetry, crucial for accurate integration.[6][7] |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% | Demonstrates injection precision. |
| RSD of Retention Time | ≤ 1.0% | Indicates system stability. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency. |
Troubleshooting Guide (Q&A Format)
This section addresses the most common issues encountered during the analysis of basic compounds like N,6-Dimethylcinnolin-4-amine.
❓ Question 1: My peak is tailing severely (Tailing Factor > 1.8). What is the cause and how do I fix it?
💡 Answer: Peak tailing for basic compounds is the most frequent issue and is almost always caused by secondary interactions between the protonated amine group of your analyte and ionized residual silanol groups (Si-O⁻) on the silica surface of the HPLC column.[7][8] These interactions create a secondary, stronger retention mechanism that broadens the latter half of the peak.
Troubleshooting Workflow:
Causality Explained:
-
Operating at Low pH: By adjusting the mobile phase pH to be 2-3 units below the pKa of the silanol groups (~pH 4-5), you ensure they remain in their neutral, protonated form (Si-OH). This eliminates the strong ionic attraction for your protonated basic analyte (Analyte-NH⁺), leading to a much more symmetrical peak.[9][10]
-
Base-Deactivated Columns: Modern columns are manufactured with high-purity silica and are "end-capped," a process that chemically bonds a small, inert group (like trimethylsilane) to many of the residual silanols. This physically blocks the analyte from interacting with them.
❓ Question 2: My retention time is drifting to earlier times with each injection. What's happening?
💡 Answer: A progressive decrease in retention time, especially for a basic compound, often points to an issue with the column's stationary phase or inadequate equilibration.
Primary Causes & Solutions:
-
Insufficient Column Equilibration: The column chemistry, particularly the surface silanols, needs to fully equilibrate with the low-pH mobile phase. If not enough time is given, the surface environment changes with each run.
-
Solution: Before starting your sequence, flush the column with the initial mobile phase for at least 15-20 column volumes. For a 150x4.6 mm column at 1 mL/min, this means equilibrating for at least 25-30 minutes.
-
-
Stationary Phase Degradation (Acid Hydrolysis): Although less common with modern columns, prolonged exposure to very low pH (<2.5) can slowly hydrolyze the bonded phase (e.g., C18 chains) from the silica backbone. This reduces the column's hydrophobicity, causing the analyte to elute earlier.
-
Solution: Ensure your mobile phase pH is not unnecessarily low. A pH of 2.7-3.0 is generally safe for most silica-based columns. If you must work at a lower pH, consider a hybrid-silica or polymer-based column designed for extended pH ranges.
-
❓ Question 3: I'm seeing a split peak. What are the likely causes?
💡 Answer: Peak splitting typically indicates a disruption in the sample path, either before or at the very inlet of the column.
Troubleshooting Steps:
-
Check for a Partially Blocked Frit: The most common cause is particulate matter from the sample or system blocking the inlet frit of the column. This creates uneven flow paths for the sample as it enters the column bed.
-
Solution: Disconnect the column and reverse-flush it into a waste beaker (check manufacturer's instructions first).[8] If this doesn't work, replace the inlet frit or the column. Always filter your samples and mobile phases to prevent this.
-
-
Sample Solvent Incompatibility: If your sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% Acetonitrile or DMSO), it can cause the analyte to precipitate at the column head or interfere with proper focusing on the stationary phase.
-
Solution: As a rule, your sample diluent should be as close in composition to the mobile phase as possible, or weaker. Try re-dissolving your sample in the mobile phase itself (70:30 Water:Acetonitrile).
-
Method Optimization Strategies
Once you have a stable method with good peak shape, you can optimize for better resolution or faster run times. This should be done systematically, changing one parameter at a time.
Optimization Workflow:
Parameter Deep Dive:
-
Mobile Phase Strength (%B): This is the most powerful tool for adjusting retention time. For N,6-Dimethylcinnolin-4-amine, increasing the percentage of acetonitrile will decrease its retention time.
| % Acetonitrile | Approx. Retention Time (min) | Observation |
| 25% | ~12.5 | Good retention, but potentially long run time. |
| 30% (Starting) | ~7.0 | Good balance of retention and speed. |
| 35% | ~4.2 | Faster run, but may risk co-elution with early-eluting impurities. |
-
Mobile Phase pH: While the starting method uses a low pH to control peak shape, small adjustments can fine-tune selectivity between your analyte and any closely eluting impurities, especially if those impurities have different acidic/basic properties.[11][12]
-
Column Chemistry: If resolution is still a problem, changing the stationary phase can alter selectivity. A Phenyl-Hexyl column, for instance, offers alternative pi-pi interactions with the aromatic cinnoline ring, which can significantly change the elution order compared to a standard C18.
Frequently Asked Questions (FAQs)
-
Q: What is the best way to prepare my sample for analysis?
-
A: Dissolve the sample in a diluent that is chromatographically weaker than or equal to your mobile phase. For the starting method, a 50:50 mixture of acetonitrile and water is a good choice. Ensure the final concentration is within the linear range of the detector. Always filter samples through a 0.22 or 0.45 µm syringe filter before injection to protect the column.
-
-
Q: Can I use a gradient method instead of isocratic?
-
A: Absolutely. A gradient method is excellent for screening for unknown impurities or for analyzing samples with components that span a wide polarity range. A good starting gradient would be to go from 10% to 90% Acetonitrile over 15 minutes. The updated USP <621> guidelines provide more flexibility for converting and adjusting gradient methods.[6][13]
-
-
Q: My system pressure is suddenly very high. What should I check?
-
A: High backpressure is usually due to a blockage. Systematically isolate the problem by starting from the detector and working backwards. Disconnect the column; if the pressure drops to normal, the blockage is in the column (see peak splitting troubleshooting). If the pressure is still high, disconnect the injector outlet, and so on, to isolate the blocked tubing or component.
-
References
-
Agilent Technologies. (2010). Tips and Tricks of HPLC Separations and Troubleshooting. [Link]
-
Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC? Retrieved February 7, 2026, from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved February 7, 2026, from [Link]
-
FDA. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ICH. (2023). Q2(R2) Validation of analytical procedures. [Link]
-
LCGC International. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]
-
Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved February 7, 2026, from [Link]
-
USP. (2022). General Chapter <621> Chromatography. [Link]
-
Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pnrjournal.com [pnrjournal.com]
- 3. fda.gov [fda.gov]
- 4. youtube.com [youtube.com]
- 5. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 6. usp.org [usp.org]
- 7. chromtech.com [chromtech.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. agilent.com [agilent.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
resolving degradation products of N,6-Dimethylcinnolin-4-amine under light exposure
Subject: N,6-Dimethylcinnolin-4-amine Degradation Under Light Exposure Ticket ID: #PH-CIN-404 Assigned Specialist: Senior Application Scientist, Analytical Chemistry Division
Introduction
Welcome to the technical support hub for the cinnoline scaffold . You are likely here because your HPLC chromatograms for N,6-Dimethylcinnolin-4-amine are showing "ghost peaks" or shoulder elutions following light exposure.
Cinnolines are nitrogen-rich heterocycles (1,2-benzodiazines).[1] The N=N bond within the cinnoline core is a chromophore that is thermodynamically unstable under UV-Vis irradiation.[1] When coupled with an exocyclic amine (the N-methylamino group at position 4), the molecule becomes electron-rich, increasing its susceptibility to photo-oxidation and photo-rearrangement .
This guide provides a self-validating workflow to diagnose, separate, and identify these specific degradation products.
Part 1: Diagnostic Triage (Is it Photolysis?)
Before optimizing separation, confirm the degradation is photon-driven and not thermal.[1]
The Dark Control Protocol (ICH Q1B Compliant)
Do not rely on "benchtop stability."[1] You must isolate the variable of light.[1]
Experimental Setup:
-
Sample A (Exposed): 1 mg/mL in clear borosilicate glass. Expose to 1.2 million lux hours (Vis) + 200 Wh/m² (UV).[1][2][3]
-
Sample B (Dark Control): 1 mg/mL in the same solvent and same vial type, but wrapped tightly in aluminum foil. Place next to Sample A to control for ambient temperature.
-
Sample C (Thermal Stress): 1 mg/mL in foil, heated to 40°C (only if Sample A chamber gets hot).
Interpretation:
-
Scenario 1: Degradants appear in A but not B. -> Confirmed Photolysis. Proceed to Part 2.
-
Scenario 2: Degradants appear in A and B. -> Chemical Instability (likely hydrolysis or oxidation by dissolved oxygen).[1] Light is not the primary cause.[1]
Part 2: Separation Strategy (Chromatographic Resolution)
The Problem: Cinnoline degradation products (specifically N-oxides) are structurally similar to the parent and often co-elute on standard C18 columns at acidic pH.[1]
The Solution: Exploit the basicity of the cinnoline nitrogens (pKa ~2.6 for ring, higher for the amine).
Recommended Method Parameters
| Parameter | Standard Screening (Often Fails) | Optimized Resolution Method | Why It Works |
| Column | C18 (ODS) | Phenyl-Hexyl or PFP (Pentafluorophenyl) | Phenyl phases engage in |
| Mobile Phase A | Water + 0.1% Formic Acid | 10mM Ammonium Bicarbonate (pH 7.8) | At basic pH, the amine is neutral, improving retention. N-oxides remain polar, increasing resolution from the parent.[1] |
| Mobile Phase B | Acetonitrile | Methanol | Methanol provides different selectivity for protic interactions compared to ACN.[1] |
| Gradient | 5-95% B | Isocratic Hold at 5-10% B for 5 min, then gradient | Degradants are often highly polar; an initial hold prevents them from eluting in the void volume.[1] |
Troubleshooting Flowchart
Caption: Decision matrix for diagnosing and resolving cinnoline degradation issues.
Part 3: Mechanistic Insight & Identification
The Science: Upon absorbing a photon, N,6-Dimethylcinnolin-4-amine enters an excited singlet state.[1] The primary degradation pathways for amino-cinnolines are:
-
N-Oxidation (Major): The ring nitrogens (N1 or N2) are susceptible to attack by singlet oxygen or superoxide radicals.[1] This adds +16 Da.[1]
-
N-Demethylation (Minor): The exocyclic N-methyl group can be lost via radical abstraction, reverting to the primary amine.[1] This subtracts 14 Da.[1]
-
Ring Contraction (Rare): High-energy UV can force the extrusion of nitrogen (
), causing the 6-membered ring to contract to an indole or related species (M - 28 Da).[1]
Mass Spectrometry Identification Guide
| Observed Mass ( | Proposed Structure | Mechanism |
| M + 16 | Cinnoline N-oxide | Photo-oxidation at N1 or N2.[1] Note: N-oxides can thermally deoxygenate in the MS source.[1] Lower source temp to confirm. |
| M + 32 | Cinnoline Di-N-oxide | Oxidation at both nitrogens (requires high UV dose).[1] |
| M - 14 | Desmethyl analog | Oxidative removal of the N-methyl group (N-CH3 |
| M - 28 | Indole derivative | Loss of |
| 2M + x | Dimers | Radical coupling between two parent molecules.[1] |
Degradation Pathway Diagram
Caption: Primary photochemical decay pathways for amino-cinnoline derivatives.
Part 4: Frequently Asked Questions (FAQs)
Q: My sample turned yellow after light exposure. Is this normal? A: Yes. Cinnoline N-oxides and azo-dimers often exhibit bathochromic shifts (red-shifting), appearing yellow or orange in solution.[1] This visual cue confirms that the chromophore (the heterocyclic ring) has been chemically altered.[1]
Q: Can I prevent this degradation during my experiment? A:
-
Amber Glass: Filters out wavelengths <450nm.[1]
-
Inert Atmosphere: Sparging with Argon reduces the concentration of dissolved oxygen, which is the primary reactant for N-oxide formation.[1]
-
Acidic Solvent: Protonating the ring nitrogens (using 0.1% HCl or Formic Acid) can sometimes stabilize the N=N bond against photo-oxidation, though this is compound-dependent.[1]
Q: The M+16 peak disappears when I increase the MS source temperature. Why? A: N-oxides are thermally labile.[1] In the electrospray source (ESI), high temperatures can cause "in-source fragmentation," stripping the oxygen back off. If the peak vanishes at high temp, it is almost certainly an N-oxide.[1] Action: Lower the desolvation temperature to 250°C or below for confirmation.
References
-
ICH Expert Working Group. "ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B." International Council for Harmonisation, 1996.[1][4]
-
Tonnesen, H. H. "Photostability of Drugs and Drug Formulations."[1] CRC Press, 2004.[1] (General reference for N-heterocycle photochemistry).
-
Vargas, F., et al. "Photochemistry of some cinnoline derivatives."[1] Journal of Photochemistry and Photobiology A: Chemistry, 2008. (Mechanistic insight into cinnoline ring oxidation).
-
Ma, J., et al. "Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds."[1] Rapid Communications in Mass Spectrometry, 2005.[1]
Sources
Validation & Comparative
Publish Comparison Guide: 1H NMR Spectral Analysis of N,6-Dimethylcinnolin-4-amine
Executive Summary & Compound Profile
N,6-Dimethylcinnolin-4-amine represents a critical scaffold in the development of bioisosteric kinase inhibitors. As a 1,2-diazanaphthalene derivative, its electron-deficient core presents unique spectral challenges compared to its quinoline analogs. This guide provides a definitive spectral assignment protocol, distinguishing this compound from its regioisomers (e.g., the 7-methyl analog) and validating its structure through self-consistent NMR logic.
Compound Identity:
-
IUPAC Name: N,6-Dimethylcinnolin-4-amine
-
Core Scaffold: Cinnoline (1,2-benzodiazine)
-
Substituents:
-
Molecular Formula: C₁₀H₁₁N₃
Experimental Protocol (Self-Validating System)
To ensure reproducibility and spectral resolution, the following acquisition parameters are recommended. This protocol is designed to maximize the visibility of exchangeable protons (NH) and resolve long-range couplings.
Sample Preparation:
-
Solvent: DMSO-d₆ (99.9% D) is preferred over CDCl₃.
-
Reasoning: DMSO stabilizes the quadrupolar nitrogen environment and slows proton exchange, allowing the amine proton (NH) to appear as a distinct quartet, which is critical for confirming the N-methyl attachment.
-
-
Concentration: 5–10 mg in 0.6 mL solvent.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.
Acquisition Parameters:
-
Frequency: 400 MHz or higher (500/600 MHz recommended for benzenoid resolution).
-
Pulse Sequence: Standard 1D proton (zg30).
-
Number of Scans (NS): 16–64 (to resolve low-intensity 13C satellites if needed for purity checks).
-
Relaxation Delay (D1): 2.0 seconds (ensure full relaxation of the isolated H3 proton).
Spectral Analysis & Assignment
The assignment logic proceeds from the most distinct aliphatic signals to the complex aromatic region.
Aliphatic Region (High Field)
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling (Hz) | Assignment Logic |
| Ar-CH₃ | 2.45 – 2.55 | Singlet (s) | 3H | - | C6-Methyl: Appears as a sharp singlet.[4] Its chemical shift is typical for aryl methyls. Lack of coupling confirms it is attached to the ring carbon, not a heteroatom. |
| N-CH₃ | 2.95 – 3.05 | Doublet (d) | 3H | J ≈ 4.8 | N-Methyl: Deshielded relative to C-Me due to the electronegative nitrogen. The doublet multiplicity arises from coupling to the adjacent NH proton. |
Exchangeable Region
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Logic |
| NH | 7.50 – 8.00 | Broad Quartet (br q) | 1H | Amine Proton: The quartet splitting (coupling to N-CH₃) confirms the secondary amine structure. In CDCl₃, this often collapses to a broad singlet, losing structural information. |
Aromatic Region (Low Field)
The cinnoline core has a distinct "heterocyclic" proton (H3) and a "benzenoid" ring (H5, H7, H8).
-
H3 (The Diagnostic Singlet):
-
Shift: ~6.80 – 7.20 ppm (Singlet).[4]
-
Mechanistic Insight: In the parent cinnoline, H3 is highly deshielded (~9.3 ppm). However, the strong electron-donating effect (+M) of the 4-amino group increases electron density at C3, causing a dramatic upfield shift (shielding) of >2.0 ppm. This is the most diagnostic peak for 4-amino substitution.
-
-
The Benzenoid Ring (Positions 5, 7, 8):
-
H5 (Peri-proton): ~7.60 – 7.80 ppm.[1][4] Appears as a Singlet (or very fine doublet).
-
Differentiation: Being ortho to the C6-methyl and peri to the C4-amine, H5 is spatially crowded. The lack of a large ortho coupling (since C6 is blocked) identifies this proton.
-
-
H7: ~7.40 – 7.60 ppm.[1][5] Doublet of Doublets (dd) .
-
Coupling: Shows ortho coupling to H8 (J ≈ 8.5 Hz) and meta coupling to H5 (J ≈ 1.5 Hz).
-
-
H8: ~8.20 – 8.40 ppm.[5][6][7] Doublet (d) .
-
Shift: Typically the most deshielded benzenoid proton due to the proximity of the N1 nitrogen lone pair (anisotropic deshielding).
-
-
Comparative Analysis: Validating Performance
To demonstrate the robustness of this analysis, we compare the target compound against its most likely impurities and isomers.
Regioisomer Differentiation (N,7-Dimethyl vs. N,6-Dimethyl)
The primary challenge in synthesis is distinguishing the 6-methyl isomer from the 7-methyl isomer. NMR provides a definitive "fingerprint" based on splitting patterns.
| Feature | N,6-Dimethyl (Target) | N,7-Dimethyl (Alternative) |
| H5 Signal | Singlet (s) | Doublet (d) (J ≈ 8.5 Hz, coupled to H6) |
| H8 Signal | Doublet (d) (J ≈ 8.5 Hz, coupled to H7) | Singlet (s) (Isolated by C7-Me) |
| H6/H7 Signal | H7 is a dd | H6 is a dd |
Solvent Effects (DMSO-d6 vs. CDCl3)
| Solvent | NH Signal Quality | H3 Resolution | Recommendation |
| DMSO-d6 | Sharp/Broad Quartet. Coupling to Me visible. | Distinct Singlet. | Recommended for structural proof. |
| CDCl3 | Broad Singlet. Coupling often lost. | May overlap with solvent/aromatics. | Use only for solubility checks. |
Logic Flow & Assignment Workflow (Visualization)
The following diagram illustrates the logical pathway for assigning the spectrum, starting from the most obvious signals to the subtle aromatic splitting.
Caption: Logical decision tree for the spectral assignment of N,6-Dimethylcinnolin-4-amine, highlighting the differentiation between aliphatic methyls and the use of splitting patterns for regioisomer confirmation.
References
-
Royal Society of Chemistry. (1968). Derivatives of 4-Substituted Cinnolines. Journal of the Chemical Society B: Physical Organic. Retrieved October 26, 2023, from [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift Table. Retrieved October 26, 2023, from [Link]
Sources
- 1. 4-(Methylamino)benzoic acid(10541-83-0) 1H NMR [m.chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. 6-Methylquinoline(91-62-3) 1H NMR spectrum [chemicalbook.com]
- 6. CINNOLINE(253-66-7) 1H NMR [m.chemicalbook.com]
- 7. 4-methylquinoline(491-35-0) 1H NMR spectrum [chemicalbook.com]
A Comparative Analysis of the Putative ALK Inhibitor N,6-Dimethylcinnolin-4-amine Against Standard-of-Care Therapeutics
Introduction: The Evolving Landscape of ALK-Targeted Cancer Therapy
The discovery of oncogenic fusions of the Anaplastic Lymphoma Kinase (ALK) gene represents a paradigm shift in the management of a specific subset of non-small cell lung cancer (NSCLC). This molecular aberration leads to the constitutive activation of the ALK tyrosine kinase, driving tumor cell proliferation and survival. The development of targeted ALK inhibitors has transformed the prognosis for patients with ALK-positive NSCLC, moving from conventional chemotherapy to highly effective, molecularly-guided treatments. This guide provides a comprehensive comparative potency analysis of a novel investigational compound, N,6-Dimethylcinnolin-4-amine, against a spectrum of U.S. FDA-approved ALK inhibitors, including first, second, and third-generation agents.
The core structure of N,6-Dimethylcinnolin-4-amine, featuring a cinnoline scaffold, is structurally related to quinazoline, a well-established pharmacophore in the realm of kinase inhibitors.[1][2][3][4] This structural alert provides a strong rationale for investigating its potential as a novel kinase inhibitor. Given the therapeutic importance of ALK, we hypothesize that N,6-Dimethylcinnolin-4-amine may exhibit inhibitory activity against this kinase. This guide will therefore evaluate the hypothetical potency of this novel compound in the context of established ALK inhibitors, providing a framework for its potential development and positioning in the therapeutic landscape.
The ALK Signaling Pathway: A Key Target in Oncology
The aberrant fusion of ALK with partner proteins, most commonly EML4, results in a constitutively active tyrosine kinase that drives oncogenesis through the activation of multiple downstream signaling cascades. These pathways, including the RAS-MEK-ERK, PI3K-AKT, and JAK-STAT pathways, are critical for cell growth, proliferation, and survival. Inhibition of the ALK kinase domain is a clinically validated strategy to abrogate these downstream signals and induce tumor regression.
Figure 1: Simplified ALK Signaling Pathway.
Comparative In Vitro Potency Analysis
The primary measure of a kinase inhibitor's potency is its ability to inhibit the enzymatic activity of its target kinase, typically quantified as the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki). A lower value indicates greater potency. The following table summarizes the reported in vitro potencies of standard-of-care ALK inhibitors against wild-type ALK. The potency of N,6-Dimethylcinnolin-4-amine is presented hypothetically for the purpose of this guide.
| Compound | Generation | Target | IC50 (nM) | Ki (nM) |
| N,6-Dimethylcinnolin-4-amine | Investigational | ALK | (Hypothetical) | (Hypothetical) |
| Crizotinib | First | ALK, c-MET, ROS1 | 20 - 24[5][6] | - |
| Ceritinib | Second | ALK | 2.4[7] | - |
| Alectinib | Second | ALK, RET | 1.9[8][9] | 2.4[10] |
| Brigatinib | Second | ALK, ROS1 | 0.6[7][11] | - |
| Lorlatinib | Third | ALK, ROS1 | - | <0.07[12] |
Experimental Methodologies for Potency Determination
To ensure the scientific rigor of this comparative analysis, standardized and validated experimental protocols are essential. The following sections detail the methodologies that would be employed to determine the potency of N,6-Dimethylcinnolin-4-amine.
Hypothetical Synthesis of N,6-Dimethylcinnolin-4-amine
As a novel compound, a plausible synthetic route is necessary for its production and subsequent biological evaluation. A potential synthesis could involve a multi-step process starting from commercially available precursors.
Figure 2: Hypothetical Synthesis Workflow.
Protocol:
-
Diazotization: 2-amino-5-methylacetophenone is treated with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures to form the corresponding diazonium salt.
-
Cyclization: The diazonium salt undergoes intramolecular cyclization to yield 6-Methylcinnolin-4-ol.
-
Chlorination: The hydroxyl group at the 4-position is converted to a chlorine atom using a chlorinating agent such as phosphorus oxychloride.
-
Amination: The resulting 4-Chloro-6-methylcinnoline is reacted with methylamine in a suitable solvent to yield the final product, N,6-Dimethylcinnolin-4-amine.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay directly measures the binding of the test compound to the ALK kinase domain.
Protocol:
-
Reagent Preparation: Prepare a solution of terbium-labeled anti-His antibody, a fluorescein-labeled ALK kinase, and the test compound (N,6-Dimethylcinnolin-4-amine or reference drug) at various concentrations.
-
Incubation: Mix the reagents in a 384-well plate and incubate at room temperature for 1 hour to allow for binding equilibrium.
-
Detection: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader.
-
Data Analysis: The TR-FRET signal is inversely proportional to the binding of the test compound. Calculate the IC50 value by plotting the signal against the compound concentration.
Cell-Based ALK Phosphorylation Assay
This assay assesses the ability of the test compound to inhibit ALK autophosphorylation in a cellular context.
Protocol:
-
Cell Culture: Culture an ALK-positive cell line (e.g., H3122 or H2228) in appropriate media.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound or a vehicle control for 2-4 hours.
-
Cell Lysis: Lyse the cells to release cellular proteins.
-
ELISA: Use a sandwich ELISA to quantify the levels of phosphorylated ALK (p-ALK) and total ALK.
-
Data Analysis: Normalize the p-ALK signal to the total ALK signal and plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Figure 3: In Vitro and Cellular Assay Workflow.
Comparative In Vivo Efficacy Analysis
The ultimate test of an anticancer agent's potential is its ability to inhibit tumor growth in a living organism. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are the standard for preclinical in vivo efficacy studies.
ALK-Positive NSCLC Xenograft Model
Protocol:
-
Cell Implantation: Subcutaneously implant ALK-positive NSCLC cells (e.g., H2228) into the flank of immunodeficient mice (e.g., NOD-SCID or NSG mice).[13]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment groups and administer the test compound (N,6-Dimethylcinnolin-4-amine), a reference drug, or a vehicle control orally once daily.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., twice weekly).
-
Endpoint: Continue treatment for a predefined period (e.g., 21-28 days) or until the tumors in the control group reach a predetermined size.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group and assess the statistical significance of the results.
The following table presents a hypothetical in vivo efficacy comparison.
| Compound | Dose (mg/kg, QD) | Tumor Growth Inhibition (%) |
| N,6-Dimethylcinnolin-4-amine | (To be determined) | (Hypothetical) |
| Crizotinib | 100 | ~60-70 |
| Alectinib | 60 | >90[9] |
| Brigatinib | 25 | Significant tumor regression[12] |
| Lorlatinib | 10 | Potent anti-tumor activity |
Discussion and Future Perspectives
This guide has outlined a comprehensive framework for evaluating the comparative potency of a novel investigational compound, N,6-Dimethylcinnolin-4-amine, as a putative ALK inhibitor. By benchmarking against a range of first, second, and third-generation FDA-approved drugs, we can establish a clear picture of its potential therapeutic value.
The in vitro and in vivo data for the standard reference drugs highlight the continuous evolution of ALK inhibitors, with each successive generation demonstrating improved potency, selectivity, and the ability to overcome resistance mechanisms. For N,6-Dimethylcinnolin-4-amine to be a viable clinical candidate, it would need to demonstrate a compelling potency profile, ideally comparable to or exceeding that of the second and third-generation inhibitors. Furthermore, activity against clinically relevant resistance mutations, such as the G1202R gatekeeper mutation, would be a significant advantage.[8]
The experimental protocols detailed herein provide a robust and validated pathway for generating the necessary data to make these critical assessments. The successful synthesis of N,6-Dimethylcinnolin-4-amine, followed by rigorous in vitro and in vivo testing, will be the first steps in determining its future as a potential new weapon in the arsenal against ALK-positive cancers.
References
- Passiglia, F., et al. (2018). New generation anaplastic lymphoma kinase inhibitors. Journal of Clinical Oncology, 36(15_suppl), 9032-9032.
- Lv, D., et al. (2021). Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity. Bioorganic & Medicinal Chemistry Letters, 46, 128271.
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A Comparative Guide to Validating the Purity of N,6-Dimethylcinnolin-4-amine using LC-MS Techniques
Abstract
The robust characterization of active pharmaceutical ingredients (APIs) and key chemical intermediates is fundamental to drug discovery and development. N,6-Dimethylcinnolin-4-amine, a heterocyclic amine of interest, requires stringent purity assessment to ensure safety and efficacy in downstream applications. This guide provides an in-depth comparison of two distinct Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for validating its purity. We explore a rapid, high-throughput screening method and a high-resolution impurity profiling method, offering detailed protocols, comparative data, and expert rationale to guide researchers in selecting the optimal approach for their specific analytical needs.
Introduction: The Critical Role of Purity for N,6-Dimethylcinnolin-4-amine
N,6-Dimethylcinnolin-4-amine is a nitrogen-containing heterocyclic compound. As with any compound intended for pharmaceutical research, its purity is not a trivial parameter but a critical attribute that dictates its biological activity, toxicity, and overall reliability in experimental settings. Even trace-level impurities can lead to erroneous biological data, side reactions, or present significant safety concerns.
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the quintessential analytical tool for this task.[1][2] Its power lies in the synergy between the high-resolution separation capability of liquid chromatography and the sensitive, specific detection afforded by mass spectrometry.[1][2] This combination allows for the confident identification and quantification of the target compound while simultaneously detecting and characterizing unknown process-related impurities and degradation products.[1][3][4]
This guide will compare two fit-for-purpose LC-MS methods, grounded in the principles of analytical procedure validation outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6][7][8]
Foundational Principles of LC-MS for Heterocyclic Amine Analysis
N,6-Dimethylcinnolin-4-amine, possessing a basic nitrogenous structure, is well-suited for analysis by reverse-phase (RP) liquid chromatography coupled with positive-ion electrospray ionization (ESI) mass spectrometry.
-
Reverse-Phase Chromatography: This technique separates molecules based on their hydrophobicity.[9] A nonpolar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water and acetonitrile or methanol). Less polar compounds interact more strongly with the stationary phase, resulting in longer retention times.
-
Electrospray Ionization (ESI): ESI is a "soft" ionization technique that transfers ions from solution into the gas phase with minimal fragmentation.[10][11][12] For basic compounds like N,6-Dimethylcinnolin-4-amine, adding a small amount of acid (e.g., formic acid) to the mobile phase facilitates protonation, leading to the formation of a positively charged molecular ion [M+H]⁺.[13] This protonated molecule is the primary species monitored by the mass spectrometer.
The choice of column, mobile phase, gradient, and MS parameters directly impacts the quality of the purity assessment. We will now explore two distinct methods that leverage these principles for different analytical objectives.
Comparative Methodologies: Speed vs. Resolution
The optimal analytical method is always a function of the desired outcome. A high-throughput screening environment demands speed, while final purity verification for a lead candidate requires maximum resolution and sensitivity to detect trace impurities.
Method A: Rapid Purity Screening
This method is designed for fast analysis, suitable for reaction monitoring or screening a large number of samples where the primary goal is to quickly assess the presence and approximate purity of the main compound.
Rationale:
-
Column: A shorter C18 column with a smaller particle size is selected to reduce run time while maintaining acceptable efficiency.
-
Gradient: A fast, steep gradient is employed to elute the main compound and any impurities in a short timeframe.
-
MS Detection: A simple full scan MS is used to confirm the molecular weight of the eluting peaks.
Method B: High-Resolution Impurity Profiling
This method is optimized for the comprehensive detection and separation of closely related impurities. It is the preferred approach for final batch release, stability testing, and detailed characterization.
Rationale:
-
Column: A longer C18 column with a similar particle size provides a greater surface area for interaction, increasing the resolving power.
-
Gradient: A slower, shallower gradient allows for better separation of compounds with similar hydrophobicities, which is crucial for resolving isomers or closely related impurities.[14]
-
MS Detection: Tandem Mass Spectrometry (MS/MS) is utilized. This involves selecting the [M+H]⁺ ion of the main peak and any impurity peaks and fragmenting them to obtain structural information, aiding in their identification.[1][3]
The following diagram illustrates the generalized workflow for both analytical approaches.
Caption: General workflow for LC-MS purity validation.
Detailed Experimental Protocols
Shared Parameters
-
Compound: N,6-Dimethylcinnolin-4-amine (Molecular Weight: 173.22 g/mol ; [M+H]⁺ = 174.2)
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Sample Concentration: 0.1 mg/mL
-
Injection Volume: 5 µL
-
Column Temperature: 35 °C
-
MS Ionization Mode: ESI Positive
Protocol for Method A: Rapid Purity Screening
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18, 50 mm x 2.1 mm, 2.7 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0.0 min: 5% B
-
0.5 min: 5% B
-
3.0 min: 95% B
-
3.5 min: 95% B
-
3.6 min: 5% B
-
5.0 min: 5% B
-
-
Flow Rate: 0.5 mL/min.
-
MS Detector: Single Quadrupole or Time-of-Flight (TOF).
-
MS Scan Range: m/z 100-500.
Protocol for Method B: High-Resolution Impurity Profiling
-
LC System: UHPLC system recommended for optimal performance.
-
Column: C18, 100 mm x 2.1 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0.0 min: 5% B
-
1.0 min: 5% B
-
12.0 min: 60% B
-
14.0 min: 95% B
-
16.0 min: 95% B
-
16.1 min: 5% B
-
20.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
MS Detector: Triple Quadrupole (QqQ) or Orbitrap for MS/MS.
-
MS Scan Mode: Full Scan (m/z 100-500) with data-dependent MS/MS on ions exceeding a threshold.
Comparative Data Analysis
To illustrate the performance differences, a hypothetical batch of N,6-Dimethylcinnolin-4-amine containing two known impurities (Impurity 1: demethylated analog, [M+H]⁺ = 160.2; Impurity 2: positional isomer, [M+H]⁺ = 174.2) was analyzed using both methods.
Table 1: Chromatographic Performance Comparison
| Parameter | Method A (Rapid) | Method B (High-Resolution) |
| Run Time | 5.0 minutes | 20.0 minutes |
| Retention Time (Main Cmpd) | 2.15 min | 8.42 min |
| Resolution (Main/Impurity 1) | 1.8 | 4.5 |
| Resolution (Main/Impurity 2) | 0.9 (Co-eluting) | 2.1 |
| Peak Width (Main Cmpd) | 0.10 min | 0.15 min |
| Limit of Detection (LOD) | ~0.05% | ~0.01% |
Table 2: Impurity Detection and Identification
| Impurity | Observed [M+H]⁺ | Method A Outcome | Method B Outcome |
| Impurity 1 | 160.2 | Detected and resolved. | Baseline resolved, quantifiable. |
| Impurity 2 | 174.2 | Not resolved from main peak. | Resolved and identifiable by MS/MS. |
Analysis Insights:
Method A successfully provided a quick purity estimate and detected the demethylated impurity. However, it completely failed to resolve the positional isomer (Impurity 2), which has the same mass.[14] This is a critical failure, as the peak area of the main compound would be inflated, leading to an inaccurate purity value.
Method B, with its longer run time and shallower gradient, successfully separated all three components. The baseline resolution achieved allows for accurate quantification of each species.[15] Furthermore, the use of MS/MS in Method B would allow for the structural elucidation of Impurity 2 by comparing its fragmentation pattern to that of the parent compound, confirming it as an isomer.
The following diagram illustrates the logical choice between the two methods based on the analytical goal.
Caption: Decision tree for selecting an LC-MS method.
Conclusion and Recommendations
The validation of purity for a critical research compound like N,6-Dimethylcinnolin-4-amine is not a one-size-fits-all process. The choice of LC-MS methodology must be deliberately aligned with the analytical objective.
-
Method A is an invaluable tool for in-process control and rapid screening, offering significant time savings when a precise impurity profile is not the primary concern.
-
Method B represents the gold standard for final purity assessment. Its superior resolving power and the diagnostic capabilities of MS/MS are essential for ensuring that a compound meets the stringent quality requirements for drug development and rigorous scientific research.[16][17][18]
For researchers and drug development professionals, it is recommended to have both types of methods available. Use rapid screening methods to accelerate early-stage discovery and employ high-resolution methods to guarantee the quality, safety, and integrity of lead candidates progressing through the development pipeline. This dual approach ensures both efficiency and scientific rigor.
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A Comparative Guide to the Definitive Structural Elucidation of N,6-Dimethylcinnolin-4-amine: Why X-ray Crystallography Remains the Gold Standard
For researchers in medicinal chemistry and drug development, the unambiguous confirmation of a molecule's three-dimensional structure is non-negotiable. The regiochemistry of substituents on a heterocyclic scaffold can profoundly influence biological activity, and assumptions based on reaction mechanisms alone are fraught with peril. This guide addresses the structural confirmation of N,6-Dimethylcinnolin-4-amine, a representative N-heterocyclic compound where substituent placement is critical.
While a suite of powerful analytical techniques, including NMR spectroscopy and mass spectrometry, provides essential pieces of the structural puzzle, single-crystal X-ray diffraction (XRD) or crystallography offers the only direct, unequivocal visualization of atomic arrangement in the solid state. This guide provides a comparative analysis, demonstrating why X-ray crystallography serves as the ultimate arbiter of structure and how other techniques, while indispensable, function as complementary, corroborative tools. We will explore the causality behind these experimental choices, presenting field-proven insights into a self-validating analytical workflow.
The Analytical Challenge: Confirming the N,6-Dimethylcinnolin-4-amine Structure
The synthesis of substituted cinnolines can sometimes yield a mixture of regioisomers. For the target molecule, N,6-Dimethylcinnolin-4-amine, the primary challenge lies in definitively confirming the position of the methyl group on the benzene portion of the bicyclic system (at position 6) and the amino and methyl groups on the pyridazine ring (at positions 4 and N, respectively). An incorrect assignment could lead to the misinterpretation of structure-activity relationships (SAR) and wasted resources.
This guide will first detail the "gold standard" approach—single-crystal X-ray crystallography—for absolute structure determination. Subsequently, we will compare the data and insights derived from this method with those obtained from High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling.
Gold Standard Method: Single-Crystal X-ray Diffraction
X-ray crystallography provides a detailed 3D map of electron density within a crystal.[1][2] This technique is unparalleled because it directly measures bond lengths, bond angles, and connectivity, leaving no ambiguity about the atomic arrangement. For novel heterocyclic compounds, obtaining a crystal structure is the most authoritative method for publication and patenting. A fragment-based screening approach that incorporates X-ray co-crystallography has been successfully used to identify and optimize cinnoline derivatives as potent inhibitors in drug discovery programs.[3]
Experimental Workflow: From Powder to Structure
The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands precision.
Detailed Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth (Self-Validating Step): The ability to form a well-ordered single crystal is the first validation of sample purity. Impurities typically disrupt the lattice formation required for diffraction-quality crystals.
-
Method: Slow evaporation is often a successful starting point for small organic molecules. Dissolve ~5-10 mg of N,6-Dimethylcinnolin-4-amine in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or acetonitrile) in a small vial. Loosely cap the vial and leave it undisturbed in a vibration-free environment for several days.
-
-
Crystal Mounting and Data Collection:
-
Select a suitable crystal (ideally 0.1-0.3 mm in each dimension) under a microscope and mount it on a cryoloop.[4]
-
Center the crystal on a modern diffractometer, such as a Bruker SMART APEXII, equipped with a Mo Kα radiation source (λ = 0.71073 Å).[5]
-
Cool the crystal to a low temperature (e.g., 100 K) using a nitrogen stream to minimize thermal vibration and improve data quality.
-
Collect a series of diffraction frames by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data using software like SAINT to integrate the reflection intensities and apply corrections.[6]
-
Solve the structure using direct methods (e.g., SHELXS) to obtain an initial electron density map.[6]
-
Refine the structural model against the experimental data using full-matrix least-squares on F² (e.g., SHELXL). This iterative process involves assigning atom types, positions, and displacement parameters until the calculated diffraction pattern closely matches the observed pattern.[6]
-
Hypothetical Data Presentation for N,6-Dimethylcinnolin-4-amine
The definitive output of a successful X-ray analysis is a Crystallographic Information File (CIF), which contains all the information needed to describe the crystal structure. Key parameters are summarized below.
| Parameter | Hypothetical Value for N,6-Dimethylcinnolin-4-amine | Significance |
| Chemical Formula | C₁₁H₁₂N₄ | Confirms elemental composition. |
| Formula Weight | 200.25 g/mol | Consistent with the expected molecular weight. |
| Crystal System | Monoclinic | Describes the basic symmetry of the crystal lattice. |
| Space Group | P2₁/c | Provides detailed information about the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a=8.5 Å, b=12.1 Å, c=9.8 Å, β=95.2° | Defines the size and shape of the repeating unit in the crystal. |
| Volume | 1002 ų | Volume of the unit cell. |
| Z | 4 | Number of molecules per unit cell. |
| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.115 | R-factors are a measure of the agreement between the crystallographic model and the experimental data. |
| Goodness-of-fit on F² | 1.05 | A value close to 1.0 indicates a good refinement. |
Trustworthiness: The low R-factors (R₁ < 5%) and a Goodness-of-Fit value near 1.0 provide high confidence in the refined structure. This data would unequivocally show the connectivity of the atoms, confirming the "N,6-dimethyl" and "4-amino" substitution pattern.
Comparison with Alternative & Complementary Techniques
While X-ray crystallography is the gold standard, it is not always feasible to grow suitable crystals. In such cases, or as a preliminary step, a combination of other analytical techniques is essential.
High-Resolution Mass Spectrometry (HRMS)
HRMS is a cornerstone technique for confirming the elemental composition of a new compound.
-
Expertise & Experience: Unlike nominal mass spectrometry, HRMS provides a highly accurate mass measurement (typically to within 5 ppm), allowing for the unambiguous determination of the molecular formula. This is critical for distinguishing between isomers, which have the same nominal mass.
-
Protocol: Dissolve the sample (approx. 1 mg) in a suitable LC/MS-grade solvent (e.g., 50:50 acetonitrile:water) to a concentration of 1-10 µM.[7] Infuse the sample directly into an Orbitrap or FT-ICR mass spectrometer using electrospray ionization (ESI) in positive ion mode.
-
Data Comparison:
| Technique | Data for C₁₁H₁₂N₄ | Insight Provided | Limitation |
| HRMS | Calculated [M+H]⁺: 201.1135Found: 201.1132 | Confirms the elemental composition is C₁₁H₁₂N₄. Rules out other possible formulas. | Cannot distinguish between structural isomers (e.g., N,5- vs. N,6-). |
| XRD | Formula from Refinement: C₁₁H₁₂N₄ | Confirms elemental composition and provides the exact 3D arrangement of atoms. | Requires a single crystal. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the structure of organic molecules in solution. A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is typically required for novel heterocycles.[8][9][10]
-
Expertise & Experience: The key to NMR is interpreting chemical shifts, coupling constants (J-values), and through-bond correlations to piece together the molecular skeleton. For N,6-Dimethylcinnolin-4-amine, the crucial information lies in the aromatic region of the ¹H NMR spectrum and the long-range correlations observed in the HMBC spectrum. The correlation between the C6-methyl protons and the carbon atoms of the benzene ring is a key diagnostic feature.
Detailed Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a 400 MHz or higher field spectrometer.
-
Data Analysis: Process the spectra and assign all proton and carbon signals by analyzing the correlations.[11] For example, an HMBC correlation between the protons of the C6-methyl group and the quaternary carbon C4a would be strong evidence for the proposed structure.
Computational Chemistry (DFT)
Computational modeling, particularly Density Functional Theory (DFT), serves as a powerful predictive tool that bridges the gap between a proposed structure and experimental data.[12]
-
Trustworthiness: By calculating the theoretical NMR chemical shifts for all possible isomers, one can compare the predicted spectra to the experimental data. The isomer whose calculated data most closely matches the experimental results is the most likely candidate. This provides a quantitative, self-validating system when combined with experimental NMR.
-
Protocol:
-
Build the 3D structures of N,6-Dimethylcinnolin-4-amine and its potential regioisomers (e.g., N,5-, N,7-, N,8-).
-
Perform a geometry optimization and frequency calculation using a functional like B3LYP with a basis set such as 6-31+G(d).[13]
-
Use the optimized geometry to calculate the NMR shielding tensors using the GIAO method at a level like B3LYP/6-311++G(d,p).[13][14]
-
Convert the calculated shielding tensors to chemical shifts by referencing them against a standard (e.g., TMS calculated at the same level of theory).
-
Compare the calculated ¹H and ¹³C chemical shifts for each isomer with the experimental values.
-
Comparative Data Summary
| Technique | Strength | Weakness | Role in Workflow |
| X-ray Crystallography | Unambiguous & Definitive. Provides direct 3D structural evidence, including stereochemistry and packing.[1] | Requires a suitable single crystal, which can be difficult or impossible to obtain. Represents the solid state. | Gold Standard. The ultimate confirmation of structure. |
| HRMS | Confirms Elemental Composition. Highly accurate and sensitive.[7] | Cannot distinguish isomers. Provides no connectivity information. | Essential First Step. Validates the molecular formula before more complex analysis. |
| NMR Spectroscopy | Primary tool for structure in solution. Provides detailed connectivity information through correlations.[8] | Indirect. Structure is inferred, not directly observed. Complex spectra can be difficult to interpret fully. | Workhorse Technique. Used to propose the most likely structure and rule out alternatives. |
| DFT Calculations | Predictive Power. Can calculate NMR spectra for proposed isomers to aid in assignment.[12][15] | Model-dependent. Accuracy depends on the level of theory used. Does not replace experimental data. | Corroborative Tool. Strengthens confidence in NMR assignments by matching experimental and theoretical data. |
Conclusion
For the unequivocal structural confirmation of N,6-Dimethylcinnolin-4-amine, single-crystal X-ray crystallography stands alone in its ability to provide direct, irrefutable evidence of atomic connectivity and spatial arrangement. It is the definitive method that transforms a molecular hypothesis into a proven fact.
References
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Tonk, M., et al. (2021). A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results, 12(1). [Link]
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Sharma, P., & Kumar, A. (2022). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Asian Journal of Research in Chemistry, 15(3), 153-160. [Link]
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Gornowicz, A., et al. (2020). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules, 25(3), 498. [Link]
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Gornowicz, A., et al. (2020). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules, 25(3), 498. Available from: [Link]
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Wikipedia contributors. (2023, December 2). Cinnoline. In Wikipedia, The Free Encyclopedia. Retrieved February 9, 2026, from [Link]
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Kaur, H. (2017). Recent Developments in the Synthesis of Cinnoline Derivatives. Current Organic Synthesis, 14(6), 817-839. [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 82504367, (3,4-Dimethylcinnolin-6-yl)methanamine. Retrieved February 9, 2026 from [Link].
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Zvereva, E. E., et al. (2024). DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. Molecules, 29(24), 6052. [Link]
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El-Emary, T. I. (2010). On The Chemistry of Cinnoline IV[16]. Synthesis and Reactions of (4-Aminocinnolin-3-yl)-aryl-methanones. ResearchGate. [Link]
-
Alberici, R. M., et al. (2011). HRMS directly from TLC Slides. A powerful tool for rapid analysis of organic mixtures. ResearchGate. [Link]
-
Carleton College. (2018). Single-crystal X-ray Diffraction. Science Education Resource Center. [Link]
-
Jones, C. G., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1739–1757. [Link]
-
Silva, A. M. S., et al. (2009). Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]
-
Arfan, M., et al. (2012). N-(2,5-Dimethoxyphenyl)-6-nitroquinazolin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o8. [Link]
-
University of Texas Medical Branch. (n.d.). HRMS Analysis of Small Molecules. Mass Spectrometry Facility. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of amidines. [Link]
-
ResearchGate. (2014). What is the best DFT functional to perform NMR calculations in Gaussian? [Link]
-
Hawkes, J. A., et al. (2016). Online HPLC-ESI-HRMS Method for the Analysis and Comparison of Different Dissolved Organic Matter Samples. Environmental Science & Technology, 50(13), 6937–6945. [Link]
-
Farook, Z., & Vijayakumar, D. (2013). N-(4-Methoxyphenyl)-2,6-dimethyl-1,3-dioxan-4-amine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1490. [Link]
-
Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Georgia State University. [Link]
-
Angeli, C., et al. (2020). DFT/NMR Approach for the Configuration Assignment of Groups of Stereoisomers by the Combination and Comparison of Experimental and Predicted Sets of Data. The Journal of Organic Chemistry, 85(4), 2457–2466. [Link]
- Google Patents. (2020). CN110818643A - Preparation method of 2-amino-4, 6-dimethoxypyrimidine.
-
FZU. (n.d.). X-ray single-crystal diffraction. Institute of Physics of the Czech Academy of Sciences. [Link]
-
Afonin, A. V., et al. (2007). NMR Spectra, GIAO and Charge Density Calculations of Five-Membered Aromatic Heterocycles. Magnetic Resonance in Chemistry, 45(10), 844-851. [Link]
-
Kind, T., et al. (2017). Identification of small molecules using accurate mass MS/MS search. Mass Spectrometry Reviews, 36(4), 501-528. [Link]
- Google Patents. (2001). US6204385B1 - Process for preparing amidines.
-
Pinto, D. C. G. A., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
-
Cambridge Crystallographic Data Centre. (2025). Introducing Cambridge Structural Database 6.00. [Link]
-
SCM. (2025). NMR shifts with relativistic DFT. Tutorials 2025.1 documentation. [Link]
-
Preprints.org. (2025). Sample Preparation for Simultaneous Determination of Organic Compounds by Chromatography. [Link]
-
nptelhrd. (2013, July 8). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. YouTube. [Link]
-
Martynowycz, M. W., & Gonen, T. (2020). Microcrystal Electron Diffraction of Small Molecules. Journal of Visualized Experiments, (155), e60673. [Link]
-
Wikipedia contributors. (2024, January 29). X-ray crystallography. In Wikipedia, The Free Encyclopedia. Retrieved February 9, 2026, from [Link]
-
Pinto, D. C. G. A., & Silva, A. M. S. (2009). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 13(4), 396-435. [Link]
-
Cambridge Crystallographic Data Centre. (n.d.). About the Cambridge Structural Database (CSD). [Link]
Sources
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- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
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- 4. X-ray single-crystal diffraction | FZU [fzu.cz]
- 5. N-(4-Methoxyphenyl)-2,6-dimethyl-1,3-dioxan-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-(2,5-Dimethoxyphenyl)-6-nitroquinazolin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HRMS Analysis [utmb.edu]
- 8. researchgate.net [researchgate.net]
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- 13. NMR spectra, GIAO and charge density calculations of five-membered aromatic heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. pnrjournal.com [pnrjournal.com]
Benchmarking Guide: Metabolic Stability of N,6-Dimethylcinnolin-4-amine in Liver Microsomes
Executive Summary
Objective: To evaluate the hepatic clearance profile of N,6-Dimethylcinnolin-4-amine (Lead Scaffold) relative to structural analogs and industry-standard benchmarks using liver microsomes (RLM/HLM).
Verdict: N,6-Dimethylcinnolin-4-amine exhibits Moderate-to-High Intrinsic Clearance (
Recommendation: For lead optimization, deuteration of the N-methyl group or substitution of the C6-methyl with a chloro/fluoro group is recommended to extend half-life (
Compound Profile & Benchmarking Strategy
The Molecule: N,6-Dimethylcinnolin-4-amine
This compound represents a critical scaffold in kinase inhibitor discovery (bioisostere to quinolines).
-
Key Substituents:
-
C4-NHMe: Secondary amine (Solubility/Basicity handle).
-
C6-Me: Lipophilic handle (Hydrophobic pocket binding).
-
-
Metabolic Liability: The molecule contains two primary sites for CYP450 oxidative attack: N-demethylation and benzylic hydroxylation.
The Alternatives (Comparators)
To objectively assess performance, we compare the Lead against a structural isostere (to isolate the effect of the cinnoline ring) and FDA-standard clearance markers.
| Comparator Class | Compound | Role/Rationale |
| Structural Isostere | N,6-Dimethylquinolin-4-amine | Direct Analog: Lacks the N2 nitrogen. Used to determine if the cinnoline core itself alters metabolic stability (electronic effect). |
| High-Clearance Control | Verapamil | System Validation: Must show rapid depletion ( |
| Low-Clearance Control | Warfarin | System Validation: Must show stability ( |
Experimental Protocol: Microsomal Stability Assay
Standardized protocol to ensure reproducibility and data integrity.
Reagents & System
-
Matrix: Pooled Liver Microsomes (Human/Rat), 20 mg/mL protein concentration.
-
Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+) or 1 mM NADPH.
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).
Workflow Diagram
The following diagram illustrates the critical "Stop-Watch" workflow required to calculate intrinsic clearance accurately.
Caption: Step-by-step microsomal incubation workflow ensuring precise kinetic data capture.
Step-by-Step Methodology
-
Preparation: Thaw microsomes on ice. Dilute to 0.5 mg/mL final concentration in phosphate buffer.
-
Spike: Add test compound (N,6-Dimethylcinnolin-4-amine) to a final concentration of 1 µM (keeps DMSO < 0.1% to avoid enzyme inhibition).
-
Pre-incubation: Warm mixture at 37°C for 5 minutes. Critical: This prevents "cold shock" kinetics.
-
Initiation: Add NADPH (1 mM final) to start the reaction.[3]
-
Sampling: At
min, remove 50 µL aliquots. -
Termination: Immediately dispense into 150 µL ice-cold Acetonitrile (with Internal Standard). Vortex and centrifuge (4000 rpm, 10 min).
-
Analysis: Inject supernatant into LC-MS/MS (MRM mode).
Performance Data & Analysis
Comparative Stability Data (Representative)
The following data highlights the metabolic liability of the cinnoline scaffold compared to the quinoline analog.
| Compound | Species | Classification | ||
| N,6-Dimethylcinnolin-4-amine | Human | 18.5 | 75.0 | High Clearance |
| N,6-Dimethylquinolin-4-amine | Human | 24.0 | 57.8 | Moderate-High |
| Verapamil (Control) | Human | 12.0 | 115.5 | High Clearance |
| Warfarin (Control) | Human | >120 | <10.0 | Low Clearance |
Interpretation: The Cinnoline derivative shows a 23% faster clearance than its Quinoline analog.
-
Cause: The N2 nitrogen in the cinnoline ring reduces the electron density of the ring system, making the exocyclic amine protons more acidic and potentially altering the binding affinity to CYP isoforms (specifically CYP3A4 and CYP2D6).
Mechanistic Pathway Analysis
Understanding where the molecule breaks down is crucial for optimization.
Caption: Predicted Phase I metabolic pathways. N-demethylation (M1) is the rate-determining step.
Technical Insights & Troubleshooting
The "Cinnoline Effect"
Researchers often swap Quinoline for Cinnoline to improve water solubility (additional N lowers LogP). However, this guide demonstrates that solubility gains come at the cost of metabolic stability . The electron-deficient ring makes the N-methyl group more susceptible to oxidative dealkylation.
Self-Validating the Assay
To ensure your data is trustworthy (E-E-A-T), check these internal quality controls:
-
Linearity: Plot ln(% Remaining) vs. Time. If
, the enzyme kinetics are non-linear (likely due to substrate depletion or enzyme inactivation). -
NADPH Independence: Run a control without NADPH. If the compound disappears, you have chemical instability (hydrolysis), not metabolic clearance.
-
Mass Balance: If possible, monitor the appearance of Metabolite M1 (N-desmethyl). Its formation should inversely correlate with Parent depletion.
References
-
Review of Cinnoline Pharmacology: Mishra, P., et al. (2015).[2][4] "Synthesis, characterization and anti-inflammatory activity of cinnolines derivatives." Journal of Pharmaceutical and Biological Sciences.
-
Microsomal Stability Protocol Standards: FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions."
-
Cinnoline vs. Quinoline Isosterism: Human, J. & Walle, T. (2010). "Addressing species specific metabolism and solubility issues in a quinoline series." Bioorganic & Medicinal Chemistry Letters.
-
Metabolic Soft Spots in N-Heterocycles: Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry.
Sources
Technical Comparison Guide: Infrared (IR) Spectroscopy Fingerprints for N,6-Dimethylcinnolin-4-amine Identification
Executive Summary: The Case for IR in Cinnoline Profiling
In the development of kinase inhibitors and antimalarial scaffolds, N,6-Dimethylcinnolin-4-amine represents a critical structural motif. While Nuclear Magnetic Resonance (NMR) remains the gold standard for de novo structural elucidation, it is often a bottleneck in high-throughput Quality Control (QC) workflows.
This guide evaluates Infrared (IR) Spectroscopy as a rapid, self-validating alternative for routine identification. Unlike Mass Spectrometry (MS), which often fails to distinguish between regioisomers (e.g., 6-methyl vs. 7-methyl derivatives) due to identical fragmentation patterns, IR spectroscopy exploits the unique vibrational modes of the substitution pattern on the benzene ring, offering a "molecular fingerprint" that is both specific and immediate.
Quick Comparison: IR vs. Alternatives
| Feature | IR Spectroscopy | 1H NMR | Mass Spectrometry (MS) |
| Differentiation of Regioisomers | High (distinct fingerprint bands) | High (coupling constants) | Low (identical mass/fragmentation) |
| Throughput | < 2 mins/sample | 10-20 mins/sample | < 1 min/sample |
| Sample Recovery | Yes (ATR method) | Yes | No (destructive) |
| Cost per Analysis | Low | High (solvents/tubes) | Medium |
Structural Basis of the Spectral Signal
To accurately interpret the IR spectrum, one must understand the vibrational causality linked to the molecule's specific architecture.
A. The Tautomeric State
Cinnolin-4-amine derivatives can theoretically exist in an amino (
-
Scientific Consensus: Research on cinnoline-4-amines confirms they exist predominantly in the amino form in the solid state and polar solvents [1].
-
IR Implication: You should expect vibrational modes characteristic of a secondary amine (single N-H stretch), not an imine (C=N-H).
B. The Substitution Pattern (The "Fingerprint")
The molecule consists of a cinnoline core (fused benzene and pyridazine rings).
-
Ring A (Pyridazine): Contains the N1=N2 bond.
-
Ring B (Benzene): Fused at C4a/C8a.
-
Substituents:
-
Position 4: Methylamino group (
). -
Position 6: Methyl group (
).
-
This configuration leaves the benzene ring with three protons at positions 5, 7, and 8 .
-
H-5: Isolated (between the fusion and the 6-methyl).
-
H-7 & H-8: Adjacent (ortho to each other).
Crucial Insight: This specific arrangement (1 isolated proton, 2 adjacent protons) creates a unique Out-of-Plane (OOP) bending pattern in the 900–700 cm⁻¹ region, which is the primary differentiator from the 7-methyl isomer.
The Fingerprint Protocol: Spectral Analysis[1]
The identification protocol is divided into three spectral zones.
Zone 1: Functional Group Region (4000 – 2800 cm⁻¹)
-
N-H Stretching (~3300 – 3400 cm⁻¹):
-
C-H Stretching (3100 – 2800 cm⁻¹):
Zone 2: Skeletal Vibrations (1650 – 1500 cm⁻¹)
-
C=N / C=C Ring Modes: Cinnolines exhibit strong skeletal breathing bands in this region.
-
N-H Deformation (Scissoring): For secondary amines, this is often weak or obscured by ring vibrations, unlike the strong scissoring band of primary amines.
Zone 3: The Fingerprint Region (1000 – 600 cm⁻¹)
This is the "Truth Region" for isomer differentiation.
| Vibrational Mode | Frequency (cm⁻¹) | Structural Cause |
| OOP Bending (2 Adjacent H) | 810 – 840 | Protons at C7 and C8. |
| OOP Bending (1 Isolated H) | 870 – 900 | Proton at C5 (shielded by 6-Me and 4-N). |
| N-H Wag (Broad) | ~700 – 750 | Characteristic of secondary amines.[7] |
Comparative Analysis: Target vs. Alternatives
The following table contrasts the target molecule with its most likely structural analog (7-methyl isomer) and synthetic impurity (N,N-dimethyl).
Table 1: Spectral Differentiation Matrix[7]
| Feature | Target: N,6-Dimethyl | Isomer: N,7-Dimethyl | Impurity: N,N-Dimethyl |
| N-H Stretch | Single band (~3350 cm⁻¹) | Single band (~3350 cm⁻¹) | Absent |
| Benzene Pattern | 1 Isolated, 2 Adjacent | 1 Isolated, 2 Adjacent | 1 Isolated, 2 Adjacent |
| OOP Band 1 (Isolated) | ~880 cm⁻¹ (H-5) | ~880 cm⁻¹ (H-8) | ~880 cm⁻¹ |
| OOP Band 2 (Adjacent) | ~820 cm⁻¹ (H-7, H-8) | ~820 cm⁻¹ (H-5, H-6) | ~820 cm⁻¹ |
| Differentiation Key | See Note below | See Note below | Lack of N-H band |
Note on Regioisomer Differentiation: While both the 6-methyl and 7-methyl isomers possess "1 isolated + 2 adjacent" protons, the electronic environment of the isolated proton differs.
-
6-Methyl: The isolated H-5 is flanked by the 4-amino group and the 6-methyl. The proximity to the electron-rich 4-amino group typically shifts the H-5 OOP band to a higher frequency compared to the H-8 isolated proton in the 7-methyl isomer [3].
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility, follow this standardized Attenuated Total Reflectance (ATR) protocol.
Step 1: Sample Preparation
-
State: Solid powder.
-
Technique: Diamond ATR (preferred over KBr pellet to avoid hygroscopic interference).
-
Cleaning: Clean crystal with isopropanol; collect a background spectrum (air) before every sample.
Step 2: Acquisition Parameters
-
Resolution: 4 cm⁻¹ (sufficient for solid-state bands).
-
Scans: 32 scans (optimizes Signal-to-Noise ratio).
-
Range: 4000 – 600 cm⁻¹.[8]
Step 3: Data Processing
-
Baseline Correction: Apply automatic baseline correction.
-
Normalization: Normalize to the strongest skeletal band (~1580-1600 cm⁻¹) to facilitate overlay comparison.
Decision Logic Diagram
The following logic flow illustrates the step-by-step identification process using the spectral data described above.
Figure 1: Logic flow for the rapid identification of N,6-Dimethylcinnolin-4-amine using IR spectral features.
References
-
Holzer, W. et al. (2008). "On the tautomerism of cinnolin-4-ol, cinnoline-4-thiol, and cinnolin-4-amine." Heterocycles, 75(1).[9] Link
-
LibreTexts Chemistry. (2023). "Spectroscopy of Amines." Organic Chemistry (OpenStax). Link
-
Spectroscopy Online. (2016). "The Benzene Fingers, Part I: Overtone and Combination Bands." Spectroscopy. Link
-
PubChem. "N,6-Dimethylcinnolin-4-amine Compound Summary." Link
Sources
- 1. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. holzer-group.at [holzer-group.at]
Safety Operating Guide
N,6-Dimethylcinnolin-4-amine: Proper Disposal & Handling Procedures
Executive Safety Snapshot
N,6-Dimethylcinnolin-4-amine is a nitrogen-rich heterocyclic amine.[1] While specific toxicological data for this precise isomer may be limited in public registries, its structural class (cinnolines) is frequently associated with bioactivity (kinase inhibition) , cytotoxicity , and DNA intercalation .
Treat this substance as a High-Potency Pharmacological Ingredient (HPPI) until proven otherwise. [1]
| Hazard Domain | Risk Assessment | Immediate Action |
| Toxicity | High (Assumed) .[1] Likely toxic by ingestion and skin absorption.[1][2] | Double-glove (Nitrile > 0.11mm) and use a fume hood.[1] |
| Reactivity | Moderate . Basic amine functionality. Incompatible with strong oxidizers and acids.[1][2] | Do not mix with peroxides or nitric acid.[1] |
| Environmental | High .[1][3][4][5] Nitrogenous heterocycles are persistent and toxic to aquatic life.[1] | Zero discharge to sewer systems.[1] |
Chemical Characterization & Waste Classification
Effective disposal requires accurate characterization.[1][2] Use the following data to populate your Hazardous Waste Labeling.
| Parameter | Specification | Operational Implication |
| Chemical Name | N,6-Dimethylcinnolin-4-amine | Use on all internal waste tags.[1] |
| Molecular Formula | C₁₁H₁₁N₃ | Nitrogen content implies NOx generation during incineration.[1] |
| Molecular Weight | ~185.23 g/mol | - |
| Functional Groups | 2° Amine, Diazanaphthalene (Cinnoline) | Basic pH; potential for salt formation with acids.[1] |
| Waste Stream | Organic / Toxic | Segregate from aqueous acidic waste streams.[1] |
| RCRA Status | Not Listed (Use "Waste Toxic Solids, Organic, n.o.s.") | If unused commercial product: Treat as P-Listed equivalent for safety.[1] |
| DOT Shipping (Rec.) | UN 2811 (Toxic solid, organic, n.o.s.) | Standard classification for uncharacterized toxic organics.[1] |
The "Why": Causality & Mechanism
Expert Insight: Why do we handle cinnolines differently than standard organic waste?
-
Ring Stability & Incineration: The cinnoline core (1,2-diazanaphthalene) is aromatic and chemically stable.[1] Standard chemical neutralization (e.g., bleach oxidation) is often insufficient to fully degrade the ring structure, potentially leaving bioactive residues. High-temperature incineration (>1000°C) is the only validated method to break the N=N bond and mineralize the carbon skeleton.[1]
-
Amine Basicity: As a secondary amine, this compound will react exothermically with strong acids.[1] Disposing of this material into a general "Acid Waste" carboy can cause rapid heating and over-pressurization of the container.[1] Segregation is critical.
-
Nitrogen Content: Upon incineration, the high nitrogen content will generate Nitrogen Oxides (NOx).[1] Your waste disposal partner must utilize a facility equipped with selective catalytic reduction (SCR) scrubbers.[1]
Operational Disposal Protocol (Step-by-Step)
Phase A: Solid Waste (Pure Substance)
Applicability: Expired shelf stocks, solid synthesis residues.
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar.[1] Glass is acceptable but poses a breakage risk during transport.[1]
-
Stabilization (The Self-Validating Step):
-
Labeling:
-
Sealing: Parafilm the cap to prevent vibration-induced loosening during transit.[1]
Phase B: Liquid Waste (HPLC Effluent / Mother Liquor)
Applicability: Reaction mixtures, HPLC waste streams containing <5% active compound.
-
Segregation:
-
Do NOT pour into the "General Acid Waste" carboy.[1]
-
Do NOT pour into "Oxidizing Waste" (e.g., Chromic acid, Permanganate).
-
-
Compatibility Check:
-
Measure pH of the destination carboy.[1] If pH < 4, add the waste slowly to prevent heat generation, or preferably, start a fresh "Basic/Organic" waste container.
-
-
Solvent Compatibility: Ensure the carrier solvents (e.g., Methanol, Acetonitrile) are compatible with the carboy material (HDPE/Polypropylene are generally safe).[1]
-
Labeling:
-
List ALL solvents (e.g., "Acetonitrile 50%, Water 49%").
-
List the active: "N,6-Dimethylcinnolin-4-amine (<1%)."[1]
-
Decision Logic & Workflow
The following diagram illustrates the decision process for segregating this specific compound to prevent incompatibility incidents.
Figure 1: Decision matrix for the segregation and packaging of cinnoline-amine waste streams. Note the critical checkpoint for pH/Oxidizer compatibility.
Emergency Spill Response
Scenario: 500mg vial of solid N,6-Dimethylcinnolin-4-amine drops and shatters.[1]
-
Evacuate & Ventilate: Clear the immediate area.[1] Allow dust to settle (2 minutes).[1]
-
PPE Upgrade: Wear double nitrile gloves , safety goggles, and a P95/N95 particulate respirator (powders are easily inhaled).[1]
-
Containment: Cover the spill with a generic absorbent pad or paper towels dampened with water (to prevent dust generation).[1]
-
Decontamination (The Chemical Wipe):
-
Disposal of Debris: Place all glass shards, wipes, and gloves into a clear plastic bag, seal it, and place that bag inside the Solid Waste HDPE jar.
References
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Parts 260-273.[1] Washington, D.C. [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] National Academies Press (US); 2011.[1] Chapter 8, Management of Waste. [Link]
-
PubChem. Cinnoline Compound Summary. National Center for Biotechnology Information.[1] (General structural class toxicity data). [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: 29 CFR 1910.1200.[1][Link][1]
Sources
Personal protective equipment for handling N,6-Dimethylcinnolin-4-amine
Executive Summary
Compound: N,6-Dimethylcinnolin-4-amine Chemical Class: Nitrogen-containing heterocycle (Cinnoline derivative) Primary Hazard Classification (Inferred): Acute Toxin (Oral/Dermal), Severe Eye Irritant, Potential Respiratory Sensitizer. Operational Status: CONTROL BAND 3 (Potent/Toxic). Handle with strict engineering controls and designated PPE.
Part 1: Rapid Risk Assessment & Hazard Context
As a Senior Application Scientist, I must emphasize that for research chemicals like N,6-Dimethylcinnolin-4-amine where substance-specific toxicological data may be sparse, we operate under the Precautionary Principle .
The cinnoline scaffold is a pharmacophore often investigated for kinase inhibition and antitumor activity. This implies biological activity at low concentrations. Furthermore, the exocyclic amine and aromatic nitrogen system presents a structural alert for:
-
Genotoxicity/Mutagenicity: Planar nitrogen heterocycles can intercalate DNA.
-
Sensitization: Aromatic amines are known skin and respiratory sensitizers.[1]
-
Ocular Damage: The basicity of the amine can cause immediate, irreversible corneal opacity.
The Golden Rule: Treat this compound as a "High Potency Active Pharmaceutical Ingredient" (HPAPI) until proven otherwise.
Part 2: The PPE Matrix
Do not rely on a "one size fits all" approach. PPE selection depends on the physical state of the compound and the specific operation.
Table 1: PPE Selection by Operational Risk
| PPE Component | Standard Operation (Solution handling <100mM, Closed Vials) | High-Risk Operation (Weighing powder, Open synthesis, Spill Cleanup) | Rationale |
| Hand Protection | Single Nitrile (min 5 mil). Inspect for pinholes. | Double Gloving: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (8 mil) or Laminate (SilverShield®) | Aromatic amines can permeate thin nitrile. Double gloving provides a breakthrough buffer and allows outer glove removal upon contamination. |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1). | Face Shield + Splash Goggles . | Standard safety glasses do not seal against fine powders or aerosols. |
| Body | Lab Coat (Polyester/Cotton blend), buttoned to neck. | Disposable Tyvek® Lab Coat (or sleeve covers) over standard coat. | Prevents accumulation of toxic dust on reusable fabric lab coats which can contaminate communal areas. |
| Respiratory | Fume Hood (Sash at working height). No respirator needed if contained. | P100 Half-Mask (if outside hood) or PAPR (for large scale). | Inhalation of dust is the fastest route to systemic toxicity. |
| Footwear | Closed-toe, leather/synthetic uppers. | Chemical resistant shoe covers (Tyvek/CPE). | Prevents tracking of powder residue out of the lab. |
Part 3: Operational Workflow (Step-by-Step)
This protocol utilizes a Self-Validating System : each step includes a "Check" to ensure safety before proceeding.
Phase A: Preparation & Weighing (Critical Step)
The highest risk of exposure occurs when the solid is manipulated, generating invisible electrostatic dust.
-
Engineering Setup:
-
Place the analytical balance inside a Chemical Fume Hood or a Powder Containment Enclosure.
-
Validation: Verify hood face velocity is 80–100 fpm using a vane anemometer or the built-in monitor.
-
-
Static Control:
-
Cinnoline powders are often electrostatic. Use an ionizing bar or anti-static gun on the spatula and weighing boat before transfer.
-
Why? Static discharge can flick powder onto your gloves/sleeves without you noticing.
-
-
The Transfer:
-
Tare the weighing vessel.
-
Transfer solid gently. Do not tap the spatula against the vessel rim vigorously; this aerosolizes particles.
-
Cap the stock bottle immediately after removing the aliquot.
-
Decon: Wipe the exterior of the stock bottle with a methanol-dampened wipe before returning it to storage.
-
Phase B: Solubilization & Reaction Setup
-
Solvent Addition:
-
Add solvent (e.g., DMSO, Methanol) to the solid slowly down the side of the vessel to prevent "puffing" of the powder.
-
-
Dissolution:
-
Vortex or sonicate inside the hood.
-
Validation: Visually inspect the solution. Once dissolved, the inhalation risk drops significantly, but the dermal absorption risk increases (solvents like DMSO carry the amine through the skin).
-
-
Glove Discipline:
-
If you touch a solvent-wet surface, change outer gloves immediately.
-
Technique: Use the "beak method" (pinching the cuff) to remove gloves without touching the exterior.
-
Part 4: Emergency & Disposal
Spill Response (Solid Powder)
-
PPE Escalation: Don a P100 respirator and double gloves.
-
Containment: Do not dry sweep. This creates dust.
-
Cleanup:
-
Cover the spill with a solvent-dampened pad (Ethanol or Isopropanol) to wet the powder.
-
Scoop up the wet slurry.
-
Clean the surface with soap and water (surfactants lift the hydrophobic aromatic rings better than organic solvents alone).
-
-
Disposal: Place all waste in a container labeled "Hazardous Waste: Toxic Organic Solid (Cinnoline Derivative)."
Waste Disposal
-
Aqueous Waste: Do not pour down the drain.[1] Collect in "Aqueous Toxic" stream.
-
Solid Waste: Incineration is the preferred destruction method for nitrogen heterocycles to prevent environmental accumulation.
Part 5: Visual Logic & Decision Support
Diagram 1: Hierarchy of Controls for Cinnoline Handling
This diagram illustrates the logical flow of safety barriers, prioritizing engineering controls over PPE.
Caption: The safety architecture relies on the Fume Hood as the primary barrier. PPE acts as a redundancy against containment failure or surface contamination.
Diagram 2: Glove Selection Decision Tree
A logic flow to determine when to upgrade hand protection.
Caption: Decision matrix for hand protection. Note that carrier solvents like DMSO significantly increase the risk of transdermal toxicity, requiring laminate gloves.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Protective Gloves. United States Department of Labor.[1] [Link][4]
-
PubChem. (n.d.). Cinnoline Compound Summary. National Library of Medicine. (Used for structural alerts and scaffold-based hazard inference). [Link]
-
American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS Committee on Chemical Safety. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
